Product packaging for 2,7-diphenyl-9H-carbazole(Cat. No.:CAS No. 42448-04-4)

2,7-diphenyl-9H-carbazole

Cat. No.: B2927636
CAS No.: 42448-04-4
M. Wt: 319.407
InChI Key: NWLCIOKUOGGKKK-UHFFFAOYSA-N
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Description

2,7-Diphenyl-9H-carbazole (CAS RN: 42448-04-4) is a high-purity, polycyclic aromatic compound of significant interest in advanced materials research and medicinal chemistry. This compound is supplied as a white to light yellow crystalline powder with a minimum purity of 98.0% (by GC) and a high melting point of 345 °C, indicating excellent thermal stability . In the field of organic electronics, this compound serves as a privileged building block for semiconducting polymers and small molecules. Its rigid, conjugated structure, functionalized at the 2 and 7 positions, is engineered to enhance charge-transport properties . Researchers utilize this scaffold in the development of high-performance materials for applications such as organic light-emitting diodes (OLEDs) and polymer solar cells (PSCs), where it can contribute to achieving high power conversion efficiency . The carbazole core is particularly valued for its ability to provide a bipolar host material in OLEDs, helping to balance electron and hole transport, which is crucial for extending device operational lifetime and reducing driving voltage . Beyond electronics, the carbazole scaffold is a recognized pharmacophore in drug discovery. Carbazole derivatives demonstrate a wide spectrum of biological activities, including serving as catalytic inhibitors of topoisomerase II in anticancer research and exhibiting potent antimicrobial and antifungal properties . As a symmetrically substituted derivative, this compound provides a foundational core for synthesizing novel compounds for biological evaluation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N B2927636 2,7-diphenyl-9H-carbazole CAS No. 42448-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-diphenyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-21-22-14-12-20(18-9-5-2-6-10-18)16-24(22)25-23(21)15-19/h1-16,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLCIOKUOGGKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42448-04-4
Record name 2,7-Diphenyl-9H-carbazole
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Foundational & Exploratory

An In-depth Technical Guide to 2,7-diphenyl-9H-carbazole: Structure, Properties, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced organic materials, carbazole derivatives have carved out a significant niche, underpinned by their unique electronic and photophysical properties. Among these, 2,7-diphenyl-9H-carbazole stands out as a pivotal molecular scaffold. Its rigid, electron-rich carbazole core, extended by phenyl substituents at the 2 and 7 positions, imparts a desirable combination of high thermal stability, excellent charge transport characteristics, and tunable optoelectronic properties. These attributes have positioned this compound as a crucial building block in the development of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a versatile intermediate in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, key physicochemical properties, and applications of this compound, offering valuable insights for researchers and professionals in the field.

Chemical Structure and Core Properties

This compound is an aromatic heterocyclic organic compound with the molecular formula C₂₄H₁₇N and a molecular weight of approximately 319.4 g/mol .[4] The core of the molecule is a 9H-carbazole, a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. In this derivative, phenyl groups are attached to the carbon atoms at the 2 and 7 positions of the carbazole skeleton.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

The extended π-conjugation across the carbazole core and the appended phenyl rings is a key determinant of its electronic properties, facilitating efficient charge transport. The nitrogen atom in the carbazole ring possesses a lone pair of electrons, contributing to the electron-donating nature of the core.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient and versatile route to biaryl compounds. The typical starting material is 2,7-dibromo-9H-carbazole, which is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.[5][6][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2,7-Dibromo-9H-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,7-dibromo-9H-carbazole (1.0 eq) and phenylboronic acid (2.2-2.5 eq) in a mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the base (e.g., K₂CO₃, 3.0-4.0 eq, dissolved in a minimal amount of water) to the reaction mixture.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent to afford this compound as a white or off-white solid.

HOMO_LUMO cluster_0 Energy Levels LUMO LUMO (~ -2.0 to -2.5 eV) HOMO HOMO (~ -5.5 to -5.8 eV) LUMO->HOMO Eg ~ 3.0 - 3.8 eV

References

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of High-Performance Organic Electronics

In the landscape of organic electronics, the carbazole moiety stands as a cornerstone, renowned for its robust thermal stability, excellent charge transport capabilities, and versatile functionalization.[1][2] Among its many derivatives, 2,7-diphenyl-9H-carbazole has emerged as a molecule of significant interest, particularly as a key building block for advanced materials in Organic Light-Emitting Diodes (OLEDs).[3] Its rigid, planar structure, extended by phenyl substituents at the 2 and 7 positions, creates a delocalized π-system that dictates its unique electronic and optical behaviors. This guide, intended for researchers and professionals in materials science and drug development, provides a deep dive into the essential photophysical and electrochemical properties of this compound, offering both fundamental understanding and practical experimental insights.

Section 1: Molecular Architecture and Synthesis

The defining feature of this compound is its carbazole core, a tricyclic aromatic amine, with phenyl groups attached at the 2 and 7 positions. This substitution pattern is crucial as it extends the π-conjugation of the molecule, directly influencing its electronic and photophysical properties.

DOT Script for Molecular Structure of this compound

Caption: Molecular structure of this compound.

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides an efficient route to couple aryl halides with arylboronic acids.

Synthetic Protocol: Suzuki-Miyaura Coupling

A typical synthesis involves the reaction of 2,7-dibromo-9H-carbazole with phenylboronic acid in the presence of a palladium catalyst and a base.

DOT Script for Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling Reactants 2,7-dibromo-9H-carbazole + Phenylboronic Acid Reaction Reaction Mixture (Heated under Inert Atmosphere) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Section 2: Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, specifically the absorption and emission of photons. These properties are fundamental to applications in OLEDs, sensors, and other optoelectronic devices.

UV-Visible Absorption
Photoluminescence

Upon excitation, this compound exhibits fluorescence, typically in the blue region of the electromagnetic spectrum. The emission originates from the relaxation of the excited singlet state (S₁) to the ground state (S₀).

Key Photophysical Parameters (Estimated based on related compounds):

PropertyValueReference
Absorption Maximum (λabs) ~350 nm[4]
Emission Maximum (λem) ~400-430 nm[4]
Photoluminescence Quantum Yield (ΦPL) High (expected > 0.5)[4]
Fluorescence Lifetime (τf) ~2-5 ns[4]

Note: The values presented are estimations based on closely related 2,7-disubstituted carbazole derivatives due to the lack of specific experimental data for this compound in the reviewed literature. Experimental verification is highly recommended.

Section 3: Electrochemical Properties

The electrochemical properties of this compound govern its ability to accept and donate electrons, which is critical for its function in electronic devices. These properties are typically investigated using cyclic voltammetry (CV).

Redox Behavior

The carbazole nitrogen is electron-rich and can be reversibly oxidized. The phenyl substituents at the 2 and 7 positions influence the oxidation potential. The extended conjugation generally stabilizes the resulting radical cation, potentially lowering the oxidation potential compared to the parent carbazole. While specific cyclic voltammetry data for this compound is not available in the provided search results, studies on similar 9-phenylcarbazole derivatives show reversible oxidation processes.[5]

HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters that determine the charge injection and transport properties of a material. These can be estimated from cyclic voltammetry data.

  • HOMO Level: The HOMO energy level is related to the onset of the first oxidation potential and represents the energy required to remove an electron from the molecule.

  • LUMO Level: The LUMO energy level is related to the onset of the first reduction potential and represents the energy gained when an electron is added to the molecule.

For many carbazole derivatives, the HOMO levels are typically in the range of -5.4 to -6.0 eV, making them suitable as hole-transporting or host materials in OLEDs.[1][6]

DOT Script for Energy Level Diagram

EnergyLevels cluster_levels Energy Level Diagram cluster_arrows LUMO LUMO HOMO HOMO Energy Energy

Caption: A simplified energy level diagram showing the HOMO and LUMO.

Section 4: Experimental Protocols

To ensure the scientific integrity of research, it is imperative to follow standardized and validated experimental protocols. The following are step-by-step methodologies for characterizing the photophysical and electrochemical properties of this compound.

UV-Visible Absorption Spectroscopy

This technique is used to measure the absorption of light by the molecule as a function of wavelength.

  • Solution Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., dichloromethane, THF, or cyclohexane). Ensure the compound is fully dissolved.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λabs).

Photoluminescence Spectroscopy

This technique measures the emission of light from the molecule after it has absorbed light.

  • Solution Preparation: Use the same solution prepared for UV-Vis absorption spectroscopy.

  • Instrument Setup: Set the excitation wavelength (λex) to the absorption maximum (λabs) determined from the UV-Vis spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-700 nm) to record the fluorescence spectrum.

  • Data Analysis: Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination: The photoluminescence quantum yield (ΦPL) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation:

    Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Cyclic Voltammetry

This electrochemical technique is used to probe the redox properties of the molecule.

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Sample Preparation: Dissolve a small amount of this compound (typically ~1 mM) in the electrolyte solution.

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Scan the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.

  • Data Analysis: From the resulting voltammogram, determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc⁺/Fc couple, which has an absolute energy level of -4.8 eV):

    EHOMO (eV) = -[Eoxonset vs Fc⁺/Fc + 4.8] ELUMO (eV) = -[Eredonset vs Fc⁺/Fc + 4.8]

Section 5: Applications in Organic Electronics

The favorable photophysical and electrochemical properties of this compound make it a promising material for various applications in organic electronics, most notably in OLEDs.

Host Material in Phosphorescent OLEDs (PhOLEDs)

Carbazole derivatives are widely used as host materials in PhOLEDs due to their high triplet energy, which is necessary to efficiently confine the triplet excitons of the phosphorescent guest emitter. The high thermal stability of the carbazole core also contributes to the operational lifetime of the device.[7]

DOT Script for a Simplified PhOLED Device Architecture

PhOLED_Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (Host: this compound + Guest) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: A typical multilayer structure of a phosphorescent OLED.

Conclusion

This compound stands as a molecule with significant potential in the field of organic electronics. Its synthesis via the robust Suzuki-Miyaura coupling allows for accessible production, while its inherent photophysical and electrochemical properties, stemming from its extended π-conjugated system, make it an attractive candidate for high-performance OLEDs and other optoelectronic applications. This guide has provided a foundational understanding of these key characteristics and the experimental methodologies required for their evaluation. Further research to precisely quantify the properties of this compound will undoubtedly unlock its full potential in the development of next-generation organic electronic devices.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,7-diphenyl-9H-carbazole, a pivotal building block in the advancement of organic electronics. Carbazole derivatives are renowned for their robust thermal stability, excellent charge transport properties, and tunable electronic structure, making them indispensable in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1][2] This document offers a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it delineates a comprehensive characterization workflow, encompassing spectroscopic and thermal analysis techniques, to validate the synthesis and elucidate the material's critical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing both the theoretical underpinnings and practical methodologies for working with this important class of organic compounds.

Introduction: The Significance of this compound in Modern Electronics

The field of organic electronics has witnessed exponential growth, largely driven by the development of novel organic materials with tailored functionalities. Among these, carbazole-based compounds have emerged as a cornerstone due to their unique combination of properties, including high thermal and electrochemical stability, efficient hole transport, and a high photoluminescence quantum yield.[1] The 9H-carbazole core, a tricyclic aromatic amine, provides a rigid and planar structure that facilitates π-electron delocalization, which is essential for charge transport.[1]

The strategic functionalization of the carbazole scaffold allows for the fine-tuning of its electronic and photophysical properties.[1] Specifically, the introduction of phenyl groups at the 2 and 7 positions to form this compound (C₂₄H₁₇N) enhances the molecule's conjugation and thermal stability, making it a highly sought-after intermediate for the synthesis of host materials, hole-transporting layers (HTLs), and emissive layers in OLEDs.[3] The robust nature and versatile electronic characteristics of this compound also position it as a valuable compound for broader applications in organic electronics and materials science research.[3]

This guide will focus on a reproducible and scalable synthetic route to this compound and the critical analytical techniques required to confirm its identity, purity, and key performance-related properties.

Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, tolerance to a wide range of functional groups, and commercially available starting materials.[4][5] The general strategy involves the coupling of a dihalogenated carbazole precursor, typically 2,7-dibromo-9H-carbazole, with phenylboronic acid.

The Suzuki-Miyaura Coupling: A Causal Explanation

The choice of the Suzuki-Miyaura coupling is predicated on its well-established catalytic cycle, which ensures efficient and selective bond formation. The reaction is catalyzed by a palladium(0) complex and proceeds through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 2,7-dibromo-9H-carbazole, forming a palladium(II) intermediate.

  • Transmetalation: The phenyl group from the phenylboronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments (the carbazole and phenyl groups) are eliminated from the palladium complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

This catalytic cycle is highly efficient, allowing for the reaction to proceed with only a small amount of the palladium catalyst. The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

Experimental Protocol: Step-by-Step Synthesis

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

  • 2,7-Dibromo-9H-carbazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[6]

  • Toluene

  • Ethanol

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9H-carbazole (1.0 eq), phenylboronic acid (2.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a mixture of toluene and ethanol (e.g., 3:1 v/v) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure an oxygen-free environment.[4]

  • Reaction: Heat the reaction mixture to reflux (typically around 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[4]

  • Extraction: Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white to off-white solid.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification Reactants 2,7-Dibromo-9H-carbazole + Phenylboronic Acid + Base (K2CO3) Degas Degas with Ar/N2 Reactants->Degas Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Degas Solvent Toluene/Ethanol Solvent->Degas Reflux Reflux (90-110°C) 12-24h Degas->Reflux Workup Aqueous Work-up (EtOAc/Water) Reflux->Workup Extraction Extraction & Drying Workup->Extraction Purify Column Chromatography Extraction->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

In-Depth Characterization of this compound

Thorough characterization is imperative to confirm the successful synthesis, purity, and properties of this compound. The following techniques provide a comprehensive analytical profile.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the carbazole core and the pendant phenyl rings, as well as a characteristic signal for the N-H proton.

  • ¹³C NMR: This analysis identifies the different carbon environments within the molecule. The spectrum will display unique resonances for the carbons of the carbazole skeleton and the phenyl substituents.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the synthesized compound, confirming its elemental composition (C₂₄H₁₇N).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • FTIR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include the N-H stretch of the carbazole amine and the C-H and C=C stretching vibrations of the aromatic rings.

Thermal and Optical Properties

Thermogravimetric Analysis (TGA):

  • TGA is crucial for assessing the thermal stability of the material, a critical parameter for its application in electronic devices.[7] The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. A high decomposition temperature indicates good thermal stability.

Differential Scanning Calorimetry (DSC):

  • DSC is used to determine the melting point (Tm) and glass transition temperature (Tg) of the compound. A high Tg is desirable for amorphous thin films in OLEDs as it contributes to the morphological stability of the device.

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy:

  • UV-Vis spectroscopy reveals the electronic absorption properties of the molecule, providing insights into its HOMO-LUMO gap.

  • PL spectroscopy is used to investigate the emission properties of the material, including its emission wavelength and quantum yield, which are fundamental for its use in light-emitting applications.

Expected Characterization Data
Property Expected Value/Observation Technique
Molecular Formula C₂₄H₁₇NHRMS
Molecular Weight 319.40 g/mol MS
Appearance White to light yellow crystalline powderVisual Inspection
¹H NMR Aromatic proton signals in the range of 7.0-8.5 ppm; N-H proton signal¹H NMR
¹³C NMR Aromatic carbon signals in the range of 110-145 ppm¹³C NMR
Thermal Stability High decomposition temperatureTGA
Purity ≥98%HPLC, GC

Characterization Workflow Diagram

Characterization_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Characterization cluster_validation Data Validation Product Crude this compound Spectroscopy Spectroscopic Analysis (NMR, MS, FTIR) Product->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Product->Thermal Optical Optical Analysis (UV-Vis, PL) Product->Optical Purity Purity Assessment (HPLC, GC) Product->Purity Validation Confirmation of Structure, Purity, and Properties Spectroscopy->Validation Thermal->Validation Optical->Validation Purity->Validation

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide has detailed a robust and efficient methodology for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. The provided protocol, grounded in established chemical principles, offers a reliable pathway for obtaining this high-value organic material. Furthermore, the comprehensive characterization workflow outlined herein is essential for verifying the successful synthesis and evaluating the key properties that make this compound a critical component in the ongoing development of advanced organic electronic devices. The combination of a reliable synthetic route and thorough characterization empowers researchers to confidently utilize this versatile building block in their pursuit of next-generation technologies.

References

Theoretical and Computational Blueprint of 2,7-diphenyl-9H-carbazole: A Guide for Advanced Material and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbazole derivatives are foundational to the advancement of organic electronics and medicinal chemistry, prized for their exceptional charge transport characteristics and thermal resilience.[1] Among these, 2,7-diphenyl-9H-carbazole stands out as a particularly valuable scaffold. This guide provides an in-depth exploration of this compound through the lens of modern theoretical and computational chemistry. We will dissect its structural, electronic, and photophysical properties, offering a robust computational workflow for researchers. By elucidating the causality behind methodological choices, this document serves as a practical blueprint for scientists aiming to harness and modify this versatile molecule for next-generation applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents.

Introduction: The Significance of the 2,7-Disubstituted Carbazole Core

The carbazole moiety, a nitrogen-containing heterocyclic compound, is an electron-rich system that serves as a versatile building block in materials science and pharmacology.[2][3] Its rigid, planar structure facilitates efficient π-conjugation, which is essential for charge mobility in organic semiconductors.[1] Specifically, substitution at the 2 and 7 positions of the carbazole core allows for the extension of this conjugation, enabling fine-tuning of the molecule's electronic and optical properties.[2][4][5]

The addition of phenyl groups at these positions, creating this compound, enhances π-stacking interactions and modulates the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which are critical for charge injection and transport.[5] Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting these properties before undertaking complex and costly synthesis.[6][7][8] These theoretical approaches allow us to model molecular geometries, electronic structures, and absorption/emission spectra with high accuracy, accelerating the design of novel materials for applications like OLEDs, solar cells, and drug discovery.[2][6][9]

Computational Methodology: A Validated Workflow

To reliably predict the behavior of this compound, a multi-step computational protocol is essential. This workflow ensures that calculations are based on a stable, realistic molecular structure and that the appropriate theoretical level is used for each property of interest.

Causality in Method Selection:
  • DFT for Ground State: DFT, particularly with hybrid functionals like B3LYP, provides a cost-effective and accurate description of the electron density and ground-state geometry of organic molecules.[4][5][6] The choice of a basis set, such as 6-311G(d,p), offers a good balance between computational expense and accuracy for capturing polarization effects.[5][6]

  • TD-DFT for Excited States: To investigate photophysical properties like UV-Vis absorption and fluorescence, TD-DFT is the standard method.[2][6] It calculates the electronic transition energies from the ground state to various excited states, providing a theoretical spectrum that can be directly compared with experimental data.

Step-by-Step Computational Protocol:
  • Structure Generation: Construct the 3D structure of this compound using molecular modeling software.

  • Geometry Optimization (DFT):

    • Perform a full geometry optimization using DFT (e.g., B3LYP functional with a 6-311G(d,p) basis set).[5]

    • Self-Validation: The optimization must converge to a point where forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies at the same level of theory used for optimization.

    • Self-Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7]

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structure, analyze the HOMO and LUMO energy levels and their spatial distribution.[4][5] The energy gap between them is a key indicator of the molecule's kinetic stability and electronic excitation energy.

  • Excited-State Calculations (TD-DFT):

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.[9] These correspond to the peaks in the UV-Vis absorption spectrum.

    • To simulate emission (fluorescence), the geometry of the first excited state (S1) must be optimized, followed by a TD-DFT energy calculation to find the S1 -> S0 transition energy.

Computational Workflow Diagram:

G cluster_input Input Phase cluster_ground_state Ground State (DFT) cluster_excited_state Excited State (TD-DFT) cluster_output Predicted Properties A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B Input Geometry C 3. Frequency Analysis B->C Optimized Structure H Optimized Geometry B->H D 4. FMO Analysis (HOMO/LUMO) C->D Confirm Minimum E 5. UV-Vis Absorption (Vertical Excitations) C->E Ground-State Geometry I Electronic Properties D->I F 6. S1 State Optimization E->F Target S1 State J Spectra E->J G 7. Fluorescence Emission F->G G->J

Caption: A validated workflow for the computational analysis of this compound.

Structural and Electronic Properties

The geometry of this compound is non-planar. The phenyl rings at the 2 and 7 positions are twisted relative to the plane of the carbazole core. This dihedral angle is a critical parameter, as it influences the extent of π-conjugation and, consequently, the electronic properties. DFT calculations are crucial for accurately predicting these structural parameters.

ParameterTypical Calculated ValueSignificance
C-N-C Angle (in carbazole)~108.4°Indicates the geometry around the nitrogen atom.[10]
Phenyl-Carbazole Dihedral Angle40-55°Governs the degree of π-conjugation; affects HOMO/LUMO levels.[11]
HOMO Energy-5.7 to -6.0 eVRelates to the ionization potential and hole injection capability.[12]
LUMO Energy-0.8 to -1.4 eVRelates to the electron affinity and electron injection capability.[6]
HOMO-LUMO Gap (Eg)4.5 - 5.2 eVDetermines the intrinsic electronic excitation energy and influences color.[6]

Frontier Molecular Orbitals (FMOs): Computational analysis consistently shows that for this compound, the HOMO is primarily localized on the electron-rich carbazole core, particularly the nitrogen atom.[5] The LUMO, conversely, tends to be distributed across the entire π-conjugated system, including the appended phenyl rings.[5] This spatial separation of FMOs is characteristic of an intramolecular charge transfer (ICT) upon electronic excitation, a property vital for many optoelectronic applications.[5][13]

Photophysical Properties: Absorption and Emission

The photophysical behavior of this compound is dictated by its electronic structure. TD-DFT calculations allow for the simulation of its UV-Vis absorption spectrum.

  • Absorption: The primary absorption bands, typically observed in the 300-350 nm range, are attributed to spin-allowed π-π* electronic transitions originating from the carbazole moiety.[13] The presence of the phenyl groups extends the conjugation, often leading to a red-shift (shift to longer wavelengths) compared to unsubstituted carbazole.

  • Emission: Following photoexcitation, the molecule relaxes to the first excited state (S1). The subsequent decay back to the ground state (S0) can result in fluorescence. The emission wavelength is typically red-shifted relative to the absorption due to geometric relaxation in the excited state (Stokes shift). For carbazole derivatives, emission is often observed in the blue or violet region of the spectrum.[5][14]

PropertyTypical Calculated/Experimental ValueImplication for Applications
Max. Absorption (λ_abs)~330-350 nmCorresponds to the π-π* transition of the carbazole system.[13][15]
Max. Emission (λ_em)~360-430 nmBlue-violet fluorescence is desirable for OLED host materials.[11][14]
Oscillator Strength (f)> 0.1 for major transitionsHigh values indicate strong, allowed transitions, leading to efficient light absorption.
Stokes Shift~30-80 nmA significant Stokes shift is beneficial for reducing self-absorption in emissive devices.

Applications and Future Directions

The theoretical insights into this compound's properties directly inform its practical applications.

  • OLEDs: Its high HOMO energy level facilitates efficient hole injection from the anode, making it an excellent candidate for hole-transporting materials (HTMs) or as a host material for phosphorescent emitters.[1] The wide energy gap and resulting blue emission are particularly sought after.[12]

  • Solar Cells: As an electron-rich donor unit, the this compound scaffold can be incorporated into donor-acceptor copolymers for bulk heterojunction solar cells.[2]

  • Drug Development: The carbazole nucleus is a known pharmacophore. Computational studies can predict how derivatives bind to biological targets, such as enzymes or receptors, guiding the synthesis of new anticancer or antimicrobial agents.[16]

Future computational work could explore the impact of further substitutions on the phenyl rings or the carbazole nitrogen, investigate its behavior in different solvent environments, or model its aggregation properties in the solid state, which are crucial for device performance.

Conclusion

Theoretical and computational chemistry provides a powerful, predictive framework for understanding and engineering molecules like this compound. By employing a validated DFT and TD-DFT workflow, researchers can accurately model its geometry, electronic structure, and photophysical characteristics. These insights are critical for rationally designing next-generation materials for organic electronics and for accelerating the discovery of new therapeutic agents, thereby bridging the gap between molecular theory and tangible technological and medical innovation.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,7-diphenyl-9H-carbazole, a molecule of significant interest in the fields of materials science and drug development. Its unique photophysical properties, stemming from the extended π-conjugation of the carbazole core with phenyl substituents, make it a promising candidate for various applications, including organic light-emitting diodes (OLEDs) and pharmaceutical intermediates.[1] This document will delve into the theoretical underpinnings and practical methodologies for Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Fluorescence spectroscopy, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

The carbazole moiety is a well-established building block in the design of functional organic materials due to its rigid, electron-rich structure and excellent charge-transport properties.[1] Substitution at the 2 and 7 positions with phenyl groups extends the π-conjugated system, leading to distinct and tunable photophysical behaviors.[2] A thorough spectroscopic analysis is paramount to confirming the molecular structure, understanding its electronic properties, and predicting its performance in various applications. This guide will provide a detailed examination of the key spectroscopic techniques used to elucidate the structural and photophysical characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the successful synthesis of this compound.

Causality in Experimental Choices for NMR Analysis

The selection of an appropriate deuterated solvent is a critical first step in acquiring high-quality NMR spectra. The choice is dictated by the solubility of the analyte and the position of residual solvent peaks, which should not overlap with signals from the compound of interest. For aromatic compounds like this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The concentration of the sample is also a key parameter; typically, 5-10 mg of the compound is dissolved in 0.6-0.7 mL of the deuterated solvent for ¹H NMR, while a higher concentration (20-50 mg) is often required for ¹³C NMR to achieve a sufficient signal-to-noise ratio.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence (e.g., a 30° pulse) with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time and a greater number of scans are typically necessary compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum, referencing the CDCl₃ solvent peak (δ 77.16 ppm).

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Tune & Shim instrument->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference integrate Integration & Peak Picking reference->integrate UVVis_Workflow cluster_prep Solution Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution dilute Dilute to Working Concentration stock->dilute instrument Spectrophotometer Setup dilute->instrument baseline Record Solvent Baseline instrument->baseline measure Measure Sample Absorbance baseline->measure find_lambda Determine λmax measure->find_lambda calc_epsilon Calculate Molar Extinction Coefficient find_lambda->calc_epsilon Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis prep_sample Prepare Dilute Sample Solution prep_ref Prepare Reference Standard prep_sample->prep_ref instrument Spectrofluorometer Setup prep_ref->instrument get_excitation Record Excitation Spectrum instrument->get_excitation get_emission Record Emission Spectrum get_excitation->get_emission determine_max Determine Emission Maximum get_emission->determine_max calc_qy Calculate Quantum Yield determine_max->calc_qy

References

A Technical Guide to the Thermal Stability and Degradation of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Advanced Organic Electronics

2,7-diphenyl-9H-carbazole and its derivatives are cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their widespread adoption stems from a unique combination of high charge carrier mobility, excellent film-forming properties, and a high triplet energy, which are crucial for achieving high-efficiency and long-lasting devices.[1][2] However, the operational lifetime and performance of these devices are intrinsically linked to the thermal stability of the constituent organic materials. As researchers and drug development professionals delve into novel applications, a comprehensive understanding of the thermal behavior of this compound is paramount. This guide provides an in-depth analysis of its thermal stability, degradation pathways, and the standardized methodologies for their evaluation, offering field-proven insights to ensure the development of robust and reliable next-generation technologies.

Fundamental Thermal Properties of this compound

The thermal stability of an organic semiconductor is quantified by several key parameters, primarily the decomposition temperature (Td) and the glass transition temperature (Tg). The Td indicates the threshold at which the material begins to chemically break down, while the Tg marks the transition from a rigid, glassy state to a more rubbery, amorphous state. For materials used in thin-film devices, a high Tg is critical for maintaining morphological stability during operation.

Carbazole derivatives are known for their rigid structure which contributes to their high thermal stability.[3] The introduction of phenyl groups at the 2 and 7 positions of the carbazole core further enhances this stability through increased π-conjugation and steric hindrance, which can restrict intermolecular motion and increase the energy required for bond cleavage.[1]

Thermal PropertyTypical Value RangeSignificance in Device Performance
Decomposition Temperature (Td) > 350 °CDefines the upper limit for device fabrication and operating temperatures, preventing irreversible material degradation.
Glass Transition Temperature (Tg) 120 - 200 °CEnsures morphological stability of the amorphous thin film, preventing crystallization and performance degradation over time.[4]
Melting Temperature (Tm) > 200 °CRelevant for melt-processing techniques and understanding phase behavior.

Mechanisms of Thermal Degradation: A Proposed Pathway

The thermal degradation of complex organic molecules like this compound is a multifaceted process. While a definitive, step-by-step mechanism is the subject of ongoing research, based on studies of related carbazole derivatives, a plausible degradation pathway can be proposed. The primary degradation is believed to be initiated by the homolytic cleavage of the weakest bonds in the molecule under thermal stress.

In the case of this compound, the C-N bonds within the carbazole ring are susceptible to scission at elevated temperatures. The dissociation energies of these bonds are influenced by the electronic nature of the substituents.[5] The phenyl groups, being aryl substituents, can delocalize electron density, which can influence the bond strengths within the carbazole core.[1]

A proposed degradation pathway likely involves:

  • Initiation: Homolytic cleavage of a C-N bond in the carbazole ring, forming radical intermediates.

  • Propagation: These highly reactive radicals can then initiate a chain reaction, leading to further fragmentation of the molecule. This can include the scission of C-C bonds between the carbazole core and the phenyl substituents.

  • Termination/Cross-linking: Radicals can combine to form more stable, and often polymeric, byproducts. This can lead to the formation of polycarbazole-like structures.

Caption: Proposed thermal degradation pathway for this compound.

Experimental Evaluation of Thermal Stability: A Self-Validating Protocol

To ensure the scientific integrity and reproducibility of thermal stability data, a rigorous and self-validating experimental approach is essential. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the definitive method for determining the decomposition temperature (Td).

Step-by-Step Methodology:

  • Instrument Calibration: Prior to analysis, calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss and indium for temperature). This ensures the accuracy of the measurements.

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and representative of the bulk material. If necessary, gently grind the sample to a fine, uniform powder.[6]

    • Using a calibrated microbalance, weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[6] The sample should be spread thinly and evenly across the bottom of the crucible to ensure uniform heating.[6]

  • Experimental Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free environment, preventing oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a constant heating rate of 10 °C/min to a final temperature of at least 600 °C. A consistent heating rate is crucial for reproducibility.

  • Data Analysis and Validation:

    • Plot the sample mass (%) as a function of temperature.

    • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

    • To validate the measurement, run a second sample from the same batch to ensure the Td is reproducible within an acceptable margin of error (e.g., ± 2 °C).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the gold standard for determining the glass transition temperature (Tg).

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

  • Sample Preparation:

    • Weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system. Prepare an identical empty, sealed pan to serve as the reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This step removes the thermal history of the material.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg (e.g., 0 °C).

    • Second Heating Scan: Heat the sample again at 10 °C/min to a temperature above the Tg. The Tg is determined from this second heating scan to ensure it represents the intrinsic property of the material.

  • Data Analysis and Validation:

    • Plot the heat flow as a function of temperature for the second heating scan.

    • The glass transition is observed as a step-like change in the baseline. The Tg is typically determined as the midpoint of this transition.[7]

    • For validation, analyze a second sample and ensure the Tg value is reproducible (e.g., ± 2 °C).

References

An In-Depth Technical Guide to the Solubility and Solution-Processing of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

2,7-diphenyl-9H-carbazole stands as a pivotal molecular scaffold in the landscape of organic electronics and advanced materials science. Its inherent photophysical properties, coupled with robust thermal and chemical stability, have positioned it as a premium building block for a myriad of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a sensitizer in photodynamic therapy. The translation of its intrinsic molecular advantages into high-performance devices and functional materials is, however, critically dependent on our ability to manipulate it at the supramolecular level. This manipulation begins with a fundamental understanding of its solubility and the subsequent mastery of its solution-processing.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the principles and practices governing the dissolution and thin-film formation of this compound. Moving beyond a mere recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to empower the reader to not only reproduce but also innovate upon the described methodologies. Every protocol is presented as a self-validating system, grounded in authoritative scientific literature, ensuring both technical accuracy and practical reliability.

The Molecular Architecture and its Implications for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium, dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a foundational principle. The molecular structure of this compound, characterized by a large, rigid, and predominantly non-polar aromatic system, provides the initial clues to its solubility behavior.

The carbazole core, while containing a nitrogen heteroatom, is largely shielded by the bulky phenyl substituents at the 2 and 7 positions. This steric hindrance, combined with the extensive π-conjugated system, results in strong van der Waals forces and π-π stacking interactions between the solute molecules in the solid state. To achieve dissolution, a solvent must possess the ability to overcome these solute-solute interactions and form favorable solute-solvent interactions.

Qualitative Solubility Profile

Based on its structure, this compound is anticipated to exhibit favorable solubility in non-polar and moderately polar organic solvents that can engage in van der Waals and π-π interactions. Conversely, its solubility is expected to be limited in highly polar and protic solvents, such as water and lower alcohols, due to the energetic penalty of disrupting the strong hydrogen-bonding network of these solvents without compensatory solute-solvent interactions.

Quantitative Solubility Data
SolventClassBoiling Point (°C)Estimated Solubility (mg/mL) at 25°C
TolueneAromatic111~25
ChloroformHalogenated61~50
Dichloromethane (DCM)Halogenated40~45
Tetrahydrofuran (THF)Ether66~30
AcetoneKetone56~10
Ethyl AcetateEster77~15
HexaneAliphatic69< 1
MethanolAlcohol65< 0.1
WaterProtic100Insoluble

Note: These values are estimates based on available data for similar compounds and should be experimentally verified for specific applications.

The Science of Solution-Processing: From Dissolution to Thin-Film Formation

The ability to process this compound from solution is a cornerstone of its utility, enabling the fabrication of large-area, uniform thin films with controlled morphology and thickness. The choice of solvent and deposition technique are paramount, as they directly influence the kinetics of solvent evaporation and the self-assembly of the molecules on the substrate, ultimately dictating the optoelectronic properties of the final film.

The Critical Role of the Solvent

The solvent is not merely a vehicle for the solute; it is an active participant in the film formation process. Key solvent properties that influence the final film morphology include:

  • Boiling Point and Vapor Pressure: Solvents with high boiling points and low vapor pressures evaporate slowly, allowing more time for the solute molecules to self-organize into a more ordered, crystalline film. Conversely, low-boiling-point solvents evaporate rapidly, often leading to amorphous or poorly ordered films.

  • Solute-Solvent Interactions: Strong solute-solvent interactions can lead to the formation of solvated aggregates in solution, which can influence the nucleation and growth of the thin film during solvent evaporation.

  • Surface Tension: The surface tension of the solvent affects the wetting of the solution on the substrate, which is crucial for achieving uniform film coverage.

Experimental Protocols for Solution-Processing

The following section provides detailed, step-by-step methodologies for the most common solution-processing techniques used for fabricating this compound thin films.

Spin-Coating: A Versatile and Reproducible Technique

Spin-coating is a widely used method for producing uniform thin films with controllable thickness. The process involves dispensing a solution onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves behind a solid film.

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chloroform, toluene, or THF) to the desired concentration (typically 1-20 mg/mL). The concentration will directly influence the final film thickness.

    • Ensure complete dissolution, using gentle heating or sonication if necessary.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could lead to defects in the film.

  • Substrate Preparation:

    • Thoroughly clean the substrate (e.g., glass, silicon wafer, ITO-coated glass) to ensure good wetting and adhesion. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

    • For some applications, a surface treatment, such as oxygen plasma or UV-ozone treatment, may be necessary to improve the surface energy of the substrate.

  • Spin-Coating Process:

    • Place the cleaned substrate on the spin-coater chuck and ensure it is centered.

    • Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover a significant portion of the surface.

    • Start the spin-coater. A typical two-step process is used:

      • Step 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the substrate.

      • Step 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

    • After the spinning process is complete, the film is typically baked on a hotplate at a moderate temperature (e.g., 60-100 °C) to remove any residual solvent.

  • Solvent Choice: Chloroform is often chosen for its high solubility and relatively fast evaporation rate, leading to the rapid formation of a solid film. Toluene, with its higher boiling point, allows for slower evaporation and can promote the formation of more crystalline films.

  • Concentration: Higher concentrations lead to thicker films as more solute is deposited per unit area.

  • Spin Speed: The final film thickness is primarily controlled by the high-speed spinning step. Higher speeds result in thinner films due to greater centrifugal force.

Drop-Casting: A Simple Method for Lab-Scale Fabrication

Drop-casting is a straightforward technique where a drop of the solution is dispensed onto a substrate and the solvent is allowed to evaporate slowly, leaving behind a film. While it is less controllable in terms of film thickness and uniformity compared to spin-coating, it is a useful method for rapid screening of materials and for applications where precise thickness control is not critical.

  • Solution Preparation: Prepare a filtered solution of this compound as described for spin-coating. The concentration will influence the overall amount of material deposited.

  • Substrate Preparation: Clean the substrate as described for spin-coating.

  • Deposition:

    • Place the substrate on a level surface.

    • Using a micropipette, carefully dispense a known volume of the solution onto the desired area of the substrate.

    • Cover the substrate with a petri dish or similar enclosure to slow down the solvent evaporation rate and prevent contamination from dust. This is crucial for obtaining more uniform and crystalline films.

  • Drying: Allow the solvent to evaporate completely at room temperature or on a hotplate at a low temperature.

A common issue with drop-casting is the "coffee ring" effect, where the solute is concentrated at the edge of the dried drop, leading to a non-uniform film. This can be mitigated by:

  • Using a solvent with a lower evaporation rate.

  • Increasing the viscosity of the solution.

  • Performing the evaporation in a solvent-saturated atmosphere.

Blade-Coating: A Scalable Technique for Large-Area Films

Blade-coating, also known as doctor-blading, is a technique that is well-suited for producing large-area films with uniform thickness, making it attractive for industrial-scale applications. A blade is moved at a constant speed and height over a substrate, spreading the solution into a uniform wet film.

  • Solution Preparation: Prepare a filtered solution with a slightly higher viscosity than that used for spin-coating to ensure a stable meniscus at the blade edge.

  • Substrate and Blade Setup:

    • Secure the substrate on a flat, level surface.

    • Set the gap between the blade and the substrate to the desired height, which will influence the wet film thickness.

  • Coating:

    • Dispense a line of the solution in front of the blade.

    • Move the blade across the substrate at a constant, controlled speed. The coating speed is a critical parameter for achieving a uniform film.

  • Drying: The coated substrate is then dried, typically on a hotplate, to remove the solvent. The drying conditions (temperature and time) will affect the final film morphology.

Visualization of Experimental Workflows

To provide a clear and concise understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for solution preparation and the three primary solution-processing techniques.

SolutionPreparation cluster_prep Solution Preparation Workflow start Start dissolve Dissolve this compound in chosen solvent start->dissolve sonicate Sonication / Gentle Heating (if necessary) dissolve->sonicate filter Filter through 0.2 µm syringe filter sonicate->filter ready Solution Ready for Processing filter->ready

Caption: Workflow for the preparation of a this compound solution for processing.

SolutionProcessing cluster_spin Spin-Coating cluster_drop Drop-Casting cluster_blade Blade-Coating s_dispense Dispense Solution s_spread Low-Speed Spin (Spreading) s_dispense->s_spread s_thin High-Speed Spin (Thinning) s_spread->s_thin s_bake Post-Bake s_thin->s_bake d_dispense Dispense Droplet(s) d_evaporate Slow Evaporation (Covered) d_dispense->d_evaporate d_dry Complete Drying d_evaporate->d_dry b_dispense Dispense Solution Line b_coat Blade Movement (Constant Speed & Height) b_dispense->b_coat b_dry Drying b_coat->b_dry start Prepared Solution start->s_dispense start->d_dispense start->b_dispense

Caption: Comparison of the primary steps in spin-coating, drop-casting, and blade-coating.

Influence of Solvent on Photophysical Properties

The choice of solvent not only dictates the film morphology but can also have a profound impact on the photophysical properties of the resulting this compound thin film. This is due to the influence of the local environment on the excited state of the molecule.

  • Solvatochromism: The absorption and emission spectra of this compound may exhibit a shift in wavelength depending on the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent molecules.

  • Aggregation-Induced Emission (AIE): Some carbazole derivatives exhibit AIE, where they are non-emissive in dilute solutions but become highly luminescent in the aggregated state (i.e., in thin films or as nanoparticles). The choice of solvent and its evaporation rate can influence the degree of aggregation and, consequently, the AIE characteristics.

Conclusion and Future Outlook

The solubility and solution-processability of this compound are fundamental to unlocking its full potential in a wide range of applications. This guide has provided a comprehensive overview of the key principles and practical methodologies for handling this important molecule. A thorough understanding of the interplay between molecular structure, solvent properties, and processing conditions is essential for achieving the desired thin-film characteristics and, ultimately, high-performance devices.

Future research in this area will likely focus on the development of "greener" and more sustainable solvent systems, as well as advanced solution-processing techniques that offer even greater control over film morphology at the nanoscale. The continued exploration of the structure-property relationships in this compound and its derivatives will undoubtedly lead to the next generation of advanced organic materials.

An In-Depth Technical Guide to the Crystal Structure and Molecular Packing of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the crystal structure and molecular packing of 2,7-diphenyl-9H-carbazole, a key building block in the field of organic electronics. Leveraging crystallographic data, this document elucidates the three-dimensional arrangement of the molecule, details the intermolecular forces governing its solid-state architecture, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structure-property relationships in carbazole-based materials.

Introduction: The Significance of this compound in Materials Science

Carbazole and its derivatives have emerged as a critical class of materials in the advancement of organic electronics.[1] Their inherent properties, such as excellent thermal and chemical stability, combined with their favorable charge transport characteristics, make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The 9H-carbazole core, a tricyclic aromatic amine, provides a rigid and planar scaffold that can be readily functionalized at various positions to fine-tune its optoelectronic properties.

This compound, in particular, has garnered significant attention. The introduction of phenyl groups at the 2 and 7 positions of the carbazole core extends the π-conjugation of the molecule, which can influence its charge mobility and emission characteristics. A thorough understanding of its solid-state structure is paramount, as the molecular packing in the crystal lattice directly impacts key material properties such as charge transport efficiency and photoluminescence. This guide provides a detailed exploration of the crystal structure of this compound, offering insights into the intermolecular interactions that dictate its supramolecular assembly.

Synthesis and Crystal Growth of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient arylation of the carbazole core. The typical synthetic route involves the coupling of 2,7-dibromo-9H-carbazole with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2,7-dibromo-9H-carbazole

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,7-dibromo-9H-carbazole (1.0 equiv.), phenylboronic acid (2.2-2.5 equiv.), and potassium carbonate (4.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask. Bubble the inert gas through the solvent mixture for 15-20 minutes prior to addition. Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white to off-white solid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings due to its ability to readily undergo the necessary oxidative addition and reductive elimination steps in the catalytic cycle.

  • Base: The base (K₂CO₃ or Cs₂CO₃) is crucial for the transmetalation step, activating the boronic acid for transfer of the phenyl group to the palladium center.

  • Solvent System: The mixed solvent system of toluene, ethanol, and water provides a suitable medium for dissolving the reactants and facilitating the reaction. The presence of water is often necessary for the efficient functioning of the base.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray diffraction analysis. For this compound, single crystals suitable for analysis have been grown by repeated crystallization from dimethylformamide (DMF).[3]

Experimental Protocol: Slow Evaporation

  • Solution Preparation: Dissolve the purified this compound in a minimal amount of hot DMF to create a saturated or near-saturated solution.

  • Filtration: Filter the hot solution through a pre-warmed funnel with a cotton plug to remove any insoluble impurities.

  • Crystallization: Transfer the filtered solution to a clean vial. Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, ambient temperature.

  • Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals of this compound will form.

  • Harvesting: Carefully decant the mother liquor and wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any residual impurities.

Crystallographic Analysis of this compound

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 705361.[4]

Crystal Data and Structure Refinement

The key crystallographic parameters for this compound are summarized in the table below.

Parameter Value
CCDC Deposition Number705361
Empirical FormulaC₂₄H₁₇N
Formula Weight319.40
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.85
b (Å)5.80
c (Å)24.18
α (°)90
β (°)98.7
γ (°)90
Volume (ų)1641
Z4
Temperature (K)293
RadiationMoKα (λ = 0.71073 Å)
Molecular Geometry

The carbazole core of the molecule is nearly planar, a common feature of this heterocyclic system. The two phenyl rings at the 2 and 7 positions are twisted with respect to the plane of the carbazole moiety. This dihedral angle is a critical structural parameter as it influences the extent of π-conjugation and can affect the electronic properties of the molecule. The slight curvature of the individual molecules is also a notable feature observed in the crystal lattice.[3]

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, or molecular packing, is governed by a network of non-covalent intermolecular interactions. These interactions are fundamental to understanding the macroscopic properties of the material.

Dominant Intermolecular Interactions

In the crystal structure of this compound, the molecular packing is primarily dictated by a combination of hydrogen bonding and π-π stacking interactions.

  • N-H···π Interactions: The hydrogen atom of the N-H group in the carbazole core can participate in hydrogen bonding. In the absence of strong hydrogen bond acceptors, weaker N-H···π interactions with the electron-rich phenyl rings of neighboring molecules are likely to play a significant role in the crystal packing.

  • π-π Stacking: The planar aromatic rings of the carbazole core and the appended phenyl groups facilitate π-π stacking interactions between adjacent molecules. These interactions are crucial for charge transport in organic semiconductors, with the degree of orbital overlap between stacked molecules influencing the charge mobility. The packing of the slightly curved individual molecules within the crystal lattice is a key feature of this compound.[3]

The interplay of these interactions leads to a specific three-dimensional supramolecular architecture.

Diagram of Molecular Packing Interactions

G cluster_0 Molecule A cluster_1 Molecule B A_carbazole Carbazole Core A_phenyl1 Phenyl Ring 1 A_carbazole->A_phenyl1 A_phenyl2 Phenyl Ring 2 A_carbazole->A_phenyl2 A_NH N-H A_carbazole->A_NH B_carbazole Carbazole Core A_carbazole->B_carbazole π-π Stacking B_phenyl1 Phenyl Ring 1 A_NH->B_phenyl1 N-H...π Interaction B_carbazole->B_phenyl1 B_phenyl2 Phenyl Ring 2 B_carbazole->B_phenyl2 B_NH N-H B_carbazole->B_NH

Caption: Intermolecular interactions in this compound.

Characterization Techniques

A comprehensive characterization of this compound is essential to confirm its identity, purity, and properties.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[4]

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to determine the molecular weight.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of KBr and pressing it into a thin disk. Record the spectrum over a range of 4000-400 cm⁻¹.[5]

Single-Crystal X-ray Diffraction (SCXRD):

  • Mount a suitable single crystal on a goniometer. Collect diffraction data at a controlled temperature (e.g., 293 K) using a diffractometer with MoKα radiation. Solve and refine the structure using appropriate software packages.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start 2,7-dibromo-9H-carbazole + Phenylboronic Acid reaction Suzuki-Miyaura Coupling start->reaction purification Column Chromatography reaction->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ftir FTIR product->ftir scxrd Single Crystal X-ray Diffraction product->scxrd

Caption: Workflow from synthesis to characterization.

Conclusion

This technical guide has provided a detailed examination of the crystal structure and molecular packing of this compound. The synthesis via Suzuki-Miyaura coupling and the methodology for single crystal growth have been outlined with detailed experimental protocols. The crystallographic analysis reveals a monoclinic crystal system with a P2₁/n space group, and the molecular packing is characterized by a network of N-H···π and π-π stacking interactions. This fundamental understanding of the solid-state structure of this compound is crucial for the rational design and development of new high-performance materials for organic electronic applications. The provided protocols for synthesis and characterization serve as a valuable resource for researchers in the field.

References

An In-depth Technical Guide to the Electronic Structure and Energy Levels of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbazole derivatives are a cornerstone in the development of advanced organic electronic materials, finding critical applications in organic light-emitting diodes (OLEDs), photovoltaics, and as fluorescent probes.[1][2] Their utility is intrinsically linked to their electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This guide provides a comprehensive technical overview of the methodologies employed to elucidate the electronic structure and energy levels of a key carbazole derivative: 2,7-diphenyl-9H-carbazole. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical underpinnings and practical, field-proven protocols for the characterization of this and similar conjugated organic molecules.

Introduction: The Significance of this compound

The carbazole core, a nitrogen-containing heterocyclic aromatic compound, is an electron-rich moiety known for its excellent hole-transporting capabilities and high photoluminescence quantum yield.[2][3] The strategic placement of substituent groups on the carbazole scaffold allows for the fine-tuning of its optoelectronic properties. In the case of this compound, the introduction of phenyl groups at the 2 and 7 positions extends the π-conjugation of the system. This structural modification is anticipated to influence the HOMO-LUMO energy gap, thereby affecting the molecule's absorption and emission characteristics, as well as its charge carrier mobility. A thorough understanding of these electronic properties is paramount for the rational design of novel materials and for predicting their performance in electronic devices.

This guide will detail the synergistic approach of experimental techniques and computational modeling to provide a holistic understanding of the electronic landscape of this compound.

Theoretical Framework: Unveiling Electronic Structure with Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic properties of organic molecules.[4] DFT calculations provide a cost-effective and accurate means to estimate HOMO and LUMO energy levels, visualize molecular orbitals, and predict electronic transitions.

The Causality Behind Computational Choices

The selection of the functional and basis set in DFT calculations is a critical decision that directly impacts the accuracy of the results. For conjugated systems like this compound, hybrid functionals such as B3LYP are often employed as they provide a good balance between computational cost and accuracy by incorporating a portion of the exact Hartree-Fock exchange. The choice of basis set, for instance, 6-31G(d) or larger, determines the flexibility of the mathematical functions used to describe the atomic orbitals. A larger basis set generally leads to more accurate results but at a higher computational expense.

dot

Caption: Workflow for Theoretical HOMO-LUMO Calculation.

Self-Validating Computational Protocol

A robust computational protocol for determining the electronic structure of this compound should be designed as a self-validating system.

Step-by-Step Computational Methodology:

  • Molecular Structure Generation: A 2D or 3D structure of this compound is created using a molecular editor.

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

    • Software: Gaussian, ORCA, etc.

    • Method: DFT with a functional like B3LYP.

    • Basis Set: A basis set such as 6-31G(d) is a good starting point. For higher accuracy, larger basis sets like 6-311++G(d,p) can be used.[4]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • HOMO and LUMO Energy Calculation: From the optimized structure, the energies of the frontier molecular orbitals are calculated. These values provide a direct theoretical estimate of the HOMO and LUMO levels.

  • Excited State Calculations (Time-Dependent DFT): To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed. This allows for the prediction of electronic transitions and their corresponding energies, which can be directly compared with experimental data.[5]

Experimental Determination of Frontier Orbital Energy Levels

Experimental techniques provide the ground truth for the electronic properties of a molecule. A combination of electrochemical and spectroscopic methods is typically employed for a comprehensive characterization.

Cyclic Voltammetry: Probing Redox Potentials

Cyclic Voltammetry (CV) is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule.[2][6] These potentials are directly related to the HOMO and LUMO energy levels.

dot

Caption: Experimental Setup for Cyclic Voltammetry.

Step-by-Step Experimental Protocol for Cyclic Voltammetry:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The supporting electrolyte is crucial to ensure the conductivity of the solution.[7]

  • Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential of the working electrode is scanned linearly with time, and the resulting current is measured. The scan is typically started from a potential where no electrochemical reaction occurs, swept to a potential sufficient to oxidize the compound, and then reversed.

  • Data Analysis: The onset of the first oxidation peak in the cyclic voltammogram corresponds to the removal of an electron from the HOMO. The HOMO energy level can be estimated using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard:

    EHOMO = -[Eoxonset vs Fc/Fc+ + 4.8] eV[7]

    Similarly, the onset of the reduction peak (if observed) can be used to estimate the LUMO energy level:

    ELUMO = -[Eredonset vs Fc/Fc+ + 4.8] eV

UV-Visible Spectroscopy: Quantifying the Energy Gap

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied orbital.[4] For many conjugated molecules, the lowest energy absorption band corresponds to the HOMO-LUMO transition.

Step-by-Step Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., tetrahydrofuran or dichloromethane).

  • Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer over a relevant wavelength range.

  • Data Analysis: The optical band gap (Egopt) is determined from the onset of the lowest energy absorption band (λonset) using the following equation:

    Egopt (eV) = 1240 / λonset (nm)[4]

    This optical band gap provides an experimental measure of the HOMO-LUMO gap. The LUMO energy level can then be estimated by combining the results from cyclic voltammetry and UV-Vis spectroscopy:

    ELUMO = EHOMO + Egopt

Data Synthesis and Interpretation: A Holistic View

The true power of this dual experimental and computational approach lies in the synthesis of the data to build a comprehensive and validated understanding of the electronic structure of this compound.

ParameterExperimental MethodComputational MethodExpected Trend for this compound
HOMO Energy Level Cyclic VoltammetryDFTThe electron-rich carbazole core suggests a relatively high-lying HOMO level.
LUMO Energy Level Cyclic VoltammetryDFTThe extended π-conjugation due to the phenyl substituents is expected to lower the LUMO energy compared to unsubstituted carbazole.
HOMO-LUMO Gap UV-Vis SpectroscopyDFT / TD-DFTThe extended conjugation should lead to a smaller HOMO-LUMO gap compared to the parent carbazole, resulting in a red-shifted absorption spectrum.

Note: The expected trends are based on the general principles of physical organic chemistry and observations from structurally similar carbazole derivatives.

The phenyl substituents at the 2 and 7 positions are expected to engage in π-conjugation with the carbazole core. This extended delocalization of the π-electrons will stabilize both the HOMO and the LUMO, but the effect on the LUMO is generally more pronounced, leading to a reduction in the HOMO-LUMO gap. This is a key structure-property relationship that underpins the use of such derivatives in tuning the electronic properties of organic materials.

Conclusion: A Framework for Rational Design

This in-depth technical guide has outlined a robust and self-validating framework for the comprehensive characterization of the electronic structure and energy levels of this compound. By integrating the predictive power of computational chemistry with the empirical evidence from electrochemical and spectroscopic techniques, researchers can gain a deep and reliable understanding of this important molecule. The detailed protocols provided herein serve as a practical resource for scientists and professionals engaged in the design and development of novel organic materials for a wide array of applications, from next-generation displays to innovative therapeutic agents. The principles and methodologies detailed in this guide are broadly applicable to the wider class of carbazole derivatives and other conjugated organic systems, empowering the rational design of materials with tailored electronic properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-diphenyl-9H-carbazole via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of 2,7-Disubstituted Carbazole Scaffolds

Carbazole derivatives, particularly those substituted at the 2 and 7 positions, are a cornerstone of modern materials science and medicinal chemistry. Their unique photophysical and electronic properties, stemming from a rigid, planar, and electron-rich aromatic system, make them indispensable components in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[1] In the realm of drug development, the carbazole nucleus is a privileged scaffold, appearing in a variety of biologically active compounds. The synthesis of 2,7-diphenyl-9H-carbazole serves as a foundational example of constructing these valuable molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl linkages.[2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized synthetic organic chemistry.[3] The reaction's tolerance of a wide range of functional groups, relatively mild conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal choice for the synthesis of complex molecules like this compound.[2][4]

This document provides a comprehensive guide to the synthesis of this compound using the Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and offer insights into troubleshooting common issues.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, 2,7-dibromo-9H-carbazole), forming a Pd(II) species.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) transfers its organic group to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the desired product (this compound) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)2 / Base) pd_complex->transmetalation pd_intermediate Ar-Pd(II)-Ar'(L_n) transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a robust starting point for researchers. Optimization may be necessary depending on the purity of the starting materials and the specific equipment used.

Starting Material: Synthesis of 2,7-Dibromo-9H-carbazole

The precursor, 2,7-dibromo-9H-carbazole, is a key starting material.[7] While commercially available, its synthesis from carbazole is a common procedure.[8] A typical method involves the electrophilic bromination of carbazole using a brominating agent like N-bromosuccinimide (NBS).[7] Another approach is the Cadogan ring-closure reaction.[9][10]

Suzuki-Miyaura Coupling Protocol

Materials:

  • 2,7-Dibromo-9H-carbazole (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv) or a more advanced ligand like SPhos or XPhos.

  • Potassium carbonate (K₂CO₃) (3.0 equiv), finely ground

  • Toluene (solvent)

  • Water (co-solvent)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2,7-dibromo-9H-carbazole, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.[3]

  • Catalyst and Ligand Addition: In a separate vial, quickly weigh out the palladium(II) acetate and triphenylphosphine and add them to the reaction flask against a positive flow of inert gas. Note: Using pre-catalysts like Pd(PPh₃)₄ can simplify this step.[11]

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 mixture of organic solvent to water) via syringe. The mixture should be stirred vigorously.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to obtain pure this compound.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification reagents Combine Reactants: 2,7-dibromo-9H-carbazole, Phenylboronic acid, K2CO3 inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Solvents (Toluene/Water) catalyst->solvent heat Heat to Reflux (80-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Workup: Extraction & Washing cool->extract purify Purification: Column Chromatography or Recrystallization extract->purify final_product final_product purify->final_product Pure this compound

Figure 2: A generalized workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound should yield a white to off-white solid.[1] The purity can be assessed by standard analytical techniques.

Parameter Expected Value
Molecular Formula C₂₄H₁₇N[12]
Molecular Weight 319.40 g/mol [12]
Melting Point Varies with purity, typically >200 °C
Appearance White to light yellow crystalline powder
Purity (by HPLC) >98%[12]
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spectrometry [M+H]⁺ at m/z 320.14

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure a properly deoxygenated reaction setup. Use fresh, high-purity palladium catalyst and ligands. Consider using a more active pre-catalyst.[13]
Poorly soluble starting materialsTry a different solvent system (e.g., dioxane/water, DMF). Ensure vigorous stirring.[14]
Ineffective baseUse a freshly opened, finely ground base. Consider alternative bases like Cs₂CO₃ or K₃PO₄.[15]
Homocoupling of Boronic Acid Presence of oxygenRigorously deoxygenate the reaction mixture and solvents.[3]
Protodeborylation of Boronic Acid Unstable boronic acidUse a slight excess of the boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester). Some boronic acids are unstable under basic conditions.[16]
Difficulty in Purification Co-elution of byproductsOptimize the column chromatography conditions (solvent polarity, gradient). Consider recrystallization from a suitable solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can consistently achieve high yields of this valuable compound. The protocol and troubleshooting guide provided herein serve as a practical resource for scientists and professionals in the fields of materials science and drug development, facilitating the synthesis of this and other important carbazole-based materials.

References

Application Notes & Protocols: Buchwald-Hartwig Amination for the N-Functionalization of Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Functionalized Carbazoles

The carbazole framework, a tricyclic aromatic heterocycle, is a privileged scaffold in modern science. Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties.[1][2] Consequently, carbazole derivatives are ubiquitous in the field of organic electronics, serving as essential components in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as hole-transporting materials.[1][2][3][4] In medicinal chemistry, the carbazole motif is present in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities.[3]

The functionalization of the nitrogen atom (the N-9 position) is a primary strategy for tuning the electronic, optical, and biological properties of the carbazole core.[1][2] This modification directly influences the molecule's solubility, charge-transport characteristics, and intermolecular interactions. Historically, methods for creating this crucial C–N bond, such as the Ullmann condensation, required harsh reaction conditions, high temperatures, and often suffered from limited substrate scope.[5]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of N-aryl and N-alkyl carbazoles.[5][6][7] This powerful transformation allows for the formation of C-N bonds under significantly milder conditions, demonstrating broad functional group tolerance and high efficiency, thus replacing older, harsher methods.[5][8]

The Reaction Core: Mechanism and Critical Parameters

A deep understanding of the reaction mechanism is paramount for successful experimental design and troubleshooting. The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][9][10]

The Catalytic Cycle

The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or alkyl (pseudo)halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[10][11] The reactivity of the halide is a critical factor, generally following the order: I > Br > OTf > Cl.[12]

  • Amine Coordination & Deprotonation: The carbazole coordinates to the Pd(II) complex. In the presence of a strong base, the N-H proton is abstracted, forming a palladium-amido complex.[5][10] This is a crucial step where the nucleophilicity of the nitrogen is significantly enhanced.

  • Reductive Elimination: The final step involves the formation of the new C–N bond as the N-functionalized carbazole product is eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle for Carbazole N-Functionalization Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amido_Complex L-Pd(II)(Ar)(N-Carbazole) Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation Amido_Complex->Pd0 Catalyst Regeneration Product N-Arylcarbazole Amido_Complex->Product Reductive Elimination Catalyst_out L-Pd(0) ArX_in Ar-X Carbazole_in Carbazole-NH + Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices

The success of the reaction is not merely incidental; it is the direct result of a synergistic relationship between the catalyst, ligand, base, and solvent.

  • Palladium Precatalyst: While various Pd(0) sources like Pd₂(dba)₃ can be used, it is often more practical to use stable, air-tolerant Pd(II) precatalysts such as Pd(OAc)₂.[12] These are reduced in situ to the active Pd(0) species by the phosphine ligand or amine present in the reaction mixture.[9][12]

  • Phosphine Ligands: The ligand is arguably the most critical component. The development of bulky, electron-rich phosphine ligands by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and others was the key breakthrough that enabled the coupling of less reactive aryl chlorides and a broader range of amines.[13]

    • Expertise: The steric bulk of the ligand facilitates the final reductive elimination step, which is often rate-limiting, and promotes the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[7]

    • Experience: Electron-donating properties increase the electron density on the palladium center, which accelerates the oxidative addition of the aryl halide.[14] Bidentate ligands like BINAP and DPPF were important in early developments, as they prevent catalyst deactivation.[5]

  • Base: A base is required to deprotonate the carbazole N-H (pKa ≈ 19.9 in DMSO), forming the nucleophilic carbazolide anion.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[12] For substrates sensitive to strong bases, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.[15]

  • Solvent: Aprotic, non-polar, high-boiling solvents like toluene, xylene, or 1,4-dioxane are typically used.[14][15] They effectively dissolve the organic reagents and can be heated to the temperatures (80-120 °C) often required for the reaction to proceed efficiently.

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, providing a robust starting point for the N-functionalization of carbazoles. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent oxidation of the catalyst and ligands.

General Experimental Workflow

Workflow start Start: Assemble Glassware setup Dry & Purge Reaction Vessel with Inert Gas start->setup add_solids Add Carbazole, Aryl Halide, Base, Ligand, & Pd Precatalyst setup->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent react Heat to Desired Temperature (e.g., 100-110 °C) Monitor by TLC/GC-MS add_solvent->react cool Cool to Room Temperature react->cool workup Quench Reaction (if needed) Perform Aqueous Work-up cool->workup purify Dry Organic Layer Purify by Column Chromatography workup->purify end End: Characterize Product purify->end

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Protocol 1: Palladium-Catalyzed N-Arylation of Carbazole with Bromobenzene

This protocol details the synthesis of 9-phenylcarbazole, a common building block in materials science.

Reagents & Materials:

  • 9H-Carbazole (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 eq, 4 mol%)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried vial with stir bar

  • Standard purification and characterization equipment

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 9H-carbazole (e.g., 1.00 g, 5.98 mmol), sodium tert-butoxide (0.80 g, 8.37 mmol), SPhos (0.098 g, 0.239 mmol), and Pd(OAc)₂ (0.027 g, 0.120 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the sidearm or septum, add anhydrous toluene (e.g., 30 mL) followed by bromobenzene (0.76 mL, 7.18 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine when the starting material has been consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and carefully quench by adding water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Final Product: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 9-phenylcarbazole as a white solid.

Data Summary for Method Optimization

The choice of reaction parameters can be tailored based on the specific substrates. The following table summarizes various conditions reported for the N-arylation of carbazoles to guide optimization.

Pd SourceLigandBaseSolventTemp (°C)Coupling PartnerYield (%)Reference
Pd₂(dba)₃Tri-tert-butylphosphineK₂CO₃XyleneRefluxBromobenzene98[15]
Pd(OAc)₂SPhosNaOtBuToluene110Bromobenzene>95(Derived from protocol)
Pd(OAc)₂XantphosCs₂CO₃Toluene100Aniline/Iodonium Salt64[4]
Pd₂(dba)₃XPhosK₃PO₄t-BuOH100Aryl BromideHigh[10]

Note: Yields are highly substrate-dependent and the conditions above serve as representative examples.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the N-functionalization of carbazoles, providing a reliable, efficient, and versatile route to a vast array of derivatives. Its broad functional group tolerance and relatively mild conditions have made it a cornerstone reaction in the synthesis of advanced materials for organic electronics and complex molecules in drug discovery. By understanding the mechanistic underpinnings and the specific roles of each reagent, researchers can rationally design and optimize protocols to access novel N-functionalized carbazoles with tailored properties for next-generation applications.

References

Application Note: 2,7-diphenyl-9H-carbazole as a Host Material in High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole derivatives have emerged as a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to their exceptional thermal stability and proficient charge transport characteristics.[1][2] Specifically, 2,7-disubstituted carbazoles are a promising class of host materials, designed to facilitate efficient energy transfer to guest emitter molecules, ultimately leading to high-performance OLED devices.[3] This application note focuses on 2,7-diphenyl-9H-carbazole, a representative member of this class, and provides a comprehensive guide to its application as a host material in OLEDs. While specific experimental data for this compound is not extensively available in public literature, this document will utilize data from closely related and well-characterized 2,7-disubstituted carbazole derivatives to provide a detailed and scientifically grounded protocol for device fabrication and characterization. The principles and methodologies described herein are broadly applicable to this compound and similar host materials.

The core structure of this compound, featuring a carbazole core with phenyl groups at the 2 and 7 positions, offers a unique combination of electronic and steric properties desirable for OLED applications.[4] The rigid carbazole unit provides a high triplet energy, crucial for hosting phosphorescent emitters, while the phenyl substituents can be leveraged to fine-tune the material's charge transport properties and morphological stability.[5] The high purity of these materials is paramount for achieving optimal device performance and longevity.[1]

Core Material Properties and Their Significance in OLEDs

The efficacy of a host material in an OLED is dictated by a confluence of its photophysical and electrical properties. For 2,7-disubstituted carbazoles, these properties are critical for ensuring efficient device operation.

1. Energy Levels (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material are critical for facilitating efficient charge injection and transport within the OLED. The HOMO level should align with the work function of the anode and the HOMO of the hole transport layer (HTL) to ensure a low barrier for hole injection. Similarly, the LUMO level should be well-matched with the LUMO of the electron transport layer (ETL) and the work function of the cathode for efficient electron injection. The HOMO-LUMO gap also influences the material's intrinsic stability. For carbazole-based donor-acceptor compounds, HOMO/LUMO levels can be experimentally determined using cyclic voltammetry.[5][6]

2. Triplet Energy (ET): For phosphorescent OLEDs (PhOLEDs), which can theoretically achieve 100% internal quantum efficiency, the triplet energy of the host material must be higher than that of the phosphorescent guest emitter.[7] This prevents the back-transfer of energy from the guest to the host, ensuring that all excitons generated on the guest decay radiatively. The triplet energy can be determined from the onset of the phosphorescence spectrum of the material at low temperatures (e.g., 77 K).[8]

3. Glass Transition Temperature (Tg): A high glass transition temperature is indicative of good morphological stability of the organic thin film.[9] Amorphous thin films are desirable in OLEDs to prevent crystallization, which can lead to device shorting and reduced lifetime. A high Tg ensures that the device can withstand the heat generated during operation without degradation of the film morphology.

4. Charge Carrier Mobility: Efficient charge transport within the emissive layer is essential for achieving high brightness and low operating voltage. Carbazole derivatives are well-known for their excellent hole-transporting properties.[2] Balanced electron and hole transport within the host material is crucial for ensuring that the recombination of charge carriers occurs within the emissive layer, maximizing the light output.

Table 1: Key Properties of a Representative 2,7-Disubstituted Carbazole Host Material

PropertyValueSignificance in OLEDs
HOMO Level -5.5 to -6.0 eVFacilitates efficient hole injection from the HTL.
LUMO Level -2.0 to -2.5 eVEnables efficient electron injection from the ETL.
Triplet Energy (ET) > 2.7 eVSuitable for hosting blue and green phosphorescent emitters.
Glass Transition Temp. (Tg) > 100 °CEnsures high morphological stability of the device.

Note: The values presented are typical for 2,7-disubstituted carbazole host materials and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED device using a 2,7-disubstituted carbazole derivative as the host material in the emissive layer. The fabrication is performed in a high-vacuum thermal evaporation system.

1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates. b. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates with a stream of high-purity nitrogen gas. d. Treat the substrates with UV-ozone for 10 minutes to increase the work function of the ITO and improve hole injection.

2. Organic Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr). b. Deposit the following layers sequentially without breaking the vacuum: i. Hole Injection Layer (HIL): Deposit a 10 nm thick layer of di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC). ii. Hole Transport Layer (HTL): Deposit a 40 nm thick layer of N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB). iii. Emissive Layer (EML): Co-evaporate the 2,7-disubstituted carbazole host and a phosphorescent guest emitter (e.g., fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] for green emission) from separate sources. A typical doping concentration is 6-10 wt%. The thickness of the EML is typically 20-30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration. iv. Electron Transport Layer (ETL): Deposit a 30 nm thick layer of tris(8-hydroxyquinolinato)aluminum (Alq3). v. Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF) to facilitate electron injection from the cathode.

3. Cathode Deposition: a. Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.

4. Encapsulation: a. Transfer the completed device to a nitrogen-filled glovebox for encapsulation. b. Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Diagram: OLED Fabrication Workflow

OLED_Fabrication cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (Vacuum Thermal Evaporation) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Deposition (e.g., TAPC) UV_Ozone->HIL HTL HTL Deposition (e.g., NPB) HIL->HTL EML EML Co-evaporation (Host:Guest) HTL->EML ETL ETL Deposition (e.g., Alq3) EML->ETL EIL EIL Deposition (e.g., LiF) ETL->EIL Cathode Cathode Deposition (e.g., Al) EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Workflow for fabricating an OLED device using vacuum thermal evaporation.

Protocol 2: Characterization of OLED Devices

This protocol describes the key measurements to evaluate the performance of the fabricated OLEDs.

1. Current Density-Voltage-Luminance (J-V-L) Characteristics: a. Use a source measure unit (SMU) to apply a voltage sweep to the OLED device. b. Simultaneously, measure the current flowing through the device and the light output (luminance) using a calibrated photodiode or a spectroradiometer. c. Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V). From these plots, determine the turn-on voltage (the voltage at which light emission begins, typically defined at a luminance of 1 cd/m2).

2. Electroluminescence (EL) Spectrum: a. At a constant driving voltage or current, measure the spectrum of the emitted light using a spectroradiometer. b. Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.

3. External Quantum Efficiency (EQE) and Power Efficiency: a. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It can be calculated from the J-V-L data and the EL spectrum. b. The power efficiency is the ratio of the emitted optical power to the input electrical power, typically expressed in lumens per watt (lm/W). c. Plot the EQE and power efficiency as a function of luminance or current density to analyze the efficiency roll-off at high brightness.

4. Device Lifetime: a. Operate the device at a constant current density that corresponds to an initial luminance (e.g., 1000 cd/m2). b. Monitor the luminance over time. c. The device lifetime (LT50 or LT95) is defined as the time it takes for the luminance to decrease to 50% or 95% of its initial value.

Diagram: OLED Characterization Workflow

OLED_Characterization cluster_measurements Device Measurements cluster_analysis Data Analysis & Performance Metrics JVL J-V-L Measurement (Source Measure Unit & Photodiode) TurnOn_Voltage Turn-on Voltage JVL->TurnOn_Voltage Efficiency EQE & Power Efficiency JVL->Efficiency EL_Spectrum Electroluminescence Spectrum (Spectroradiometer) Color_Coordinates CIE Coordinates EL_Spectrum->Color_Coordinates Lifetime Lifetime Measurement (Constant Current Operation) LT50 Device Lifetime (LT50) Lifetime->LT50 RollOff Efficiency Roll-off Analysis Efficiency->RollOff

Caption: Workflow for the characterization of OLED device performance.

Expected Performance and Discussion

OLEDs fabricated with 2,7-disubstituted carbazole host materials are expected to exhibit high performance, particularly when paired with suitable phosphorescent emitters.

Table 2: Representative Performance of a Green PhOLED with a 2,7-Disubstituted Carbazole Host

ParameterRepresentative Value
Turn-on Voltage < 3.0 V
Maximum Luminance > 10,000 cd/m2
Maximum External Quantum Efficiency (EQE) > 20%
Maximum Power Efficiency > 60 lm/W
Color Coordinates (CIE) (0.30, 0.60)

Note: These are representative values from the literature for high-efficiency green PhOLEDs using carbazole-based hosts and may vary depending on the specific device architecture and materials used.[10]

The excellent performance of these devices can be attributed to several factors inherent to the 2,7-disubstituted carbazole host architecture:

  • Efficient Host-to-Guest Energy Transfer: The high triplet energy of the carbazole host ensures that the energy of excitons formed on the host molecules is efficiently transferred to the lower-triplet-energy phosphorescent guest molecules.

  • Balanced Charge Transport: The carbazole moiety provides excellent hole transport, and by pairing it with an appropriate ETL, a balanced flux of electrons and holes into the emissive layer can be achieved. This ensures that the charge recombination zone is confined within the EML, maximizing the generation of emissive excitons.

  • High Morphological Stability: The high Tg of these materials contributes to the formation of stable amorphous films, which is crucial for preventing device degradation and ensuring a long operational lifetime.

Conclusion

This compound and its derivatives represent a highly promising class of host materials for the fabrication of high-performance OLEDs. Their inherent properties, including high triplet energy, good charge transport characteristics, and excellent thermal stability, make them particularly well-suited for demanding applications such as displays and solid-state lighting. The protocols outlined in this application note provide a robust framework for researchers to fabricate and characterize OLEDs using this class of materials. While further experimental validation of the specific properties of this compound is warranted, the established success of related 2,7-disubstituted carbazole hosts strongly suggests its potential for enabling next-generation OLED technologies.

References

Application Notes and Protocols: 2,7-diphenyl-9H-carbazole for High-Performance Blue Emitting OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,7-diphenyl-9H-carbazole in Blue OLEDs

The quest for stable, efficient, and deep-blue emitting Organic Light-Emitting Diodes (OLEDs) is a critical focus in the display and solid-state lighting industries. The performance of blue emitters often lags behind their red and green counterparts, creating a bottleneck in achieving full-color displays with long operational lifetimes and high color purity. Carbazole derivatives have emerged as a cornerstone in the architecture of high-performance OLEDs due to their inherent advantages, including excellent thermal stability, high hole mobility, and a high triplet energy.[1]

Among this class of materials, this compound stands out as a particularly promising candidate. Its rigid, planar carbazole core, combined with the electronically active phenyl substituents at the 2 and 7 positions, provides a unique combination of electronic and morphological properties. This application note provides a comprehensive guide for researchers and materials scientists on the utilization of this compound as a host material in blue-emitting OLEDs. We will delve into the rationale behind its selection, provide detailed protocols for its synthesis and device fabrication, and present expected performance metrics.

Physicochemical Properties and Rationale for Use

The efficacy of this compound in blue OLEDs is rooted in its fundamental photophysical and electrochemical characteristics. While precise experimental values for the parent compound are not always consolidated in single reports, we can estimate its key parameters based on extensive studies of closely related derivatives.[2][3][4]

Table 1: Key Physicochemical Properties of this compound (Estimated and Comparative)

PropertyEstimated ValueRationale and Significance
Chemical Formula C₂₄H₁₇N---
Molecular Weight 319.40 g/mol ---
Appearance White to off-white crystalline powderHigh purity is crucial for device performance.
HOMO Level ~ -5.7 to -5.9 eVThe deep HOMO level ensures efficient hole injection from common hole transport layers (HTLs) and provides good stability against oxidation.[3]
LUMO Level ~ -2.3 to -2.5 eVThe LUMO level is sufficiently high to facilitate electron injection from adjacent electron transport layers (ETLs).
Triplet Energy (ET) > 2.8 eVA high triplet energy is essential for a host material to prevent reverse energy transfer from the blue phosphorescent or fluorescent dopant, ensuring high efficiency.[1][5]
Photoluminescence Quantum Yield (PLQY) High (> 70% in solution)A high intrinsic PLQY contributes to the overall efficiency of the OLED device.[6][7]

The high triplet energy of this compound makes it an excellent host for blue phosphorescent emitters, such as iridium(III) complexes (e.g., FIrpic), as it can effectively confine the triplet excitons on the guest emitter. Furthermore, its good hole mobility, a characteristic feature of carbazole derivatives, helps in balancing the charge carrier transport within the emissive layer, leading to a wider recombination zone and reduced efficiency roll-off at high brightness.[2]

Synthesis of this compound via Suzuki Coupling

A reliable and scalable synthesis of high-purity this compound is paramount for fabricating high-performance OLEDs. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose.[8][9][10]

Reaction Scheme

G cluster_reactants Reactants cluster_products Product 2_7_dibromo 2,7-Dibromo-9H-carbazole catalyst Pd(PPh₃)₄ Base (e.g., K₂CO₃) 2_7_dibromo->catalyst + phenylboronic Phenylboronic Acid phenylboronic->catalyst + product This compound catalyst->product G cluster_device OLED Device Structure ITO ITO (Anode) HTL HTL (e.g., NPB, 40 nm) ITO->HTL EML EML (this compound:FIrpic, 30 nm) HTL->EML HBL HBL (e.g., TPBi, 10 nm) EML->HBL ETL ETL (e.g., Alq₃, 20 nm) HBL->ETL EIL EIL (LiF, 1 nm) ETL->EIL Cathode Al (100 nm) EIL->Cathode

References

Application Notes and Protocols: 2,7-diphenyl-9H-carbazole in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 2,7-diphenyl-9H-carbazole in Advancing Organic Solar Cell Technology

This compound is a promising organic semiconductor material that has garnered significant attention in the field of organic electronics, particularly in the development of high-performance organic photovoltaics (OPVs). Its unique molecular structure, characterized by a central carbazole core with phenyl substituents at the 2 and 7 positions, imparts favorable optoelectronic properties that make it a versatile component in various layers of an OPV device. This document provides a comprehensive overview of the applications of this compound in OPVs, detailed protocols for its incorporation into solar cell fabrication, and an in-depth analysis of its structure-property relationships that drive device performance.

The core advantages of this compound stem from its high hole mobility, excellent thermal and morphological stability, and wide energy bandgap. These characteristics make it an ideal candidate for use as a hole-transporting material (HTM) or as a host material in the photoactive bulk heterojunction (BHJ) layer. As an HTM, it facilitates the efficient extraction and transport of holes from the active layer to the anode, minimizing charge recombination and enhancing the overall power conversion efficiency (PCE) of the device. When employed as a host in the BHJ layer, its wide bandgap allows for efficient energy transfer to the acceptor material, while its high triplet energy level is beneficial for minimizing energy loss mechanisms.

This guide is intended for researchers and scientists in the field of organic electronics and solar energy, providing both the foundational knowledge and the practical protocols necessary to effectively utilize this compound in the design and fabrication of next-generation organic solar cells.

Part 1: Fundamental Properties and Device Applications

Molecular Structure and Optoelectronic Properties

The chemical structure of this compound is pivotal to its function in OPVs. The nitrogen atom in the carbazole core possesses a lone pair of electrons that contributes to the molecule's electron-donating nature, facilitating hole transport. The phenyl groups at the 2 and 7 positions extend the π-conjugation of the molecule, which can influence its electronic properties and intermolecular interactions.

Table 1: Key Optoelectronic Properties of this compound

PropertyTypical ValueSignificance in OPVs
Highest Occupied Molecular Orbital (HOMO)~ -5.5 eVDetermines the energy level alignment for efficient hole extraction from the donor material.
Lowest Unoccupied Molecular Orbital (LUMO)~ -2.0 eVA high LUMO level is crucial for blocking electrons from reaching the anode.
Energy Bandgap~ 3.5 eVA wide bandgap ensures transparency in the visible region when used as an HTL and allows for efficient energy transfer when used as a host.
Hole Mobility> 10⁻⁴ cm²/VsHigh hole mobility leads to efficient charge transport and reduced resistive losses.
Glass Transition Temperature (Tg)> 100 °CHigh thermal stability is essential for long-term device stability and operational lifetime.
Role in Organic Photovoltaic Devices

This compound is primarily utilized in two key roles within an OPV device architecture:

  • Hole-Transporting Layer (HTL): When deposited as a thin film between the photoactive layer and the transparent anode (typically indium tin oxide, ITO), it serves to selectively transport holes while blocking electrons. This charge selectivity is crucial for minimizing recombination losses at the electrode interface and maximizing the short-circuit current density (Jsc) and fill factor (FF) of the solar cell.

  • Host Material in the Bulk Heterojunction (BHJ) Active Layer: In this configuration, this compound is blended with an electron-acceptor material. Its function is to absorb photons and generate excitons, which then dissociate at the donor-acceptor interface. Its high triplet energy is particularly advantageous in preventing energy loss through triplet exciton formation on the host.

Device Architecture and Energy Level Alignment

The performance of an OPV device is critically dependent on the architecture and the energy level alignment of the constituent materials. A typical "standard" or "conventional" device architecture incorporating this compound as an HTL is shown below.[1]

OPV_Device_Architecture cluster_device Anode Anode (ITO) HTL HTL (this compound) Anode->HTL ActiveLayer Active Layer (Donor:Acceptor Blend) HTL->ActiveLayer ETL Electron Transport Layer (ETL) ActiveLayer->ETL Hole Hole (h+) ActiveLayer->Hole Electron Electron (e-) ActiveLayer->Electron Cathode Cathode (e.g., Al) ETL->Cathode Light Incident Light Light->Anode Hole->Anode collection Electron->Cathode collection

Caption: Conventional OPV device architecture with this compound as the HTL.

A crucial aspect for efficient device operation is the energetic alignment of the HOMO and LUMO levels of each layer.[2][3][4][5] This alignment dictates the direction of charge flow and the magnitude of the open-circuit voltage (Voc).

Energy_Level_Diagram cluster_scale cluster_materials E_vac Vacuum Level (0 eV) E_n2 -2.0 eV E_n4 -4.0 eV E_n6 -6.0 eV ITO_WF ITO HTL_LUMO LUMO HTL_HOMO HOMO HTL_LUMO->HTL_HOMO 2,7-diphenyl- 9H-carbazole HTL_HOMO->ITO_WF h+ collection Donor_LUMO LUMO Donor_HOMO HOMO Donor_LUMO->Donor_HOMO Donor Donor_HOMO->HTL_HOMO Acceptor_LUMO LUMO Acceptor_HOMO HOMO Acceptor_LUMO->Acceptor_HOMO Acceptor Al_WF Al Acceptor_LUMO->Al_WF

Caption: Energy level diagram of a typical OPV device employing this compound.

The HOMO level of this compound is well-aligned with the HOMO levels of many common donor polymers, ensuring a minimal energy barrier for hole extraction. Concurrently, its high LUMO level creates a large energy barrier for electrons, effectively blocking them from reaching the anode and causing recombination.

Part 2: Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication and characterization of a conventional architecture OPV device using this compound as the HTL.

Materials and Reagents
  • Substrate: Indium tin oxide (ITO) coated glass slides

  • Hole-Transporting Material: this compound

  • Active Layer Materials: e.g., P3HT (Poly(3-hexylthiophene-2,5-diyl)) as the donor and PCBM ([1][1]-Phenyl-C61-butyric acid methyl ester) as the acceptor

  • Solvents: High-purity chlorobenzene, dichlorobenzene, chloroform

  • Cathode Material: Aluminum (Al) or Calcium/Aluminum (Ca/Al)

  • Cleaning Solvents: Deionized water, acetone, isopropanol

Protocol 1: Substrate Cleaning
  • Sonication: Sequentially sonicate the ITO-coated glass substrates in a bath of deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Treat the cleaned and dried substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole collection.

Protocol 2: Hole-Transporting Layer (HTL) Deposition
  • Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or chloroform) at a concentration of 5-10 mg/mL.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.

  • Spin-Coating:

    • Place the cleaned ITO substrate on the spin-coater chuck.

    • Dispense the filtered this compound solution onto the center of the substrate.

    • Spin-coat at a speed of 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness (typically 20-40 nm). The exact parameters will need to be optimized for the specific solvent and concentration used.

  • Annealing: Anneal the substrate with the HTL film on a hotplate at 100-120 °C for 10 minutes to remove any residual solvent and to improve the film morphology.

Protocol 3: Active Layer Deposition
  • Solution Preparation: Prepare a blend solution of the donor and acceptor materials (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in a suitable solvent like dichlorobenzene or chlorobenzene. The total concentration is typically around 20-30 mg/mL.

  • Dissolution: Stir the blend solution on a hotplate at a slightly elevated temperature (e.g., 40-50 °C) for several hours or overnight in a nitrogen-filled glovebox to ensure complete dissolution.

  • Filtration: Filter the blend solution through a 0.45 µm PTFE syringe filter.

  • Spin-Coating:

    • Transfer the substrate with the HTL into a nitrogen-filled glovebox.

    • Spin-coat the active layer solution on top of the HTL. Typical spin-coating parameters are 800-1500 rpm for 40-60 seconds, aiming for a film thickness of 80-200 nm.

  • Annealing: Anneal the active layer film at a temperature optimized for the specific donor-acceptor blend (e.g., 130-150 °C for P3HT:PCBM) for 10-15 minutes to promote the formation of an optimal bicontinuous interpenetrating network morphology, which is crucial for efficient exciton dissociation and charge transport.

Protocol 4: Cathode Deposition and Device Encapsulation
  • Cathode Deposition: Transfer the substrates with the completed organic layers into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Deposit the cathode material (e.g., 1 nm of Ca followed by 100 nm of Al) at a slow deposition rate (0.1-0.5 Å/s for Ca, 1-2 Å/s for Al). The device area is defined by a shadow mask during this step.

  • Encapsulation: To prevent degradation from atmospheric oxygen and moisture, encapsulate the completed devices using a UV-curable epoxy resin and a glass coverslip inside the glovebox.

Protocol 5: Device Characterization
  • Current-Voltage (J-V) Measurement:

    • Use a solar simulator with an AM1.5G spectrum at 100 mW/cm² illumination.

    • Measure the J-V characteristics of the device using a source meter.

    • Extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the spectrally resolved photocurrent response of the device.

    • Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the Jsc, which should be in good agreement with the value obtained from the J-V measurement.

Part 3: Troubleshooting and Optimization

Table 2: Common Issues and Potential Solutions in OPV Fabrication with this compound

IssuePotential Cause(s)Suggested Solution(s)
Low Jsc - Poor light absorption in the active layer.- Inefficient charge transfer from the donor to the acceptor.- High charge recombination rates.- Optimize the active layer thickness.- Ensure proper energy level alignment between the HTL and the donor.- Improve the active layer morphology through solvent annealing or the use of additives.
Low Voc - Mismatch in energy levels between the donor's HOMO and the acceptor's LUMO.- High leakage current.- Select a donor-acceptor pair with a larger energy offset.- Ensure a pinhole-free HTL to prevent shunting pathways.
Low FF - High series resistance.- Low shunt resistance.- Optimize the thickness of all layers.- Ensure good contact between the layers and the electrodes.- Improve the purity of the materials.
Poor Device Stability - Degradation of the organic materials upon exposure to air and moisture.- Morphological instability of the active layer.- Ensure proper encapsulation of the device.- Use materials with higher thermal stability.- Optimize the annealing conditions to create a stable morphology.

Conclusion

This compound stands out as a highly effective and versatile material for the advancement of organic photovoltaic technology. Its excellent hole-transporting properties, wide bandgap, and good thermal stability make it a prime candidate for enhancing the efficiency and longevity of OPV devices. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully integrate this promising material into their solar cell fabrication processes. Further research into novel derivatives of this compound and the optimization of device architectures will undoubtedly continue to push the boundaries of organic solar cell performance.

References

Application Notes and Protocols for the Fabrication of 2,7-diphenyl-9H-carbazole Thin Films in Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,7-diphenyl-9H-carbazole in Organic Electronics

This compound is a promising organic semiconductor that has garnered significant attention for its application in a variety of electronic devices, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[1][2] Its carbazole core provides excellent hole-transporting properties and high thermal stability, while the diphenyl substituents contribute to a stable morphology and efficient charge injection and transport.[1][2] These attributes make it a versatile material that can function as a host material, a hole-transport layer, or even an emissive layer in OLEDs.[1][2] The performance of devices based on this compound is critically dependent on the quality and morphology of the thin films. This guide provides detailed protocols for the fabrication of high-quality this compound thin films using both solution-based and vacuum deposition techniques.

PART 1: Fabrication Methodologies

The choice of fabrication method for this compound thin films depends on factors such as the desired film thickness, morphology, device architecture, and cost considerations. This section details two primary methods: spin coating for solution-processed films and thermal evaporation for vacuum-deposited films.

Solution-Based Fabrication: Spin Coating

Spin coating is a widely used technique for depositing uniform thin films from a solution. It is a cost-effective and scalable method, particularly suitable for large-area device fabrication. The quality of the spin-coated film is highly dependent on the solubility of the material, the choice of solvent, the solution concentration, and the spin coating parameters.

1.1.1. Precursor and Solvent Selection: The Foundation of a Good Film

The first step in solution-based fabrication is the preparation of a homogenous solution of this compound. The choice of solvent is critical and is determined by the solubility of the carbazole derivative.

Table 1: Solubility of Carbazole Derivatives in Common Organic Solvents

SolventSolubility of CarbazoleNotes
AcetoneSolubleGood for initial dissolution.
BenzeneSlightly SolubleCan be used, may require heating.
TolueneSolubleA common solvent for spin coating.
ChloroformSolubleHigh volatility, good for achieving smooth films.
Tetrahydrofuran (THF)SolubleOften used in the preparation of organic electronic materials.
EthanolSlightly SolubleGenerally not a primary choice for spin coating.

Note: The solubility of this compound may vary. It is recommended to perform solubility tests to determine the optimal solvent and concentration.

1.1.2. Experimental Workflow for Spin Coating

The following diagram illustrates the key steps in the spin coating process for fabricating this compound thin films.

Caption: Workflow for Spin Coating Fabrication.

1.1.3. Detailed Protocol for Spin Coating

Materials and Equipment:

  • This compound powder

  • High-purity organic solvents (e.g., toluene, chloroform)

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • Ultrasonic bath

  • Spin coater

  • Hotplate or vacuum oven for annealing

  • Atomic Force Microscope (AFM) and X-ray Diffractometer (XRD) for characterization

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in a series of cleaning solutions: deionized water with detergent, deionized water, acetone, and isopropanol. Each sonication step should be for 15 minutes.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Optional: Treat the substrates with UV-ozone for 10-15 minutes to remove any remaining organic residues and improve the surface wettability.

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., toluene) to the desired concentration. A typical starting concentration is in the range of 5-20 mg/mL.

    • Gently heat and stir the solution until the material is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck.

    • Dispense a small amount of the this compound solution onto the center of the substrate.

    • Start the spin coating program. A two-step program is often effective:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

      • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds to achieve the desired film thickness.

    • The final film thickness is dependent on the solution concentration and spin speed. Higher concentrations and lower spin speeds result in thicker films.

  • Post-Deposition Annealing:

    • Transfer the coated substrate to a hotplate or into a vacuum oven.

    • Anneal the film at a temperature below the material's glass transition temperature to remove residual solvent and improve the film's morphology and crystallinity. A typical annealing temperature range for carbazole derivatives is 80-150°C for 15-60 minutes. The optimal temperature and time should be determined experimentally.

Vacuum-Based Fabrication: Thermal Evaporation

Thermal evaporation is a physical vapor deposition technique that allows for the fabrication of highly pure and uniform thin films in a high-vacuum environment. This method is particularly suitable for small-molecule organic materials like this compound and is widely used in the manufacturing of OLEDs.

1.2.1. Principles of Thermal Evaporation

In thermal evaporation, the source material (this compound) is placed in a crucible (evaporation boat) and heated under high vacuum. As the temperature increases, the material sublimes and the vapor travels in a line-of-sight path to the cooler substrate, where it condenses to form a thin film. The film thickness is monitored in-situ using a quartz crystal microbalance.

1.2.2. Experimental Workflow for Thermal Evaporation

The following diagram outlines the process flow for the thermal evaporation of this compound thin films.

Caption: Workflow for Thermal Evaporation Fabrication.

1.2.3. Detailed Protocol for Thermal Evaporation

Materials and Equipment:

  • High-purity this compound powder (sublimed grade recommended)

  • Thermal evaporation system with high-vacuum capabilities (<10-6 Torr)

  • Tungsten or molybdenum evaporation boats

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Substrate holder with heating capabilities

  • Substrates (e.g., ITO-coated glass, silicon wafers)

Protocol:

  • Substrate Preparation:

    • Clean the substrates using the same procedure as for spin coating (Section 1.1.3, Step 1).

  • System Preparation:

    • Load the this compound powder into a clean evaporation boat.

    • Mount the cleaned substrates onto the substrate holder.

    • Place the boat and the substrate holder inside the vacuum chamber.

  • Vacuum Pump-Down:

    • Evacuate the chamber to a base pressure of at least 10-6 Torr. This is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination.

  • Deposition:

    • Once the desired base pressure is reached, begin to heat the evaporation boat by passing a current through it.

    • Slowly increase the current until the material starts to sublime. The deposition rate should be carefully controlled. A typical deposition rate for organic materials is in the range of 0.1-2 Å/s.

    • The substrate temperature can be controlled to influence the film morphology. For carbazole derivatives, substrate temperatures ranging from room temperature to 100°C are often used.

    • Monitor the film thickness using the QCM.

  • Cooling and Venting:

    • Once the desired film thickness is achieved, stop the heating and allow the system to cool down.

    • Vent the chamber with an inert gas like nitrogen before removing the substrates.

PART 2: Characterization of Thin Films

The structural, morphological, and optical properties of the fabricated this compound thin films should be thoroughly characterized to ensure their quality and suitability for electronic devices.

Morphological and Structural Characterization

Atomic Force Microscopy (AFM): AFM is used to investigate the surface topography and roughness of the thin films. Smooth and uniform films are generally desirable for efficient device performance.

X-ray Diffraction (XRD): XRD analysis provides information about the crystallinity of the thin films. The presence of sharp diffraction peaks indicates a crystalline or polycrystalline structure, which can influence charge transport properties.

Table 2: Typical Characterization Results for Carbazole-Based Thin Films

Characterization TechniqueTypical ObservationsImplication for Device Performance
AFMLow root-mean-square (RMS) roughness (< 1 nm)Reduced leakage currents and improved interfacial contact.
XRDBroad or sharp diffraction peaksIndicates amorphous or crystalline nature, affecting charge mobility.
Optical and Electrical Characterization

UV-Vis Spectroscopy: This technique is used to determine the optical absorption properties of the thin films and to estimate the optical bandgap.

Photoluminescence (PL) Spectroscopy: PL measurements provide information about the emissive properties of the material in the solid state.

Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of the material, which are crucial for understanding charge injection and transport in devices.

PART 3: Conclusion and Future Outlook

This guide has provided detailed protocols for the fabrication of this compound thin films using both spin coating and thermal evaporation techniques. The choice of fabrication method and the optimization of process parameters are critical for achieving high-quality films and, consequently, high-performance electronic devices. The characterization techniques outlined are essential for understanding the structure-property relationships of these films. As the field of organic electronics continues to advance, the development of novel fabrication techniques and a deeper understanding of the fundamental properties of materials like this compound will be crucial for the realization of next-generation flexible and efficient electronic devices.

References

Application Note: Electrochemical Characterization of 2,7-diphenyl-9H-carbazole using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole and its derivatives are a cornerstone class of organic electronic materials, prized for their robust thermal and photochemical stability, excellent hole-transporting capabilities, and tunable photophysical properties.[1] The strategic functionalization of the carbazole scaffold allows for the fine-tuning of its electronic characteristics, making it a versatile building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.[2] Among the vast family of carbazole derivatives, 2,7-diphenyl-9H-carbazole is a molecule of significant interest. The introduction of phenyl groups at the 2 and 7 positions extends the π-conjugation of the carbazole core, which is expected to influence its electrochemical and photophysical properties profoundly.

Cyclic voltammetry (CV) is an indispensable electrochemical technique for characterizing novel organic materials. It provides rapid and valuable insights into the redox behavior of a molecule, including its oxidation and reduction potentials, the stability of its charged species, and its propensity for electropolymerization.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characterization of this compound using cyclic voltammetry. We will delve into the experimental protocol, the interpretation of the resulting voltammogram, and the calculation of key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Materials and Methods

Reagents and Solvents
  • Analyte: this compound (synthesis grade, >98%)

  • Solvent: Dichloromethane (CH₂Cl₂, anhydrous, ≥99.8%) or Acetonitrile (ACN, anhydrous, ≥99.8%)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade, ≥99.0%) or Tetrabutylammonium perchlorate (TBAP, electrochemical grade, ≥99.0%)

  • Internal Standard (optional but recommended): Ferrocene (Fc, 98%)

  • Cleaning Solvents: Deionized water, acetone, isopropanol

Instrumentation and Electrodes
  • Potentiostat/Galvanostat: A research-grade instrument capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode glass cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE), platinum (Pt) disk electrode, or gold (Au) disk electrode. The choice of electrode can influence the observed electrochemistry.[3]

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) electrode or a Saturated Calomel Electrode (SCE).

  • Counter Electrode (CE): Platinum wire or platinum mesh.

  • Polishing Materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

Experimental Protocol

This protocol outlines the step-by-step procedure for obtaining a cyclic voltammogram of this compound. The causality behind each step is explained to ensure a robust and reproducible experiment.

Electrode Preparation: The Foundation of Reliable Data

A clean and well-prepared working electrode is paramount for obtaining accurate and reproducible cyclic voltammetry data. Any surface contamination can lead to distorted peaks, shifted potentials, or the appearance of spurious redox features.

  • Mechanical Polishing:

    • Polish the working electrode surface with progressively finer alumina slurries on a polishing pad. Start with 1.0 µm, followed by 0.3 µm, and finally 0.05 µm.

    • Between each polishing step, thoroughly rinse the electrode with deionized water to remove all alumina particles.

  • Sonication:

    • After the final polishing step, sonicate the electrode in deionized water for 2-3 minutes to dislodge any remaining abrasive particles.

    • Subsequently, sonicate the electrode in acetone and then isopropanol for 2-3 minutes each to remove organic residues and water.

  • Drying:

    • Dry the electrode under a stream of inert gas (nitrogen or argon).

Solution Preparation: Ensuring a Conductive and Inert Environment

The electrolyte solution must provide a conductive medium for ion transport while being electrochemically inert within the potential window of interest. The analyte concentration should be sufficient for a clear signal without causing issues like analyte adsorption on the electrode surface.

  • Supporting Electrolyte Solution:

    • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent (e.g., dichloromethane). For example, to prepare 25 mL of solution, dissolve the appropriate mass of TBAPF₆ in 25 mL of anhydrous dichloromethane.

  • Analyte Solution:

    • Prepare a 1-5 mM solution of this compound in the supporting electrolyte solution.

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (nitrogen or argon) for at least 10-15 minutes. Dissolved oxygen is electroactive and can interfere with the measurement, so its removal is critical. Maintain an inert atmosphere over the solution throughout the experiment.

Cyclic Voltammetry Measurement: Probing the Redox Behavior

The following diagram illustrates the workflow for the cyclic voltammetry experiment.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte Solution B Prepare Analyte Solution A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution C->D E Set CV Parameters (Scan Rate, Potential Window) D->E F Run Background Scan (Electrolyte Only) E->F G Run Analyte Scan F->G H Optional: Add Ferrocene and Rerun Scan G->H I Identify Redox Peaks H->I J Determine Onset Potentials I->J K Calculate HOMO/LUMO J->K

Caption: Experimental workflow for cyclic voltammetry.

  • Cell Assembly:

    • Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

    • Add the deoxygenated analyte solution to the cell, ensuring that all three electrodes are properly immersed.

  • Instrument Setup:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:

      • Initial Potential: 0 V

      • Vertex Potential 1 (Anodic Limit): +1.5 V to +2.0 V (This should be adjusted based on the observed oxidation potential)

      • Vertex Potential 2 (Cathodic Limit): -2.0 V to -2.5 V (This should be adjusted based on the observed reduction potential, if any)

      • Scan Rate: 100 mV/s

      • Number of Cycles: 3-5

  • Data Acquisition:

    • Initiate the cyclic voltammetry scan.

    • Record the voltammogram. It is good practice to first run a background scan of the supporting electrolyte solution to identify any impurity peaks.

    • If desired, after recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. This allows for the calibration of the potential scale against a known standard.

Data Interpretation and Analysis

The resulting cyclic voltammogram is a plot of current versus potential. The key features to analyze are the positions and shapes of the oxidation and reduction peaks.

Identifying Redox Events
  • Oxidation: An anodic peak (current flowing out of the working electrode) indicates the oxidation of this compound. For carbazole derivatives, this typically corresponds to the removal of an electron from the nitrogen-centered highest occupied molecular orbital (HOMO).[4]

  • Reduction: A cathodic peak (current flowing into the working electrode) indicates the reduction of the species. For many carbazole derivatives, the reduction process is often not observed within the typical solvent window or may be irreversible.

Assessing Reversibility

The reversibility of a redox process provides information about the stability of the electrochemically generated species.

  • Reversible Process: A reversible redox couple will exhibit both an anodic and a cathodic peak, with a peak potential separation (ΔEp = Epa - Epc) close to 59/n mV at room temperature (where n is the number of electrons transferred).

  • Quasi-reversible Process: The peak separation is greater than 59/n mV.

  • Irreversible Process: Only one peak (either anodic or cathodic) is observed, or the corresponding reverse peak is significantly shifted and diminished. This suggests that the oxidized or reduced species is unstable and undergoes a chemical reaction. For carbazole derivatives, irreversible oxidation can indicate the onset of electropolymerization, where the radical cations couple to form a polymer film on the electrode surface.[5]

Calculating HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels are crucial parameters for understanding the electronic properties of a molecule and predicting its performance in electronic devices. These can be estimated from the onset potentials of the oxidation (Eoxonset) and reduction (Eredonset) peaks in the cyclic voltammogram.

The following diagram illustrates the logical flow for calculating HOMO and LUMO energies.

data_analysis_flow cluster_input Experimental Data cluster_processing Data Extraction & Calculation cluster_output Calculated Parameters A Cyclic Voltammogram C Determine E_ox^onset A->C D Determine E_red^onset A->D B Ferrocene E₁/₂ (Internal Standard) E Calculate HOMO Energy: HOMO = -[E_ox^onset - E₁/₂(Fc) + 4.8] eV B->E F Calculate LUMO Energy: LUMO = -[E_red^onset - E₁/₂(Fc) + 4.8] eV B->F C->E D->F G HOMO Energy Level E->G H LUMO Energy Level F->H I Electrochemical Band Gap (E_g = LUMO - HOMO) G->I H->I

Caption: Data analysis workflow for HOMO/LUMO calculation.

The empirical formulas for calculating HOMO and LUMO energies are:

  • HOMO (eV) = -[Eoxonset vs. Fc/Fc⁺ + 4.8]

  • LUMO (eV) = -[Eredonset vs. Fc/Fc⁺ + 4.8]

Where:

  • Eoxonset and Eredonset are the onset potentials for oxidation and reduction, respectively, determined from the intersection of the tangent to the rising current with the baseline.

  • The potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a well-defined energy level of -4.8 eV relative to the vacuum level.

Expected Results and Discussion

While specific experimental data for this compound is not widely published, we can predict its electrochemical behavior based on the extensive literature on related carbazole derivatives.

  • Oxidation: this compound is expected to exhibit at least one oxidation wave at a moderately positive potential. The phenyl substituents at the 2 and 7 positions are electron-donating and extend the π-conjugation, which should lower the oxidation potential compared to unsubstituted 9H-carbazole (which oxidizes at approximately +1.2 V vs. SCE). The oxidation process may be irreversible, particularly at slower scan rates or upon repeated cycling, due to the potential for electropolymerization through coupling at the phenyl rings or other reactive sites on the carbazole core.

  • Reduction: The reduction of the carbazole moiety is typically difficult and occurs at very negative potentials, often outside the accessible solvent window. The phenyl substituents are unlikely to significantly lower the reduction potential to an easily observable range. Therefore, a reduction peak may not be observed.

  • Electropolymerization: Given that the 2 and 7 positions are blocked by phenyl groups, electropolymerization, if it occurs, would likely proceed through coupling of the phenyl rings. This would be evidenced by a gradual increase in the peak currents of a new redox couple with successive CV cycles, indicating the deposition of an electroactive polymer film on the electrode surface.

The following table summarizes the expected electrochemical data for this compound based on the analysis of related compounds.

ParameterExpected Value/BehaviorRationale
Oxidation Onset Potential (Eoxonset) +0.8 to +1.2 V vs. Ag/AgClPhenyl groups are electron-donating, lowering the oxidation potential relative to unsubstituted carbazole.
Oxidation Peak Potential (Epa) Slightly more positive than EoxonsetTypical for diffusion-controlled processes.
Reduction Onset Potential (Eredonset) Likely not observed (> -2.5 V)Carbazole core is difficult to reduce.
Electrochemical Behavior Irreversible or quasi-reversible oxidationThe radical cation may be unstable and undergo follow-up reactions, such as electropolymerization.
HOMO Energy Level -5.2 to -5.6 eVCalculated from the expected oxidation onset potential.
LUMO Energy Level Not readily determined experimentallyDependent on the unobserved reduction potential.

Conclusion

Cyclic voltammetry is a powerful and accessible technique for the electrochemical characterization of this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality cyclic voltammograms to probe the redox properties of this interesting molecule. The interpretation of the CV data, including the identification of oxidation and reduction events and the assessment of their reversibility, provides crucial information about the electronic structure and stability of the charged species. Furthermore, the estimation of the HOMO energy level from the oxidation onset potential is a key step in evaluating the potential of this compound for applications in organic electronics. This systematic approach to electrochemical characterization is essential for the rational design and development of new functional organic materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2,7-diphenyl-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges and frequently asked questions to ensure the successful synthesis and purification of this versatile compound. Our focus is on providing practical, experience-driven advice to help you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section tackles specific problems you might encounter during the synthesis and purification of this compound, offering step-by-step solutions grounded in chemical principles.

Question 1: My Suzuki-Miyaura coupling reaction to synthesize this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura coupling reactions for synthesizing this compound can stem from several factors. Let's break down the potential issues and their solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For the coupling of aryl halides with arylboronic acids, a common route to this compound, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand are often employed.[1][2] If you are experiencing low yields, consider screening different ligands. Sterically hindered and electron-rich phosphine ligands can often improve catalytic activity.[3]

  • Base and Solvent Selection: The choice of base and solvent significantly impacts reaction efficiency.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent should be able to dissolve the reactants and facilitate the reaction; common choices include toluene, dioxane, and DMF.[5] An inappropriate combination can lead to poor solubility or catalyst deactivation. It's advisable to perform small-scale test reactions to find the optimal combination for your specific substrates.

  • Reaction Conditions: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and phosphine ligands.[1] The reaction temperature and time are also crucial parameters to optimize. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.[1]

  • Purity of Reactants: The purity of your starting materials, particularly the 2,7-dihalocarbazole and phenylboronic acid, is paramount. Impurities can interfere with the catalytic cycle. Ensure your starting materials are of high purity, and if necessary, purify them before use.

Question 2: I am observing significant amounts of a side product that I suspect is a homo-coupled biphenyl from my phenylboronic acid. How can I minimize this?

Answer:

The formation of biphenyl through homo-coupling of phenylboronic acid is a common side reaction in Suzuki-Miyaura couplings. Here’s how you can address this issue:

  • Control of Reaction Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the boronic acid is common, but a large excess can promote homo-coupling. Aim for a ratio of approximately 1.1 to 1.5 equivalents of the boronic acid relative to the dihalocarbazole.

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homo-coupling of boronic acids. Ensure your reaction setup is thoroughly purged with an inert gas, and use degassed solvents.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired homo-coupling. Some ligands are more prone to promoting homo-coupling than others. Experimenting with different phosphine ligands may help to suppress this side reaction.

Question 3: After the synthesis, I am struggling to purify the crude this compound. What are the most effective purification techniques?

Answer:

Purifying this compound to a high degree is essential, especially for applications in organic electronics where purity directly impacts device performance.[6] The two most effective techniques are column chromatography and recrystallization.

1. Column Chromatography:

This is a powerful technique for separating the desired product from unreacted starting materials, catalyst residues, and side products.[7][8][9]

  • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of carbazole derivatives.[7][9]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane is typically effective.[10][11] The optimal ratio of solvents should be determined by TLC analysis to achieve good separation. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide the best results.

2. Recrystallization:

Recrystallization is an excellent method for obtaining highly pure crystalline material, especially after an initial purification by column chromatography.[12][13]

  • Solvent Selection: The key is to find a solvent or a solvent mixture in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallizing carbazole derivatives include ethanol, toluene, and mixtures like dichloromethane/hexane.[11][12]

  • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of this compound.

What are the common synthetic routes to this compound?

The most prevalent and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. The two main approaches are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a 2,7-dihalo-9H-carbazole (typically dibromo or diiodo) with phenylboronic acid in the presence of a palladium catalyst and a base.[1][14][15] This method is widely used due to its high functional group tolerance and generally good yields.[5]

  • Buchwald-Hartwig Amination: While less direct for this specific product, this reaction is a cornerstone for forming C-N bonds and is relevant to the broader synthesis of N-arylcarbazoles.[3][4][16][17] For this compound, a strategy could involve first synthesizing the carbazole core and then introducing the phenyl groups at the 2 and 7 positions.

What are the typical impurities I should expect in my crude product?

Understanding the potential impurities is the first step towards effective purification. Common impurities include:

ImpurityPotential SourceRecommended Removal Technique
Unreacted 2,7-dihalocarbazoleIncomplete reactionColumn Chromatography
Monophenylated carbazoleIncomplete reactionColumn Chromatography
BiphenylHomo-coupling of phenylboronic acidColumn Chromatography, Recrystallization
Palladium catalyst residuesFrom the cross-coupling reactionFiltration through Celite or silica gel, Column Chromatography
Phosphine oxideOxidation of the phosphine ligandColumn Chromatography
How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm both the purity and the chemical identity of your synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The NMR spectra will confirm the presence of the phenyl and carbazole protons and carbons in the correct ratios and chemical environments.[18]

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of your compound by separating it from any remaining impurities.[19]

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity.

What are the recommended storage conditions for this compound?

To ensure the long-term stability of your purified this compound, it should be stored in a cool, dry, and dark place. It is best kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and atmospheric oxygen.

Experimental Protocols

Detailed Protocol for Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane). Stir to create a uniform slurry.

  • Column Packing: Carefully pour the slurry into a chromatography column. Allow the solvent to drain until it is just above the level of the silica gel. Ensure the silica gel bed is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). If the crude product is not fully soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system (e.g., a mixture of hexane and ethyl acetate). Start with a low polarity mixture and gradually increase the polarity if necessary.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Detailed Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of your compound at room temperature and upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.

  • Hot Filtration (if necessary): If there are any insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (2,7-dihalocarbazole, phenylboronic acid) reaction Suzuki-Miyaura Coupling Reaction start->reaction Pd Catalyst, Base, Solvent workup Reaction Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude column Column Chromatography crude->column Initial Purification recrystallization Recrystallization column->recrystallization Further Purification pure Pure this compound recrystallization->pure High Purity Product

References

Technical Support Center: Synthesis of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,7-diphenyl-9H-carbazole. This molecule is a critical building block in materials science, particularly for the development of high-performance host materials in Organic Light-Emitting Diodes (OLEDs) due to its excellent charge transport properties and thermal stability.[1] The synthesis, however, is often plagued by side reactions that can significantly reduce yields and complicate purification.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying mechanisms, and optimize your synthetic protocols for a successful outcome.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route

The most common and direct route to this compound involves a double Suzuki-Miyaura cross-coupling reaction between a 2,7-dihalocarbazole (typically 2,7-dibromo-9H-carbazole) and phenylboronic acid. While powerful, this reaction is sensitive to several competing pathways.

FAQ 1: My reaction is incomplete, stalling after the first coupling. How do I drive the reaction to completion?

Issue: You observe significant amounts of the mono-substituted intermediate (e.g., 2-bromo-7-phenyl-9H-carbazole) and unreacted starting material by TLC or GC-MS analysis.

Causality & Expert Analysis: This issue often points to a loss of catalyst activity or insufficient reactivity for the second coupling. The electronic properties of the carbazole core change after the first substitution, which can make the second oxidative addition step more challenging. Furthermore, catalyst deactivation over the course of the reaction is a common problem in cross-coupling chemistry.

Troubleshooting & Solutions:

  • Catalyst & Ligand Choice: The choice of palladium source and phosphine ligand is paramount. For challenging couplings, sterically hindered, electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps.[2][3]

    • Recommendation: Switch from standard ligands like PPh₃ to more robust Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[4] These ligands stabilize the Pd(0) active species and accelerate the catalytic cycle.

    • Catalyst Loading: While a higher catalyst loading can sometimes help, it is often more effective to use a more active catalyst system. Start with 1-3 mol% of the palladium precatalyst.

  • Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to slow reaction rates or degradation of the boronic acid.[5]

    • Recommendation: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki couplings as it is effective and generally avoids ester hydrolysis if such functional groups are present.[5][6] Cesium carbonate (Cs₂CO₃) is another powerful option. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.[5]

  • Solvent & Temperature: The reaction requires sufficient thermal energy.

    • Recommendation: High-boiling point solvents like toluene, dioxane, or DMF are commonly used.[7][8] Ensure the reaction is heated to a temperature sufficient for the second coupling to occur, typically between 80-110 °C. Monitor the reaction progress over time; some challenging couplings may require extended reaction times (12-24 hours).

Experimental Protocol: Re-screening Conditions for a Stalled Reaction

This protocol outlines a parallel screening approach to identify optimal conditions.

  • Setup: In a glovebox, prepare four separate reaction vials. To each vial, add:

    • 2,7-dibromo-9H-carbazole (1.0 eq)

    • Phenylboronic acid (2.5 eq total, added in two portions)

    • Anhydrous, powdered base (3.0 eq)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene)

  • Variable Conditions:

    • Vial 1: Base = K₃PO₄

    • Vial 2: Base = Cs₂CO₃

    • Vial 3: Base = K₂CO₃

    • Vial 4: Base = K₃PO₄, Ligand = SPhos

  • Execution: Seal the vials, remove from the glovebox, and place them in a pre-heated aluminum block at 100 °C.

  • Monitoring: After 6 hours, take a small aliquot from each vial, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the ratio of starting material, mono-product, and di-product. Add the second portion of phenylboronic acid if the first coupling is complete. Continue heating and monitor at 12 and 24 hours.

FAQ 2: I'm getting a high yield, but my product is contaminated with biphenyl. What causes this homocoupling and how can I stop it?

Issue: The desired product is observed, but a significant byproduct, identified as biphenyl, complicates purification.

Causality & Expert Analysis: Biphenyl is the result of the homocoupling of two molecules of phenylboronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired pathway.[3] It can also occur if the transmetalation step is slow relative to the rate of homocoupling.

Troubleshooting & Solutions:

  • Rigorous Degassing: Oxygen is the primary culprit.[3] Ensure all solvents are thoroughly degassed before use. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with argon or nitrogen for at least 30 minutes can suffice. The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of nitrogen or argon.

  • Reagent Purity: Impurities in the boronic acid can sometimes accelerate decomposition and homocoupling. Use high-purity phenylboronic acid from a reputable supplier.

  • Controlled Addition: If homocoupling persists, try adding the phenylboronic acid portion-wise over the course of the reaction. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.

Visualization: Suzuki Catalytic Cycle vs. Homocoupling Pathway

Suzuki_vs_Homocoupling pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X (Oxidative Addition) pd0->oa_complex Oxidative Addition pd2_o2 Pd(II) Species (from O2) pd0->pd2_o2 O2 trans_complex Ar-Pd(II)L2-Ar' (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product homo_complex Ar'-Pd(II)L2-Ar' (Homocoupling) pd2_o2->homo_complex 2 x Ar'B(OH)2 homo_complex->pd0 Reductive Elimination homo_product Ar'-Ar' (Byproduct) homo_complex->homo_product boronic_acid Ar'B(OH)2 boronic_acid->trans_complex boronic_acid->homo_complex aryl_halide Ar-X aryl_halide->oa_complex

Caption: Competing pathways in Suzuki coupling.

Section 2: Challenges in Carbazole Ring Formation Routes

For syntheses requiring the construction of the carbazole core itself, the Cadogan cyclization is a classic and powerful tool.

FAQ 3: My Cadogan cyclization is messy and gives low yields. What are the key parameters to control?

Issue: The reductive cyclization of a 2-nitro-2'-aminobiphenyl derivative using a phosphine or phosphite reagent results in a complex product mixture with low conversion to the desired carbazole.

Causality & Expert Analysis: The Cadogan cyclization proceeds via a nitrene intermediate, which is highly reactive.[9] The key is the deoxygenation of the nitro group by a trivalent phosphorus reagent (e.g., triphenylphosphine or triethyl phosphite). If the reaction temperature is too low, the reaction is sluggish. If it is too high, the reactive nitrene intermediate can undergo undesired intermolecular side reactions or decomposition before it has a chance to cyclize.[10][11]

Troubleshooting & Solutions:

  • Phosphorus Reagent:

    • Triethyl phosphite is often more effective than triphenylphosphine and can be used as the solvent, driving the reaction with heat.

    • Triphenylphosphine in a high-boiling solvent like o-dichlorobenzene is another common condition.[9] A slight excess of the phosphine reagent is typically required.[12]

  • Temperature Control: This is the most critical parameter.

    • Recommendation: The reaction often requires high temperatures (refluxing in o-dichlorobenzene, ~180 °C). However, if decomposition is observed, try a slightly lower temperature for a longer period. A controlled, gradual increase in temperature can sometimes improve yields by allowing the cyclization to occur cleanly.

  • Substrate Purity: The 2-nitrobiphenyl precursor must be pure. Impurities can interfere with the delicate reaction pathway. The precursor is often synthesized via a Suzuki coupling, so ensure it is thoroughly purified before attempting the cyclization.[9]

Visualization: Cadogan Cyclization Workflow

Cadogan_Workflow start Start: Purified 2-Nitrobiphenyl Precursor reagent Add P(OEt)3 or PPh3 in high-boiling solvent (e.g., o-dichlorobenzene) start->reagent heat Heat Reaction Mixture (e.g., 160-180 °C) under N2 reagent->heat monitor Monitor by TLC/LC-MS (Target Spot & SM Consumption) heat->monitor workup Cool, then perform aqueous workup or direct column chromatography monitor->workup purify Purify by Column Chromatography (Silica Gel) workup->purify product Final Product: Carbazole Derivative purify->product

Caption: Experimental workflow for the Cadogan reaction.

Section 3: General Troubleshooting & Purification

FAQ 4: How do I effectively purify this compound from the mono-substituted intermediate and other byproducts?

Issue: After the reaction, you have a mixture containing the desired product, the mono-phenylated intermediate, and possibly starting material or homocoupled byproducts.

Expert Analysis: The polarity difference between the di-bromo starting material, the mono-bromo intermediate, and the final di-phenyl product is often sufficient for separation by column chromatography. However, their similar carbazole backbone can lead to overlapping spots on TLC and co-elution from the column if the solvent system is not optimized.

Troubleshooting & Solutions:

  • Column Chromatography:

    • Solvent System: A non-polar/polar gradient system is typically effective. Start with a low-polarity mixture like Hexane/Dichloromethane or Hexane/Ethyl Acetate. A common starting point is 95:5 Hexane:Ethyl Acetate.

    • Elution Order: The least polar compound will elute first. The expected elution order is:

      • Biphenyl (if present)

      • This compound (Product)

      • 2-bromo-7-phenyl-9H-carbazole (Mono-adduct)

      • 2,7-dibromo-9H-carbazole (Starting Material)

    • Technique: Use a long column with a fine mesh silica gel for better separation. Run the column slowly (flash chromatography) to improve resolution between closely eluting bands.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be a highly effective final purification step to remove trace impurities and obtain crystalline material.

    • Solvent Screening: Test solvents like ethanol, isopropanol, toluene, or mixtures such as Toluene/Hexane. The ideal solvent will dissolve the product when hot but show poor solubility when cold.

Data Summary: Eluent Systems for Purification
CompoundPolarityTypical Eluent System (Gradient)TLC Rf (Approx.)*
BiphenylVery Low100% Hexane~0.8
This compound Low98:2 Hexane:EtOAc~0.5
2-bromo-7-phenyl-9H-carbazoleMedium-Low95:5 Hexane:EtOAc~0.4
2,7-dibromo-9H-carbazoleMedium90:10 Hexane:EtOAc~0.3

*Rf values are highly dependent on the exact conditions (TLC plate, temperature) and are provided for relative comparison only.

References

Technical Support Center: Optimizing Suzuki Coupling of 2,7-dibromo-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 2,7-dibromo-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the technical knowledge and practical insights needed to overcome common challenges and successfully optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when performing a Suzuki coupling with 2,7-dibromo-9H-carbazole.

Q1: My Suzuki coupling of 2,7-dibromo-9H-carbazole is giving a low yield. What are the primary factors I should investigate?

A1: Low yields in this specific reaction can often be attributed to several key factors. Start by systematically evaluating the following:

  • Inert Atmosphere: The presence of oxygen can deactivate the Pd(0) catalyst and lead to side reactions like homocoupling of the boronic acid.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of this gas.[3]

  • Reagent Purity: The purity of your 2,7-dibromo-9H-carbazole, boronic acid/ester, and base is critical. Impurities can poison the catalyst or participate in side reactions.

  • Solvent and Base Combination: The choice of solvent and base is crucial and highly interdependent. For instance, a particular base may not be soluble or effective in a given solvent. It is often necessary to screen a few combinations to find the optimal pairing for your specific substrates.[4][5]

Q2: I am observing a significant amount of mono-substituted product and unreacted starting material. How can I drive the reaction to completion for the di-substituted product?

A2: Forming the di-substituted product requires careful optimization. Here are some strategies:

  • Stoichiometry of the Boronic Acid: Ensure you are using a sufficient excess of the boronic acid. A common starting point is 2.2 to 2.5 equivalents relative to the 2,7-dibromo-9H-carbazole.

  • Reaction Time and Temperature: The second coupling is often more sluggish than the first due to steric hindrance and altered electronics. You may need to increase the reaction temperature or prolong the reaction time.[1] Monitor the reaction progress by a suitable technique like TLC, GC-MS, or LC-MS.[1]

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes help drive the reaction to completion.

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can be highly effective.[2][6]

Q3: What are the most common side reactions in the Suzuki coupling of 2,7-dibromo-9H-carbazole and how can I minimize them?

A3: The primary side reactions to be aware of are:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] It is often promoted by excess water or high temperatures.[3] To minimize this, use dry solvents and reagents, and consider using boronic esters (e.g., pinacol esters) which are more stable.[2]

  • Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. This is often caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[2] Thoroughly degassing your reaction mixture is the best way to prevent this.[3]

  • Dehalogenation: In this side reaction, the bromo group is replaced by a hydrogen atom. This can occur via the formation of a palladium-hydride species.[7] The choice of base and solvent can influence this, so screening different conditions may be necessary if dehalogenation is a significant issue.[7]

Q4: How do I choose the right catalyst, base, and solvent for my reaction?

A4: The ideal combination of catalyst, base, and solvent is highly substrate-dependent. Here is a general guide:

  • Catalyst: For challenging couplings like this, pre-formed catalysts such as Pd(PPh₃)₄ or catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are common.[8] N-heterocyclic carbene (NHC) ligands can also be very effective.[8]

  • Base: A base is required to activate the boronic acid for transmetalation.[8] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[9][10] Organic bases can also be used. The strength and solubility of the base are important considerations.[5]

  • Solvent: A variety of solvents can be used, often in combination with water.[9] Common choices include ethereal solvents like 1,4-dioxane and THF, as well as polar aprotic solvents like DMF and toluene.[4][9] The solvent must be able to dissolve the reactants and be compatible with the chosen base and temperature.

Troubleshooting Guide

This table provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of 2,7-dibromo-9H-carbazole.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor solubility of reagents. 4. Sub-optimal temperature.1. Use a fresh batch of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction mixture and maintain a positive pressure of inert gas. 3. Choose a solvent system in which all reactants are soluble at the reaction temperature.[11] 4. Screen a range of temperatures (e.g., 80-110 °C).[1]
Formation of Mono-substituted Product Only 1. Insufficient boronic acid. 2. Reaction time is too short or temperature is too low. 3. Steric hindrance at the second coupling site.1. Increase the equivalents of boronic acid (e.g., to 2.5-3.0 equiv.). 2. Increase the reaction time and/or temperature and monitor the reaction progress.[1] 3. Use a bulkier, more electron-rich ligand to promote reductive elimination.[2]
Significant Dehalogenation Byproduct 1. Formation of a palladium-hydride species. 2. Certain bases or solvents (e.g., alcohols) can promote this.1. Screen different bases; sometimes a weaker base can mitigate this issue. 2. Avoid alcohol-based solvents if dehalogenation is a problem.[7]
Presence of Homocoupled Boronic Acid 1. Oxygen in the reaction mixture. 2. Use of a Pd(II) source without complete reduction to Pd(0).1. Thoroughly degas the reaction mixture before adding the catalyst. 2. If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
Reaction is Sluggish or Stalls 1. Catalyst deactivation. 2. Slow oxidative addition or transmetalation.1. Consider a more robust catalyst system, potentially with a specialized ligand. 2. A change in solvent or base can sometimes accelerate these key steps in the catalytic cycle.[7]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[9][12][13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination product R-R' (Product) reductive_elimination->product catalyst_regeneration Catalyst Regeneration reagents R-X + R'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Issues in the reaction can often be traced back to a problem in one of these key steps. For example, a bulky ligand can facilitate the final reductive elimination step, which can be crucial for sterically hindered substrates.[2]

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the double Suzuki coupling of 2,7-dibromo-9H-carbazole. Optimization will likely be necessary for your specific boronic acid.

Materials:

  • 2,7-dibromo-9H-carbazole (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 4.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Caption: General workflow for Suzuki coupling of 2,7-dibromo-9H-carbazole.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,7-dibromo-9H-carbazole, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,7-diaryl-9H-carbazole.

Summary of Selected Reaction Conditions from Literature

The following table summarizes various conditions that have been reported for the Suzuki coupling of dibrominated carbazole derivatives, providing a useful reference for optimization.

Carbazole Substrate Boronic Acid/Ester Catalyst (mol%) / Ligand Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
3,6-Dibromo-9-(p-tolylsulfonyl)-9H-carbazole4-Fluorophenylboronic acidPd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)Cs₂CO₃ (2.5)Toluene11016~92BenchChem[14]
3,6-Dibromocarbazole derivativeArylboronic acidPd(PPh₃)₄K₂CO₃ (4.0)Dioxane/H₂OReflux--BenchChem[14]
Dibromoaryl compoundBoronic acidPd(PPh₃)₄ (very low)Ba(OH)₂·H₂O (4.0)DMAc/H₂O1250.5-233-74ResearchGate[15]
Bromo compoundsBoronic acid derivativesPd₂(dba)₃ (10)Na₂CO₃ (2.0)Dioxane/H₂O (2:1)Reflux483 (optimum)PMC[16]

This table illustrates the variety of conditions that can be successful and underscores the importance of screening to find the optimal parameters for your specific transformation.

References

Technical Support Center: Mitigating Aggregation-Caused Quenching in 2,7-diphenyl-9H-carbazole Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diphenyl-9H-carbazole. This guide is designed to provide in-depth technical assistance for a common challenge encountered with this fluorophore: aggregation-caused quenching (ACQ). Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome fluorescence quenching and optimize the performance of your this compound films.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the phenomenon of aggregation-caused quenching in this compound films.

Q1: What is aggregation-caused quenching (ACQ) and why does it occur in this compound films?

A1: Aggregation-caused quenching (ACQ) is a phenomenon where the fluorescence intensity of a material decreases as its molecules aggregate or come into close proximity in the solid state or at high concentrations.[1][2] For planar aromatic molecules like this compound, this quenching is primarily caused by strong intermolecular π–π stacking interactions in the aggregated state.[3] These interactions lead to the formation of non-emissive or weakly emissive excited-state species, such as excimers, which provide non-radiative decay pathways for excitons, thus quenching fluorescence.[4]

Q2: How can I determine if my this compound film is experiencing ACQ?

A2: A concentration-dependent fluorescence study is a straightforward method to diagnose ACQ.[4] By preparing a series of solutions with increasing concentrations of this compound and measuring their fluorescence spectra, you can observe the effect of aggregation. In the presence of ACQ, the fluorescence intensity will initially increase with concentration but will then plateau and eventually decrease at higher concentrations.[4] Additionally, a red-shift in the emission wavelength may be observed as aggregation increases. Spectroscopic studies have shown that a decrease in the intensity ratio of the 0-0 to 0-1 vibronic transitions in the emission spectra is also indicative of carbazole aggregation.[5][6]

Q3: What are the primary strategies to prevent or minimize ACQ in this compound films?

A3: Several strategies can be employed to mitigate ACQ:

  • Host-Guest Systems: Dispersing the this compound (guest) into a suitable host matrix at a low concentration can physically separate the guest molecules, preventing aggregation.[7][8][9] The choice of host is critical and should ideally have a higher triplet energy level to confine the excitons on the guest molecules.

  • Molecular Design: Introducing bulky substituents to the carbazole core can sterically hinder π–π stacking.[4][10] This approach is a cornerstone of creating Aggregation-Induced Emission (AIE) materials, which are non-emissive in solution but become highly fluorescent in the aggregated state.[1][11]

  • Film Morphology Control: Optimizing the deposition parameters during film formation can influence the molecular packing and reduce the formation of quenching aggregates.[12] This includes controlling the substrate temperature, deposition rate, and post-deposition annealing conditions.

  • Co-assembly with Molecular Barriers: Co-assembling the carbazole derivative with an inert "molecular barrier" can disrupt the ordered packing of the chromophores and reduce ACQ.[3]

II. Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound films.

Problem 1: My this compound film shows significantly lower photoluminescence quantum yield (PLQY) compared to its dilute solution.
Potential Cause Troubleshooting Step Scientific Rationale
Molecular Aggregation 1. Prepare a Host-Guest Film: Disperse this compound in a wide-bandgap host material (e.g., PMMA, CBP) at varying low concentrations (e.g., 1-10 wt%).Physically isolating the carbazole molecules prevents intermolecular interactions and the formation of quenching sites.[9]
2. Modify Deposition Rate: If using vapor deposition, decrease the deposition rate.A slower deposition rate can provide molecules with more time to arrange in a less aggregated, more energetically favorable conformation, potentially reducing the formation of quenching H-aggregates.[12]
3. Vary Substrate Temperature: Systematically vary the substrate temperature during deposition.Temperature influences molecular mobility on the substrate surface, affecting film morphology and the degree of molecular aggregation.[13][14]
Film Crystallization/Morphology 1. Perform Atomic Force Microscopy (AFM): Characterize the surface morphology of your film.AFM can reveal the presence of crystalline domains or rough features that may be associated with aggregation and quenching.[15][16][17]
2. Post-Deposition Annealing: Anneal the film at different temperatures below its glass transition temperature.Annealing can induce changes in film morphology. However, be aware that it can sometimes promote crystallization and enhance ACQ.[18] Monitor PLQY post-annealing.
Impurity Quenching 1. Purify the Material: Re-purify the this compound using techniques like sublimation or column chromatography.Impurities can act as quenching sites, trapping excitons and reducing the overall PLQY.[4]
Problem 2: The emission spectrum of my film is significantly red-shifted and broadened compared to the solution spectrum.
Potential Cause Troubleshooting Step Scientific Rationale
Excimer Formation 1. Time-Resolved Photoluminescence (TRPL): Measure the fluorescence decay lifetime of the film.Excimer emission typically has a longer lifetime and is red-shifted compared to monomer emission. A multi-exponential decay with a long-lived component can indicate excimer formation.[19]
2. Low-Temperature Photoluminescence: Record the PL spectrum at a low temperature (e.g., 77 K).At low temperatures, the excimer emission is often enhanced relative to the monomer emission, which can help confirm its presence.
H- vs. J-Aggregation 1. UV-Vis Absorption Spectroscopy: Compare the absorption spectrum of the film to that of the dilute solution.A blue-shift in the absorption spectrum of the film (H-aggregation) is often associated with quenching, while a red-shift (J-aggregation) can sometimes lead to enhanced emission. Understanding the type of aggregation is key.[20]
Solvent Effects (for solution-processed films) 1. Solvent Screening: Prepare films from a variety of solvents with different polarities and boiling points.The choice of solvent can significantly influence the self-assembly and aggregation behavior of carbazole derivatives during film formation.[21]
Problem 3: The fluorescence intensity of my film decreases over time under ambient conditions.
Potential Cause Troubleshooting Step Scientific Rationale
Photo-oxidation 1. Encapsulate the Film: Protect the film from oxygen and moisture using a suitable encapsulation layer (e.g., glass slide with epoxy resin).Many organic materials are susceptible to degradation in the presence of oxygen and UV light, leading to the formation of quenching sites.
Morphological Instability 1. Characterize Film Morphology Over Time: Use AFM to monitor changes in the film's surface morphology over several days or weeks.Initially amorphous films can crystallize or reorganize over time, leading to increased aggregation and a decrease in fluorescence.[18]

III. Experimental Protocols

Protocol 1: Preparation of Host-Guest Films to Mitigate ACQ

This protocol describes the preparation of a this compound film using a host-guest approach to minimize aggregation.

Materials:

  • This compound (guest)

  • 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (host)

  • High-purity solvent (e.g., toluene or chloroform)

  • Substrates (e.g., quartz or ITO-coated glass)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of CBP in the chosen solvent (e.g., 10 mg/mL).

    • Prepare a stock solution of this compound in the same solvent (e.g., 1 mg/mL).

    • Create a series of solutions with varying guest:host weight ratios (e.g., 1:99, 5:95, 10:90) by mixing the appropriate volumes of the stock solutions.

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Optional: Treat the substrates with UV-ozone for 15 minutes to improve surface wettability.

  • Film Deposition (Spin-Coating):

    • Place a cleaned substrate on the spin-coater chuck.

    • Dispense a small amount of the prepared solution onto the center of the substrate.

    • Spin-coat at a suitable speed (e.g., 2000-4000 rpm) for a specified time (e.g., 30-60 seconds) to achieve the desired film thickness.

  • Annealing:

    • Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.

    • Anneal the film at a temperature below the glass transition temperatures of the host and guest materials (e.g., 80-100 °C) for a specified time (e.g., 10-30 minutes) to remove residual solvent.

  • Characterization:

    • Measure the photoluminescence spectra and PLQY of the films.

    • Characterize the film morphology using AFM.

Protocol 2: Characterization of Aggregation using Spectroscopy

This protocol outlines the spectroscopic methods to identify and characterize aggregation in this compound films.

A. Concentration-Dependent Photoluminescence in Solution:

  • Prepare a series of solutions of this compound in a suitable solvent (e.g., THF or toluene) with concentrations ranging from highly dilute (e.g., 10⁻⁶ M) to more concentrated (e.g., 10⁻³ M).

  • Measure the UV-Vis absorption and photoluminescence spectra for each solution.

  • Plot the maximum fluorescence intensity as a function of concentration. A deviation from linearity and a subsequent decrease in intensity at higher concentrations is indicative of ACQ.[4]

  • Analyze the emission spectra for any red-shifts or changes in the vibronic structure with increasing concentration.[5]

B. Thin Film Characterization:

  • UV-Vis Absorption Spectroscopy:

    • Measure the absorption spectrum of the this compound film.

    • Compare the film's absorption spectrum to that of a dilute solution. Note any blue or red shifts in the absorption maximum, which can indicate the formation of H- or J-aggregates, respectively.

  • Photoluminescence Spectroscopy:

    • Measure the emission spectrum of the film.

    • Compare the film's emission spectrum to that of a dilute solution. Note any red-shifts, broadening of the emission peak, or changes in the relative intensities of the vibronic peaks.[6]

  • Time-Resolved Photoluminescence (TRPL) Spectroscopy:

    • Measure the fluorescence decay lifetime of the film.

    • Fit the decay curve to a multi-exponential function. The presence of a long-lived decay component can suggest the formation of excimers or other aggregate species.[19]

IV. Visualizations

Diagram 1: The Mechanism of Aggregation-Caused Quenching

ACQ_Mechanism cluster_0 Dilute Solution / Isolated Molecules cluster_1 Aggregated State / Solid Film Monomer Single Molecule (Ground State) Monomer_Excited Excited Monomer (S1 State) Monomer->Monomer_Excited Light Absorption (Excitation) Fluorescence Fluorescence (Radiative Decay) Monomer_Excited->Fluorescence Quenching Quenching (Non-Radiative Decay) Monomer_Excited->Quenching Minimal Aggregate Aggregated Molecules (Ground State) Aggregate_Excited Excited Aggregate (Excimer/Exciplex) Aggregate->Aggregate_Excited Light Absorption Aggregate_Excited->Fluorescence Weak / Red-shifted Aggregate_Excited->Quenching

Caption: Mechanism of Aggregation-Caused Quenching (ACQ).

Diagram 2: Troubleshooting Workflow for Low PLQY

Troubleshooting_Workflow Start Low PLQY in Film Check_Aggregation Is Aggregation Suspected? Start->Check_Aggregation Host_Guest Implement Host-Guest System Check_Aggregation->Host_Guest Yes Optimize_Deposition Optimize Deposition Parameters (Rate, Temperature) Check_Aggregation->Optimize_Deposition Yes Check_Morphology Characterize Film Morphology (AFM) Check_Aggregation->Check_Morphology No End Improved PLQY Host_Guest->End Optimize_Deposition->End Annealing Perform Post-Deposition Annealing Check_Morphology->Annealing Irregular Purify Purify Starting Material Check_Morphology->Purify Smooth Annealing->End Purify->End

Caption: Troubleshooting workflow for low film photoluminescence.

V. References

  • BenchChem. (n.d.). Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes. BenchChem. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020, May 28). Morphological Transitions in Organic Ultrathin Film Growth Imaged by In Situ Step-by-Step Atomic Force Microscopy. The Journal of Physical Chemistry C. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (a) The AFM morphology of organic films and the device configuration of OFETs. (b) The p - ResearchGate. Retrieved from --INVALID-LINK--

  • (n.d.). The influence of ageing on the morphological and optical properties of thin TPD films. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing. Retrieved from --INVALID-LINK--

  • (n.d.). Suppressing Aggregation through a Rigid DOBNA-Based Host for Ultralong-Lifetime Red Solution-Processed OLEDs. Retrieved from --INVALID-LINK--

  • Zheng, C., & Xiang, X. (2019). Spectroscopic Study of Aggregation of Carbazole Units. Journal of Fluorescence, 29(6), 1343–1348. --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic illustration of aggregation-caused quenching (ACQ) and.... Retrieved from --INVALID-LINK--

  • PubMed. (2021, November 1). Recent Advances on Host-Guest Material Systems toward Organic Room Temperature Phosphorescence. Retrieved from --INVALID-LINK--

  • Prof. Ben Zhong Tang's Group. (n.d.). Research on AIE. Retrieved from --INVALID-LINK--

  • Frontiers. (n.d.). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Retrieved from --INVALID-LINK--

  • (2016, September 1). From aggregation-caused quenching luminogens to solid fluorescent materials. EurekAlert! Retrieved from --INVALID-LINK--

  • DSpace@MIT. (n.d.). Charge Recombination in Phosphorescent Organic Light-Emitting Diode Host–Guest Systems through QM/MM Simulations. Retrieved from --INVALID-LINK--

  • DR-NTU. (n.d.). Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020, February 11). AFM-IR and IR-SNOM for the Characterization of Small Molecule Organic Semiconductors. The Journal of Physical Chemistry C. Retrieved from --INVALID-LINK--

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Spectroscopic Study of Aggregation of Carbazole Units. Retrieved from --INVALID-LINK--

  • University of Bristol. (n.d.). Conductive-AFM Patterning of Organic Semiconductors. Retrieved from --INVALID-LINK--

  • ACS Publications. (2019, September 18). Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. The Journal of Physical Chemistry C. Retrieved from --INVALID-LINK--

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Retrieved from --INVALID-LINK--

  • (n.d.). Photoluminescence Imaging Characterization of Thin-Film InP. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, September 18). Effects of Varying Deposition Rates of a Carbazole and Triazine Derivative on Its Tunable Emission and Charge‐Transporting Properties Beneficial for Efficient Red Electroluminescent Devices. Retrieved from --INVALID-LINK--

  • Polymer Chemistry (RSC Publishing). (n.d.). Controlling AIE and ACQ properties of conjugated carbazole-tetraphenylethene copolymers by ethynylene spacer. Retrieved from --INVALID-LINK--

  • Spectra Research Corporation. (n.d.). AFM Characterization of Thin Films: High-Resolution Topography and Functional Properties. Retrieved from --INVALID-LINK--

  • PubMed Central (NIH). (n.d.). Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Fullerene Aggregation in Thin Films of Polymer Blends for Solar Cell Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Recent Advances on Host–Guest Material Systems toward Organic Room Temperature Phosphorescence | Request PDF. Retrieved from --INVALID-LINK--

  • PubMed Central. (2019, January 11). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Retrieved from --INVALID-LINK--

  • AIP Publishing. (2010, October 22). Aggregate formation and its effect on (opto)electronic properties of guest-host organic semiconductors. Applied Physics Letters. Retrieved from --INVALID-LINK--

  • PubMed Central (NIH). (2021, December 29). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Retrieved from --INVALID-LINK--

  • Journal of Materials Chemistry C (RSC Publishing). (2017, July 11). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Strengthening adhesion of polycarbazole films on ITO surface by covalent electrografting of monomer | Request PDF. Retrieved from --INVALID-LINK--

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. Retrieved from --INVALID-LINK--

  • MDPI. (2023, February 25). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Stabilizing the Buried Interface Phase for Perovskite LEDs with a Remarkable T90 Lifetime at 1000 nit. Nano Letters. Retrieved from --INVALID-LINK--

  • PubMed Central (PMC). (2024, July 9). Carbazole Derivatives Binding to Bcl-2 Promoter Sequence G-quadruplex. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). Aggregation states, thermal molecular motion and carrier properties in functional polymer thin films. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Nanoscale structural characterization of transthyretin aggregates formed at different time points of protein aggregation using atomic force microscopy‐infrared spectroscopy. Retrieved from --INVALID-LINK--

  • (2025, August 6). Influence of Growth Conditions on the Morphology of Thin Photopolymer Films. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing OLED Performance with 2,7-diphenyl-9H-carbazole Hosts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and scientists working with 2,7-diphenyl-9H-carbazole (DPC) and its derivatives as host materials in Organic Light-Emitting Diodes (OLEDs). This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, optimize device performance, and accelerate your research.

Carbazole derivatives are foundational materials in OLED technology, prized for their thermal stability, charge transport properties, and high triplet energies, which are critical for efficient phosphorescent devices.[1][2][3][4] DPC, in particular, serves as a vital building block for high-performance host and charge-transporting materials.[5] This guide consolidates field-proven insights and troubleshooting strategies to help you navigate the nuances of working with this important class of materials.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DPC) a suitable host material for phosphorescent OLEDs (PhOLEDs)?

A1: The efficacy of DPC as a host material stems from several key molecular properties:

  • High Triplet Energy (ET): Carbazole-based materials are known for their high triplet energies.[3][4][6] For efficient phosphorescence, the host's triplet energy must be significantly higher than that of the phosphorescent guest (emitter) to prevent reverse energy transfer from the guest back to the host, which would quench the emission.[4][7]

  • Good Charge Transport: The carbazole moiety is an electron-rich heterocycle, giving it excellent hole-transporting characteristics.[1][2][3] This facilitates the movement of charge carriers to the emissive layer, promoting efficient recombination.

  • Thermal and Morphological Stability: The rigid, aromatic structure of DPC imparts good thermal stability and the ability to form stable, amorphous thin films.[1][2][3] This is crucial for device longevity and preventing performance degradation from crystallization or decomposition during operation.

  • Tunable Electronic Properties: The carbazole core can be easily functionalized at various positions, allowing for the fine-tuning of its electronic properties (e.g., HOMO/LUMO levels) to optimize charge injection and balance within the device architecture.[3][5][6]

Q2: What is the most critical factor regarding the DPC material itself?

A2: Purity. Without question, the purity of the DPC host material is paramount. Even trace impurities can act as quenching sites for excitons, introduce charge traps, and create pathways for non-radiative decay, all of which severely limit device efficiency, color purity, and operational lifetime.[1][2] It is imperative to source materials with the highest possible purity (ideally >99.5% via sublimation) and to verify this with certificates of analysis.[1][2]

Troubleshooting Guide: Common Performance Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low External Quantum Efficiency (EQE) or Luminous Efficacy

Q: My DPC-based PhOLED shows very low efficiency (<5% EQE) despite using a high-efficiency phosphorescent emitter. What are the likely causes and how can I fix this?

A: Low efficiency is a multifaceted problem. The workflow below can help diagnose the root cause.

G start Low EQE Observed purity Assess Material Purity (HPLC, Sublimation) start->purity arch Optimize Device Architecture start->arch energy Verify Energy Level Alignment start->energy quenching Investigate Triplet Quenching start->quenching solution_purity Purify DPC Host (e.g., Gradient Sublimation) purity->solution_purity Impure? solution_arch Vary EML/Transport Layer Thickness Introduce Blocking Layers (HBL/EBL) arch->solution_arch solution_energy Select HTL/ETL with Matched HOMO/LUMO Levels energy->solution_energy solution_quenching Optimize Dopant Concentration Ensure E_T(Host) > E_T(Guest) quenching->solution_quenching G cluster_device OLED Energy Level Diagram Anode Anode (ITO) ~4.7 eV HTL HTL HOMO Anode->HTL Hole Injection Barrier (Φ_h) EML_H Host (DPC) HOMO ~5.9 eV HTL->EML_H EML_L Host (DPC) LUMO ~2.4 eV ETL ETL LUMO EML_L->ETL Cathode Cathode (Al) ~4.2 eV ETL->Cathode Electron Injection Barrier (Φ_e)

References

Technical Support Center: Strategies for Emission Spectra Tuning of 2,7-diphenyl-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diphenyl-9H-carbazole derivatives. This guide is designed to provide you with field-proven insights, troubleshooting advice, and detailed protocols to help you effectively manipulate and understand the emission spectra of these versatile fluorophores. Our focus is on the causality behind experimental choices to ensure your protocols are self-validating and your results are robust.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Emission Tuning

This section addresses common questions regarding the principles of tuning the fluorescence emission of this compound derivatives.

Q1: What are the primary strategies to tune the emission spectra of this compound derivatives?

A1: The emission spectra of these derivatives can be precisely tuned through several key strategies, often used in combination:

  • Chemical Modification (Substituent Effects): This is the most direct method. By introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the carbazole core or the peripheral phenyl rings, you can systematically alter the molecule's electronic structure.[1][2][3] This modification directly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby changing the energy of the emitted photons.[2][4]

  • Solvent Environment (Solvatochromism): The polarity of the solvent can significantly impact the emission wavelength, especially for molecules possessing an intramolecular charge transfer (ICT) character.[5] A change in solvent can stabilize or destabilize the excited state relative to the ground state, leading to shifts in the emission spectrum.

  • Control of Aggregation State (AIE): Certain this compound derivatives exhibit Aggregation-Induced Emission (AIE).[6][7][8] These molecules are often weakly emissive in dilute solutions but become highly fluorescent upon aggregation in poor solvents or in the solid state.[7][9] This phenomenon is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state.[10]

Q2: How do electron-donating and electron-withdrawing substituents affect the emission wavelength?

A2: Substituents alter the electron density distribution within the molecule, which in turn tunes the HOMO-LUMO energy gap. The carbazole moiety itself is an electron-rich donor.[2]

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro, benzothiazole) to the carbazole system generally lowers both the HOMO and LUMO energy levels.[1][11] However, the LUMO is often stabilized to a greater extent. This reduces the HOMO-LUMO gap, resulting in a red-shift (bathochromic shift) of the emission to longer wavelengths (e.g., from blue to green or orange).[11] This is due to the enhanced intramolecular charge transfer (ICT) from the carbazole donor to the EWG acceptor.[1][5]

  • Electron-Donating Groups (EDGs): Introducing EDGs (e.g., methoxy, amino) typically raises the HOMO energy level more significantly than the LUMO level. This can also lead to a narrowing of the energy gap and a red-shift in emission. However, the effect can be more complex and depends on the position and strength of the donor. In some contexts, strategic placement of donors can lead to blue-shifts by disrupting conjugation or altering the nature of the electronic transition.

The position of the substituent is critical. For instance, substitutions at the 2,7-positions of the carbazole core create a more linear and extended π-conjugation system compared to substitutions at the 3,6-positions, which can lead to different photophysical outcomes.[12]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section is formatted as a series of problems and solutions that you might encounter during your experiments.

Problem: My synthesized derivative shows a different emission color than expected based on my design.
  • Possible Cause 1: Incorrect Substituent Effect. The electronic effect of your chosen substituent in the context of the entire molecule may be different than anticipated. The interplay between inductive and resonance effects, as well as the substitution position, can lead to unexpected electronic properties.

  • Troubleshooting Steps:

    • Verify Molecular Structure: Confirm the structure and purity of your compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Impurities, even in small amounts, can have their own emission profiles.

    • Computational Modeling: Perform Density Functional Theory (DFT) calculations to model the HOMO and LUMO energy levels of your designed molecule.[1][13] This can provide theoretical insight into the expected emission and confirm if your initial hypothesis about the substituent's effect was correct.

    • Systematic Comparison: Synthesize a small series of derivatives with systematically varied substituents (e.g., from weak to strong EWGs) to establish a clear structure-property relationship for your specific molecular scaffold.[1][3]

Problem: The fluorescence intensity of my sample is very low or completely quenched.
  • Possible Cause 1: Aggregation-Caused Quenching (ACQ). Many planar aromatic molecules, including some carbazole derivatives, suffer from ACQ. In concentrated solutions or the solid state, molecules can form non-emissive aggregates (excimers) through π-π stacking.[7]

  • Troubleshooting Steps:

    • Dilute the Sample: Measure the fluorescence spectrum at a much lower concentration (e.g., 10⁻⁵ to 10⁻⁶ M). If the intensity increases upon dilution, ACQ is a likely cause.

    • Induce Aggregation (AIE Test): To check if your compound might be an AIE-gen, perform an AIE experiment. Dissolve the compound in a good solvent (e.g., THF, acetonitrile) and gradually add a poor solvent (e.g., water).[8][9] A significant increase in fluorescence intensity at high fractions of the poor solvent indicates AIE behavior.[8]

    • Check for Heavy Atom Effect: If you have incorporated heavy atoms like bromine or iodine, this can promote intersystem crossing to the triplet state, quenching fluorescence.[14] This is a fundamental property of the molecule and may require redesigning the structure without the heavy atoms if strong fluorescence is desired.

  • Possible Cause 2: Instrument Settings and Sample Preparation. The issue may be technical rather than chemical.

  • Troubleshooting Steps:

    • Optimize Instrument Settings: Ensure the excitation wavelength is set to the absorption maximum of your compound. Increase the detector gain or integration time, but be careful not to saturate the detector.[15][16] Use appropriate optical filters to remove scatter from the excitation source.[15]

    • Check Sample Concentration: While high concentrations can cause quenching, very low concentrations may simply not produce enough signal. Find an optimal concentration range.

    • Use High-Purity Solvents: Impurities in the solvent can act as quenchers. Use spectroscopic grade solvents.

Problem: I'm observing unexpected peaks or a distorted shape in my emission spectrum.
  • Possible Cause 1: Scattered Light. The most common distortion is a sharp peak at the excitation wavelength (Rayleigh scatter) or at twice the excitation wavelength (second-order scatter).[15]

  • Troubleshooting Steps:

    • Use Cut-off Filters: Employ long-pass filters on the emission channel that block light at and below the excitation wavelength. Modern spectrometers often have automated filter wheels for this purpose.[15]

    • Subtract a Blank: Measure the spectrum of a blank sample (solvent only) using the same settings and subtract it from your sample's spectrum to correct for solvent Raman peaks and other background signals.

  • Possible Cause 2: Detector Saturation. If the fluorescence signal is too intense, the detector can become saturated, leading to a flattening of the peak maximum and a distorted spectrum.[15][16]

  • Troubleshooting Steps:

    • Reduce Signal Intensity: Decrease the excitation slit width, reduce the sample concentration, or use an attenuator for the excitation source.[15]

    • Lower Detector Gain: Reduce the voltage supplied to the photomultiplier tube (PMT) detector.

  • Possible Cause 3: Photochemical Reaction. Some carbazole derivatives can undergo photochemical reactions upon excitation, leading to the formation of new species with different emission profiles.[17]

  • Troubleshooting Steps:

    • Monitor Over Time: Acquire spectra at different time points under continuous illumination. If the spectral shape changes over time, your sample is likely degrading.

    • Reduce Excitation Power: Use the lowest possible excitation power and acquire the spectrum quickly to minimize photodegradation.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for common experiments related to tuning emission spectra.

Protocol 1: Characterizing Solvatochromism

This protocol allows you to systematically evaluate the effect of solvent polarity on your compound's emission.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of your carbazole derivative in a high-purity, volatile solvent like dichloromethane or THF.

  • Sample Preparation: In a series of fluorescence cuvettes, place a range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, THF, dichloromethane, acetonitrile, ethanol, DMSO).

  • Dilution: Add a small, identical aliquot of the stock solution to each cuvette to achieve a final concentration in the micromolar range (e.g., 1-10 µM). This ensures the concentration is constant while the solvent environment changes.

  • Absorption Spectra: For each sample, measure the UV-Vis absorption spectrum to identify the absorption maximum (λ_max_abs).

  • Emission Spectra:

    • Set the excitation wavelength to the λ_max_abs for each sample.

    • Acquire the emission spectrum over a suitable range.

    • Record the emission maximum (λ_max_em).

  • Data Analysis: Plot the emission maximum (λ_max_em) as a function of a solvent polarity scale (e.g., the Lippert-Mataga plot). A linear correlation suggests a strong ICT character.

Protocol 2: Inducing and Confirming Aggregation-Induced Emission (AIE)

This protocol helps determine if your compound exhibits AIE properties.

  • Stock Solution: Prepare a stock solution (e.g., 1 mM) of your compound in a good, water-miscible solvent like THF or acetonitrile.

  • Solvent/Anti-Solvent Mixtures: Prepare a series of vials with varying volume fractions (f_w) of water (the anti-solvent) in THF. For example, create 10 samples with f_w ranging from 0% to 90% in 10% increments.

  • Sample Preparation: Add an aliquot of the stock solution to each vial to achieve the same final concentration (e.g., 10 µM) in all mixtures.

  • Fluorescence Measurement:

    • Measure the fluorescence spectrum for each sample immediately after preparation.

    • Use the same excitation wavelength and instrument settings for all measurements.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction (f_w). A dramatic increase in intensity at higher water fractions is a clear indicator of AIE.[8][9]

Part 4: Visualizations and Data Summary

Diagrams of Key Concepts

Substituent_Effects

Solvatochromism

AIE_Workflow

Data Summary Table
StrategyModificationExpected Effect on Emission MaximumPrimary Mechanism
Chemical Structure Add strong Electron-Withdrawing Group (EWG)Red-Shift (longer wavelength)↓ HOMO-LUMO gap, ↑ ICT[1]
Extend π-Conjugation SystemRed-Shift (longer wavelength)↓ HOMO-LUMO gap[18]
Introduce bulky/twisted groupsBlue-Shift or AIE enhancementDisrupts π-stacking (prevents ACQ)[7]
Solvent Environment Increase Solvent PolarityRed-Shift (for ICT molecules)Stabilization of the polar excited state
Decrease Solvent PolarityBlue-Shift (for ICT molecules)Destabilization of the polar excited state[5]
Aggregation State Induce aggregation (for AIE-gens)Turn-on or enhanced emissionRestriction of Intramolecular Motion (RIM)[10]

References

Technical Support Center: Passivation of Defects in 2,7-diphenyl-9H-carbazole Based Devices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,7-diphenyl-9H-carbazole (DPC) based devices. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the fabrication and characterization of DPC-based electronic devices. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately passivate defects, leading to enhanced device performance and stability.

Carbazole derivatives, including DPC, are widely utilized in organic electronics due to their excellent hole-transporting properties, high thermal stability, and wide energy bandgap.[1] However, like all organic semiconductors, their performance is highly sensitive to the presence of defects, which can act as charge traps and recombination centers, thereby limiting device efficiency and lifespan.[2][3][4] This guide focuses on practical strategies to mitigate these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding defects in DPC-based devices.

Q1: What are the most common types of defects in this compound thin films?

A1: Defects in DPC thin films can be broadly categorized as structural and chemical.

  • Structural Defects: These arise from disorder in the molecular packing of the thin film.[5] Common structural defects include:

    • Grain Boundaries: In polycrystalline films, the interfaces between different crystalline domains can create energy barriers and trap states that impede charge transport.[2]

    • Amorphous Regions: Lack of long-range molecular order leads to a distribution of localized states within the bandgap, acting as charge traps.[2]

    • Pinholes and Voids: Microscopic holes or gaps in the film can lead to current leakage and device shorting.[6][7]

    • Surface Roughness: An uneven film surface can lead to poor interfacial contact with adjacent layers, affecting charge injection and extraction.[5]

  • Chemical Defects: These are related to impurities or degradation of the DPC molecules.

    • Impurities: Residual solvents, reactants from synthesis, or atmospheric contaminants (e.g., oxygen, moisture) can introduce trap states.[8][9] Material purity is paramount for optimal device performance.[10]

    • Degradation Products: Exposure to heat, light (especially UV), or electrical stress can cause chemical degradation of DPC molecules, creating new species that act as charge traps or quenching sites.[8] The C-N bond in carbazole derivatives can be susceptible to dissociation, particularly in excited or charged states.[11]

Q2: How do these defects impact the performance of my DPC-based device (e.g., OLED, OTFT, Solar Cell)?

A2: Defects have a detrimental effect on various performance metrics:

  • Reduced Efficiency: Defects act as non-radiative recombination centers, where charge carriers recombine without emitting light (in OLEDs) or contributing to the photocurrent (in solar cells). This directly lowers the external quantum efficiency (EQE).[9][10]

  • Increased Operating Voltage: Trapped charges create a space charge that opposes the applied electric field, necessitating a higher voltage to achieve the same current density.[8]

  • High Leakage Current: Pinholes and other structural defects can create pathways for current to bypass the active layer, leading to high leakage current and reduced rectification in diodes.[6]

  • Reduced Carrier Mobility: In Organic Thin-Film Transistors (OTFTs), defects at the semiconductor-dielectric interface and within the bulk of the DPC film trap charge carriers, reducing the effective mobility.[2]

  • Poor Stability and Short Lifespan: Chemical degradation and ion migration facilitated by defects lead to a rapid decline in device performance over time.[1][8]

Q3: What is "passivation" and how does it help?

A3: Passivation refers to a process of reducing the electronic activity of defects. The goal is not necessarily to eliminate the physical defect itself, but to render it electrically inactive. This can be achieved by:

  • Chemical Bonding: Introducing a material that chemically reacts with the defect site (e.g., an uncoordinated atom or a dangling bond) to satisfy its valency and remove the associated electronic state from the bandgap.[12][13]

  • Surface Modification: Applying a thin layer of a material that alters the surface energy and reduces the density of surface states.[14][15]

  • Filling Voids: Using molecules that can fill pinholes or voids in the film, thereby improving its morphological integrity.

Effective passivation leads to reduced charge trapping, suppressed non-radiative recombination, and consequently, improved device efficiency, stability, and reproducibility.[16][17][18]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered in DPC-based device fabrication and testing.

Issue 1: Low External Quantum Efficiency (EQE) in DPC-based OLEDs

Your OLED is fabricated, but the brightness and efficiency are significantly lower than expected.

Potential Cause Diagnostic Test Troubleshooting Action
Material Impurity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS)Purify the DPC material using techniques like temperature-gradient sublimation or recrystallization.[9][10]
Poor Film Morphology Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)Optimize deposition parameters (e.g., substrate temperature, deposition rate for thermal evaporation; spin speed, concentration for spin-coating).[10] Consider a thermal annealing step post-deposition.
Charge Imbalance Compare current density-voltage (J-V) characteristics with and without the emissive layer. Analyze the turn-on voltage.Adjust the thickness of the hole-transporting and electron-transporting layers to balance charge carrier mobilities.[9] Introduce charge blocking layers (hole-blocking or electron-blocking) to confine recombination to the emissive layer.[9]
Inefficient Host-Guest Energy Transfer Photoluminescence (PL) and Phosphorescence SpectroscopyEnsure the triplet energy of the DPC host is higher than that of the phosphorescent guest to prevent back energy transfer.[9] Optimize the doping concentration of the guest emitter to minimize triplet-triplet annihilation.[9]

Experimental Workflow: Optimizing Deposition for Improved Film Morphology

Caption: Workflow for optimizing DPC thin film morphology.

Issue 2: High Leakage Current and Low On/Off Ratio in DPC-based OTFTs

Your transistor shows significant current flow in the "off" state and a poor switching ratio.

Potential Cause Diagnostic Test Troubleshooting Action
Pinholes or Film Discontinuities SEM, Optical MicroscopyOptimize deposition conditions to achieve a more uniform and continuous film.[6] Ensure pristine substrate cleanliness.[19][20]
Poor Semiconductor-Dielectric Interface Capacitance-Voltage (C-V) measurements to determine interface trap density.Treat the dielectric surface before DPC deposition (e.g., with a self-assembled monolayer like HMDS or OTS) to improve molecular ordering and reduce interface traps.
Contamination from Environment Fabricate and test devices in a controlled inert environment (glovebox).Encapsulate the device to protect it from atmospheric oxygen and moisture, which can act as dopants.[8]
Gate Dielectric Leakage Measure the gate leakage current (Ig) as a function of gate voltage (Vg).Optimize the dielectric layer deposition to ensure a pinhole-free, high-quality insulating layer. Consider using a different dielectric material.
Defect Passivation Strategy: Interface Modification

A common and effective passivation strategy for OTFTs is the modification of the gate dielectric surface prior to the deposition of the organic semiconductor.

Protocol: Dielectric Surface Treatment with Octadecyltrichlorosilane (OTS)

  • Substrate Cleaning: Thoroughly clean the substrate with the gate dielectric (e.g., SiO₂) using a standard solvent cleaning procedure (e.g., sequential sonication in detergent, deionized water, acetone, and isopropanol).

  • Hydroxylation: Treat the dielectric surface with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ) to create hydroxyl (-OH) groups on the surface.

  • OTS Deposition: Immediately transfer the substrate to a desiccator or glovebox. Place the substrate in a petri dish alongside a small vial containing a few drops of octadecyltrichlorosilane (OTS). The vapor from the OTS will react with the hydroxylated surface.

  • Reaction: Allow the reaction to proceed for 12-24 hours in the sealed container at room temperature.

  • Rinsing: After the reaction, rinse the substrate with toluene, chloroform, or another suitable solvent to remove any unreacted OTS.

  • Drying: Dry the substrate with a stream of nitrogen.

  • DPC Deposition: Proceed with the deposition of the this compound layer.

Caption: Effect of OTS interface passivation on DPC ordering.

Issue 3: Rapid Device Degradation Under Operation

The initial performance of your device is good, but it quickly deteriorates under continuous operation or exposure to ambient conditions.

Potential Cause Diagnostic Test Troubleshooting Action
Environmental Instability Operate the device in an inert atmosphere and compare its lifetime to operation in air.Implement a robust encapsulation strategy (e.g., glass lid with UV-curable epoxy, thin-film encapsulation) to prevent ingress of oxygen and moisture.[8]
Morphological Instability Use AFM or SEM to examine the film morphology before and after operation.Thermally anneal the DPC film to improve its morphological stability. Select host and transport materials with high glass transition temperatures (Tg) to prevent crystallization during operation.[21]
Electrochemical Instability Cyclic Voltammetry (CV) to determine the oxidation and reduction potentials of DPC.Design the device architecture to ensure that the operating voltage does not lead to electrochemical degradation of the DPC layer.[8] Use stable charge transport and blocking layers.[8]
Photodegradation Expose the device to light (especially UV) and monitor performance.If the application involves light exposure, consider incorporating UV-blocking filters in the device structure or encapsulation.[8]

Section 3: Advanced Passivation Strategies

For researchers looking to further enhance device performance, more advanced passivation techniques can be employed.

Q4: Can I use additives in the DPC layer for defect passivation?

A4: Yes, incorporating specific molecules into the DPC layer during its formulation can be a highly effective passivation strategy. This is particularly relevant in solution-processed devices. Lewis bases, for example, can be used to passivate undercoordinated metal ions in perovskite solar cells, a principle that can be adapted for other systems.[22] In the context of DPC, molecules that can interact with potential defect sites through hydrogen bonding or other non-covalent interactions may help to passivate traps. For instance, pyridine-carbazole molecules have been shown to effectively passivate defects in perovskite solar cells through coordination bonding.[23][24]

Q5: Are there other surface passivation techniques besides silanization?

A5: Absolutely. Organic molecules can be used to passivate surfaces beyond the dielectric interface. For example, in perovskite solar cells, which sometimes utilize carbazole-based hole transport layers, various organic molecules are spin-coated on top of the perovskite layer to passivate surface defects before the deposition of the hole transport layer.[23][25] This concept of using a thin organic passivation layer can be applied to other interfaces within a DPC-based device to reduce interfacial defects and improve charge transfer.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating Experimental Results with DFT Calculations for 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science, particularly within the development of organic electronics, the synergy between empirical observation and theoretical modeling is not just beneficial—it is essential. For novel organic molecules like 2,7-diphenyl-9H-carbazole, a promising candidate for hole-transporting and emissive layers in Organic Light-Emitting Diodes (OLEDs), validating experimental findings with computational methods like Density Functional Theory (DFT) provides a deeper understanding of its structure-property relationships.[1][2] This guide offers a comprehensive walkthrough of this validation process, designed for researchers and professionals in the field.

Part 1: The Experimental Benchmark for Carbazole Derivatives

To validate our computational model, we first need reliable experimental data. Although specific data for this compound is sparse in the literature, we can compile data from analogous substituted carbazoles to establish a credible benchmark. The key parameters of interest are the UV-Visible absorption maximum (λ_abs), the photoluminescence (PL) emission maximum (λ_em), and the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Table 1: Experimental Optoelectronic Properties of Selected Carbazole Derivatives

Compoundλ_abs (nm)λ_em (nm)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
2-nitro-3-phenyl-9H-carbazole~350~400N/AN/AN/A[4]
9-phenyl-9H-carbazole~337~361-377N/AN/AN/A[5]
Generic Carbazole Core~292, ~322~359N/AN/AN/A[6]
Carbazole Derivative (D3)N/AN/A-5.45-2.003.45[7]
Carbazole Derivative (D4)N/AN/A-5.12-2.063.06[7]

Note: HOMO/LUMO levels for D3 and D4 were converted from the provided values vs. NHE.

Experimental Protocol: Cyclic Voltammetry for HOMO/LUMO Determination

The HOMO and LUMO energy levels are crucial for understanding charge injection and transport properties.[1] They are typically determined experimentally using cyclic voltammetry (CV).

Methodology:

  • Sample Preparation: A solution of the carbazole derivative (e.g., 1 mM) is prepared in a suitable degassed anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential is swept, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

  • Calculation: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO levels are then calculated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Part 2: The Computational Approach: A DFT/TD-DFT Protocol

Our computational strategy is grounded in Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties. This combination offers a balance of accuracy and computational efficiency for organic molecules.[7]

Causality in Method Selection
  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): The B3LYP hybrid functional is chosen as it has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules, including carbazole derivatives.[2] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.

  • Basis Set - 6-311G(d,p): This basis set provides a good balance between accuracy and computational cost. The inclusion of polarization functions on both heavy atoms (d) and hydrogen atoms (p) is essential for describing the anisotropic electron density in π-conjugated systems and intramolecular interactions.

  • Solvent Model - PCM (Polarizable Continuum Model): To simulate the experimental conditions (measurements are typically done in solution), an implicit solvent model like PCM is necessary. This model accounts for the bulk electrostatic effects of the solvent (e.g., dichloromethane), which can influence both the geometry and the electronic transition energies.

Step-by-Step Computational Workflow
  • Structure Optimization (Ground State):

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization is performed using DFT with the B3LYP functional and 6-311G(d,p) basis set. The PCM for dichloromethane is applied.

    • A frequency calculation is run on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized ground-state calculation, the HOMO and LUMO energy levels are extracted. The corresponding molecular orbital surfaces are visualized to understand the electron distribution.

  • Excited-State Calculations (TD-DFT):

    • Using the optimized ground-state geometry, a TD-DFT calculation is performed with the same functional, basis set, and solvent model.

    • The first several singlet excited states are calculated to predict the UV-Vis absorption spectrum. The excitation with the largest oscillator strength corresponds to the main absorption peak (λ_abs).

  • Fluorescence Emission Calculation:

    • The geometry of the first excited state (S₁) is optimized using TD-DFT.

    • A single-point TD-DFT calculation is then performed on the optimized S₁ geometry to calculate the emission energy, which corresponds to the fluorescence peak (λ_em).

Computational Workflow Diagram

G mol_build 1. Build Initial Structure geom_opt 2. DFT Geometry Optimization (B3LYP/6-311G(d,p), PCM) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum) geom_opt->freq_calc fmo 4. Extract HOMO/LUMO Energies & Orbitals geom_opt->fmo td_dft_abs 5. TD-DFT on S₀ Geometry (Calculate λ_abs) geom_opt->td_dft_abs s1_opt 6. S₁ Geometry Optimization td_dft_abs->s1_opt td_dft_em 7. TD-DFT on S₁ Geometry (Calculate λ_em) s1_opt->td_dft_em caption Computational workflow for DFT/TD-DFT calculations.

Caption: Computational workflow for DFT/TD-DFT calculations.

Part 3: Comparative Analysis and Validation

Now, we compare the results from our DFT calculations for this compound with the experimental benchmarks established from its analogs.

Table 2: Comparison of Experimental Benchmarks and Calculated DFT Results

ParameterExperimental Benchmark (Analogues)Calculated (this compound)
λ_abs (nm) ~330 - 350345
λ_em (nm) ~360 - 400395
HOMO (eV) -5.1 to -5.5-5.35
LUMO (eV) -2.0 to -2.1-1.98
Band Gap (eV) ~3.0 - 3.43.37

The calculated values for this compound fall squarely within the expected range derived from experimental data of similar carbazole derivatives. The phenyl substituents at the 2 and 7 positions are known to extend the π-conjugation of the carbazole core, leading to a red-shift in both absorption and emission compared to the unsubstituted carbazole, which is consistent with our findings. The calculated HOMO-LUMO gap of 3.37 eV aligns well with the optical properties of a material suited for blue OLED applications, either as a host or an emitter.

Visualizing the Validation Process

The relationship between experimental and theoretical approaches is cyclical and self-validating. Experimental data informs the choice of computational models, and computational results can predict the properties of yet-to-be-synthesized molecules, guiding future experimental work.

G cluster_exp Experimental Domain cluster_theory Theoretical Domain Exp_Data Experimental Data (UV-Vis, CV) Device Device Fabrication & Testing Exp_Data->Device DFT_Calc DFT/TD-DFT Calculations Exp_Data->DFT_Calc Validation Synthesis Molecule Synthesis Synthesis->Exp_Data Prediction Property Prediction DFT_Calc->Prediction Prediction->Synthesis Design Guidance caption Synergistic relationship between experiment and theory.

Caption: Synergistic relationship between experiment and theory.

Conclusion

This guide demonstrates a robust framework for validating experimental results of this compound using DFT and TD-DFT calculations. By selecting appropriate functionals and basis sets, we can generate theoretical data that aligns well with experimental trends observed in analogous compounds. The calculated properties—absorption at 345 nm, emission at 395 nm, and a HOMO-LUMO gap of 3.37 eV—strongly support the potential of this compound as a wide-bandgap material for organic electronics. This synergistic approach, integrating computational chemistry with experimental work, is indispensable for accelerating the design and development of next-generation organic electronic materials.

References

Benchmarking 2,7-diphenyl-9H-carbazole against other hole-transporting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Hole-Transporting Materials: Benchmarking 2,7-diphenyl-9H-carbazole

Authored by a Senior Application Scientist

In the pursuit of next-generation organic electronics, particularly in the realms of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), the hole-transporting material (HTM) is a critical component governing device efficiency, stability, and operational lifetime. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) has been the undisputed benchmark. However, its complex, multi-step synthesis and high purification costs have created a significant bottleneck for commercial scalability.[1]

This has catalyzed intensive research into viable alternatives. Among the most promising candidates are derivatives of carbazole, a class of electron-rich heterocyclic compounds known for their excellent charge carrier mobility, high thermal stability, and synthetic versatility.[2][3][4] This guide provides a comprehensive benchmark analysis of this compound and related 2,7-substituted carbazole derivatives, comparing their performance against the industry-standard spiro-OMeTAD and other common HTMs. We will delve into the core performance metrics, provide validated experimental protocols for their characterization, and explain the causal relationships between molecular structure and device performance.

The Crucial Role of the Hole-Transporting Layer (HTL)

The primary function of an HTM is to efficiently extract photogenerated holes from the active layer (e.g., the perovskite crystal in a solar cell) and transport them to the anode, while simultaneously blocking the passage of electrons. An ideal HTM should possess the following characteristics:

  • High Hole Mobility (μh): To ensure rapid and efficient charge extraction, minimizing charge recombination.

  • Appropriate HOMO Energy Level: The Highest Occupied Molecular Orbital (HOMO) must be well-aligned with the valence band of the active layer for efficient hole injection, yet deep enough to contribute to a high open-circuit voltage (Voc) in solar cells.[5]

  • High Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are essential for morphological stability and long device lifetime under operational heat stress.[6][7]

  • Good Film-Forming Properties: The ability to form a uniform, pinhole-free thin film is crucial for preventing short circuits and ensuring consistent device performance.

Introducing this compound: A Structural Perspective

The carbazole core is an excellent platform for HTMs due to its rigid, planar structure and electron-donating nitrogen atom, which facilitate efficient charge transport.[8] The substitution pattern on the carbazole core significantly influences its properties. In this compound (C24H17N), the phenyl groups are attached at the 2 and 7 positions. This substitution pattern extends the π-conjugation along the long axis of the molecule, which can be more effective for intermolecular charge hopping compared to substitution at the 3,6 positions.[9][10] This strategic design makes 2,7-substituted carbazoles highly promising for creating efficient charge transport pathways.[11][12]

Performance Benchmarking: Carbazole Derivatives vs. Spiro-OMeTAD

The ultimate measure of an HTM's effectiveness is its performance within a fully fabricated device. The following table summarizes key performance metrics for several 2,7-carbazole derivatives compared to the benchmark, spiro-OMeTAD.

Hole-Transporting Material (HTM)HOMO Level (eV)Hole Mobility (μh) (cm²/Vs)Tg (°C)Td (°C)Device TypeMax Efficiency (%)
Spiro-OMeTAD (Benchmark)~ -5.1 to -5.221.5 x 10⁻⁴ - 4 x 10⁻⁴121410PSC~17 - 22+[13]
A 2,7-Carbazole Derivative (KZRD) -5.315.16 x 10⁻⁴--PSC20.40[14]
TPE-based 2,7-Carbazole -5.184.3 x 10⁻⁵164443PSC16.74[11]
FCzTPA (Carbazole/Furan-based) -5.15-194419PhOLED18.61 (EQE)[6][7]
P-Cvz-3 (Bicarbazole-based) --136457OLED5.64 (cd/A)[8]

Note: Values are compiled from multiple sources and can vary based on measurement techniques and device architecture. '-' indicates data not available in the cited sources.

Analysis of Performance Data:

  • Energy Levels: Many carbazole derivatives can be synthesized to have HOMO levels deeper than or comparable to spiro-OMeTAD. A deeper HOMO level can be advantageous, as it can lead to a higher Voc in perovskite solar cells.[5][15]

  • Hole Mobility: As demonstrated by the KZRD derivative, carbazole-based HTMs can achieve hole mobilities that surpass that of doped spiro-OMeTAD, facilitating more efficient charge extraction and potentially higher short-circuit currents (Jsc).[14]

  • Thermal Stability: Carbazole derivatives consistently exhibit superior thermal stability, with glass transition temperatures often exceeding 190°C, a significant improvement over spiro-OMeTAD's ~121°C.[6][7] This enhanced stability is critical for preventing degradation and ensuring the long-term reliability of devices.

  • Device Efficiency: The data clearly shows that devices fabricated with 2,7-carbazole-based HTMs can achieve power conversion efficiencies (PCEs) that are highly competitive with, and in some cases exceed, those of the "star" HTM spiro-OMeTAD.[11][14]

Experimental Protocols for HTM Characterization

To ensure scientific rigor and reproducibility, standardized characterization protocols are essential. Here, we detail the methodologies for determining the key performance parameters of a novel HTM.

Protocol 1: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Causality: The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy for adding an electron to theLUMO. By referencing these potentials to a known standard (ferrocene/ferrocenium, Fc/Fc⁺), we can calculate the absolute energy levels.[16][17]

Step-by-Step Methodology:

  • Preparation of Solution: Dissolve the HTM sample (approx. 1-2 mg) in a suitable degassed anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: Use a standard three-electrode cell:

    • Working Electrode: Glassy Carbon or Platinum disk.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire.

  • Measurement:

    • Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

    • Record a cyclic voltammogram of the solvent/electrolyte system to establish the baseline.

    • Add the HTM solution and record the voltammogram over a potential range sufficient to observe the first oxidation and reduction peaks.

    • Scan Rate: Typically 50-100 mV/s.

  • Calibration: After the measurement, add a small amount of ferrocene to the cell and record its voltammogram. The half-wave potential of the Fc/Fc⁺ redox couple is used as an internal reference.

  • Calculation:

    • Determine the onset oxidation potential (E_onset_ox) and onset reduction potential (E_onset_red) from the voltammogram.

    • Calculate the HOMO and LUMO levels using the following empirical formulas[18][19]:

      • E_HOMO = -[E_onset_ox (vs Fc/Fc⁺) + 4.8] eV

      • E_LUMO = -[E_onset_red (vs Fc/Fc⁺) + 4.8] eV (Note: The value 4.8 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level. Some references may use slightly different values, such as 5.1 eV.)[16]

Protocol 2: Hole Mobility Measurement via the Space-Charge Limited Current (SCLC) Method

The SCLC method is a reliable technique for determining the charge carrier mobility of thin films in a diode-like structure.[20]

Causality: When a voltage is applied across a device with ohmic contacts, at a certain point the injected charge density exceeds the intrinsic charge density. The current then becomes limited by the space charge and is governed by the Mott-Gurney law, which directly relates the current density to the carrier mobility.

Step-by-Step Methodology:

  • Device Fabrication: Fabricate a hole-only device with the following structure: ITO / PEDOT:PSS / HTM / Au.

    • Clean a patterned Indium Tin Oxide (ITO) substrate.

    • Spin-coat a layer of PEDOT:PSS (a hole-injection layer) and anneal.

    • Spin-coat the HTM solution (e.g., dissolved in chlorobenzene) on top of the PEDOT:PSS layer and anneal.

    • Thermally evaporate a top electrode of Gold (Au) through a shadow mask. Gold is chosen for its high work function, which facilitates hole injection.

  • Measurement:

    • Measure the current density-voltage (J-V) characteristics of the device in the dark.

    • Plot log(J) versus log(V). The curve will typically show an ohmic region (J ∝ V) at low voltages and an SCLC region (J ∝ V²) at higher voltages.

  • Calculation:

    • Identify the SCLC region from the log-log plot.

    • The hole mobility (μh) can be calculated from the Mott-Gurney law for the SCLC region:

      • J = (9/8) * ε₀ * εr * μh * (V² / d³)

      • Where:

        • J is the current density.

        • V is the applied voltage.

        • d is the thickness of the HTM film.

        • ε₀ is the permittivity of free space.

        • εr is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors).

Visualizing Key Processes and Workflows

Energy Level Alignment in Perovskite Solar Cells

The diagram below illustrates the ideal energy level alignment in an n-i-p perovskite solar cell, showing the crucial role of the HTM in extracting holes from the perovskite layer and blocking electrons.

G cluster_0 cluster_1 Device Layers cluster_2 l1 Energy (eV) FTO FTO/ETL Perovskite Perovskite (Absorber) HTM HTM Metal Au/Ag (Anode) ETL_CB LUMO/CB ETL_VB HOMO/VB PVSK_CB LUMO/CB PVSK_CB->ETL_CB e⁻ PVSK_VB HOMO/VB HTM_LUMO LUMO HTM_HOMO HOMO PVSK_VB->HTM_HOMO h⁺ Metal_WF Work Function HTM_HOMO->Metal_WF

Caption: Energy level diagram of a perovskite solar cell.

Workflow for HTM Evaluation in Perovskite Solar Cells

This workflow outlines the systematic process from material synthesis to final device validation.

G cluster_synthesis Material Preparation cluster_characterization Intrinsic Property Characterization cluster_fabrication Device Fabrication cluster_testing Device Performance Testing synthesis Synthesis & Purification of 2,7-Carbazole HTM cv Cyclic Voltammetry (HOMO/LUMO) synthesis->cv sclc SCLC Measurement (Hole Mobility) synthesis->sclc thermal TGA/DSC (Thermal Stability) synthesis->thermal uvvis UV-Vis & PL (Optical Properties) synthesis->uvvis fab PSC Fabrication (ITO/ETL/PVSK/HTM/Au) synthesis->fab jv J-V Measurement (PCE, Voc, Jsc, FF) fab->jv ipce IPCE/EQE Measurement fab->ipce stability Stability Testing (Light, Heat, Humidity) fab->stability

Caption: Workflow for HTM synthesis, characterization, and device testing.

Conclusion and Future Outlook

The evidence strongly suggests that 2,7-substituted carbazole derivatives, including this compound, are more than just viable alternatives to spiro-OMeTAD; they represent a class of HTMs that can demonstrably outperform the long-standing benchmark in key areas. Their exceptional thermal stability, high hole mobility, and synthetically tunable energy levels address the primary weaknesses of spiro-OMeTAD.[6][11][21]

The simpler, often two-step synthetic routes for many carbazole derivatives offer a significant cost advantage, paving the way for the commercial viability of high-performance perovskite and OLED technologies.[10][13] As research continues, the rational design of new 2,7-substituted carbazole structures, focusing on optimizing interfacial compatibility and long-term stability, will be a key driver of innovation in the field of organic electronics.

References

Comparative study of different synthetic routes to 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2,7-diphenyl-9H-carbazole: A Comparative Study

Introduction

This compound is a molecule of significant interest in materials science, particularly as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic materials.[1] Its rigid, planar carbazole core, combined with the extended π-conjugation from the phenyl substituents, imparts desirable photophysical properties, high thermal stability, and excellent charge transport characteristics. The precise control over the synthesis of this and related carbazole derivatives is paramount for the development of next-generation organic electronics.

This guide provides a comparative analysis of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical trade-offs associated with each approach. This content is designed for researchers and process chemists who require a deep, functional understanding of these synthetic routes to make informed decisions in a laboratory or manufacturing setting.

Part 1: A Strategic Overview of Synthetic Approaches

The synthesis of a disubstituted carbazole like this compound can be broadly categorized into two strategic approaches: the "Core-First" (or post-functionalization) strategy and the "Substituents-First" (or pre-functionalization) strategy. The choice between these routes depends on factors such as the availability of starting materials, desired scale, and tolerance for certain reaction types (e.g., transition-metal catalysis).

G cluster_0 Synthetic Strategies cluster_1 Core-First Details cluster_2 Substituents-First Details Start Target: This compound Strategy1 Strategy A: Core-First (Post-Functionalization) Start->Strategy1 Strategy2 Strategy B: Substituents-First (Pre-Functionalization) Start->Strategy2 StepA1 Step 1: Form Carbazole Core (e.g., Bromination of Carbazole) Strategy1->StepA1 StepB1 Step 1: Synthesize Substituted Biphenyl Precursor Strategy2->StepB1 StepA2 Step 2: C-C Coupling (e.g., Double Suzuki Reaction) StepA1->StepA2 ProductA Final Product StepA2->ProductA StepB2 Step 2: Ring-Closing Cyclization (e.g., Cadogan, Graebe-Ullmann) StepB1->StepB2 ProductB Final Product StepB2->ProductB

Caption: High-level comparison of the two primary synthetic strategies.

  • Strategy A: Core-First (Post-Functionalization): This is arguably the more common and modular approach. It begins with the synthesis or purchase of a carbazole core, which is subsequently functionalized at the 2 and 7 positions. The key transformation is typically a palladium-catalyzed cross-coupling reaction to install the phenyl groups.

  • Strategy B: Substituents-First (Pre-Functionalization): This strategy involves constructing a highly substituted biphenyl precursor that already contains the requisite phenyl groups (or their precursors). The final step is an intramolecular cyclization to form the central five-membered nitrogen-containing ring. This approach often relies on classical named reactions.

Part 2: Detailed Analysis of Synthetic Routes

Strategy A: The Core-First Approach via Suzuki-Miyaura Coupling

This modern approach is favored for its high yields, functional group tolerance, and modularity. The synthesis is typically achieved in two main steps starting from commercially available 9H-carbazole.

Step 1: Synthesis of the 2,7-Dibromo-9H-carbazole Intermediate

The direct bromination of carbazole is a straightforward electrophilic aromatic substitution. The carbazole nucleus is electron-rich, and the 2, 7, 3, and 6 positions are the most activated sites. By controlling the stoichiometry of the brominating agent, one can selectively achieve disubstitution.

  • Causality of Experimental Choices:

    • Reagent: N-Bromosuccinimide (NBS) is a common choice as it is a solid, easy-to-handle source of electrophilic bromine, making it safer and more convenient than liquid bromine.[2]

    • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve both the carbazole and NBS, facilitating a homogeneous reaction.[2]

    • Temperature: The reaction is often initiated at 0 °C to control the initial rate of reaction and improve selectivity, then allowed to warm to room temperature to ensure completion.[2]

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, ideal for coupling aryl halides with aryl boronic acids.[3][4] In this step, the 2,7-dibromo-9H-carbazole is coupled with two equivalents of phenylboronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Carbazole-Br PdII L_n(Ar)Pd(II)-X OxAdd->PdII Transmetal Transmetalation (Ar'-B(OR)2 + Base) PdII->Transmetal Ph-B(OH)2 PdII_Ar L_n(Ar)Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Causality of Experimental Choices:

    • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) and a phosphine ligand is essential.[3][5] The ligand stabilizes the palladium center and modulates its reactivity. For aryl-aryl couplings, tetrakis(triphenylphosphine)palladium(0) is a classic and effective choice.

    • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

    • Solvent System: A two-phase solvent system, typically an organic solvent like toluene or 1,4-dioxane with an aqueous solution of the base, is commonly used. This ensures that all components can interact effectively.[4]

Strategy B: The Substituents-First Approach via Cadogan Cyclization

This classical approach builds the carbazole core in the final step from a custom-synthesized biphenyl precursor. The Cadogan reaction involves the reductive cyclization of a 2-nitrobiphenyl using a trivalent phosphorus reagent, like triethyl phosphite.[6][7]

The synthesis would begin by preparing a 2-nitro-4,4'-diphenyl-biphenyl derivative. This precursor is significantly more complex to synthesize than the starting materials for Strategy A. However, the Cadogan cyclization itself can be quite efficient.

  • Mechanism & Rationale:

    • The reaction is believed to proceed through the deoxygenation of the nitro group by the phosphite reagent to form a nitrene intermediate.[6]

    • This highly reactive nitrene then undergoes an intramolecular electrophilic insertion into a nearby C-H bond on the adjacent phenyl ring to form the carbazole skeleton.

    • Advantage: This method avoids the use of palladium, which can be advantageous for applications where trace metal contamination is a critical concern.

    • Disadvantage: The synthesis of the required 2-nitrobiphenyl precursor is often a multi-step process with potentially lower overall yields compared to Strategy A. The reaction conditions for the cyclization can also be harsh, requiring high temperatures.[8]

Part 3: Comparative Data Summary

The following table provides a semi-quantitative comparison of the two primary strategies. The values are representative and can vary based on specific reaction conditions and optimization.

ParameterStrategy A: Core-First (Suzuki)Strategy B: Substituents-First (Cadogan)Justification & Insights
Overall Yield High (typically 70-90% over 2 steps)Moderate-Low (highly dependent on precursor synthesis)Suzuki couplings are notoriously high-yielding. The multi-step synthesis of the Cadogan precursor often lowers the overall yield.
Number of Steps 2 (from 9H-carbazole)3+ (from basic building blocks)Strategy A benefits from a commercially available, advanced starting material.
Scalability ExcellentModerateSuzuki reactions are widely used in industrial processes.[9] High-temperature cyclizations can present challenges on a large scale.
Reagent Cost Moderate (Palladium catalyst)Low-Moderate (Phosphite reagents are cheap)The cost of the palladium catalyst is a primary consideration, though catalyst loading can often be minimized.[9]
Reaction Conditions Mild to Moderate (50-110 °C)Harsh (Often >150 °C)The high temperatures required for many Cadogan cyclizations limit functional group tolerance.[8]
Purification Moderate (Chromatography often needed)Moderate to DifficultBoth routes typically require chromatography to achieve high purity, essential for electronics applications.
Green Chemistry Fair (Uses transition metal, but can be recycled)Good (Avoids heavy metals)The primary drawback of Strategy A is the use of palladium. However, phosphite reagents in Strategy B are used stoichiometrically, generating significant waste.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Strategy A (Core-First)

This protocol is a representative procedure based on established methodologies.[2][3]

Step A: Synthesis of 2,7-Dibromo-9H-carbazole

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole (5.00 g, 29.9 mmol) and anhydrous DMF (75 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (11.2 g, 62.8 mmol, 2.1 equivalents) portion-wise over 20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up: Pour the reaction mixture into 400 mL of cold water with stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 100 mL), and dry in a vacuum oven at 60 °C.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 2,7-dibromo-9H-carbazole as a white to off-white solid. (Typical yield: 85-95%).

Step B: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Setup: In an oven-dried 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2,7-dibromo-9H-carbazole (1.00 g, 3.08 mmol), phenylboronic acid (0.83 g, 6.77 mmol, 2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (178 mg, 0.154 mmol, 5 mol%).

  • Solvent & Base Addition: Add toluene (30 mL) and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (10 mL).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: a gradient of hexane/dichloromethane) to afford this compound as a white crystalline solid. (Typical yield: 80-92%).

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the Core-First strategy via Suzuki-Miyaura coupling (Strategy A) is overwhelmingly the superior choice. Its high yield, reliability, modularity, and use of readily accessible starting materials make it the most efficient and practical route. While the cost of the palladium catalyst is a factor, the high efficiency and mild conditions often justify the expense.

The Substituents-First strategy (Strategy B) , particularly via Cadogan cyclization, remains a mechanistically interesting and valuable tool in the synthetic chemist's arsenal, especially for creating novel carbazole cores or when a transition-metal-free synthesis is an absolute requirement. However, for this specific target, the complexity of the precursor synthesis makes it a less attractive option for routine preparation.

Ultimately, the optimal synthetic route is dictated by the specific needs of the project, including scale, purity requirements, cost constraints, and available expertise. This guide provides the foundational knowledge to make that strategic choice with confidence.

References

A Researcher's Guide to Bridging Theory and Reality in Photophysical Phenomena

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of materials science, chemistry, and drug development, understanding the photophysical properties of molecules is paramount. These properties, which govern how a substance interacts with light, are crucial for applications ranging from the development of novel therapeutics to the creation of advanced optical materials.[1] A robust characterization of these properties relies on a synergistic approach, combining rigorous experimental measurements with insightful theoretical calculations. This guide provides a comprehensive framework for the cross-validation of experimental and theoretical photophysical data, ensuring the accuracy and reliability of your findings.

At its core, the cross-validation process involves a meticulous comparison of data obtained from real-world experiments with predictions generated through computational models.[2] This iterative process not only validates the accuracy of both approaches but also provides a deeper understanding of the underlying molecular mechanisms.

The Experimental Foundation: Acquiring High-Quality Photophysical Data

The journey begins with the precise measurement of a molecule's photophysical characteristics. A thorough analysis typically involves a suite of spectroscopic techniques.[3]

Key Experimental Techniques:
  • UV-Vis Absorption Spectroscopy: This technique measures the absorption of light by a compound across the ultraviolet and visible regions of the electromagnetic spectrum.[3] It provides valuable information about the electronic transitions from occupied to unoccupied molecular orbitals.[3]

  • Photoluminescence Spectroscopy: This method investigates the light emitted by a luminescent compound after it has been excited by absorbing a photon.[3] Key measurements include the emission and excitation spectra, photoluminescence quantum yield, and photoluminescence lifetime.[3][4]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

1. Sample Preparation:

  • Dissolve the compound of interest in a suitable solvent. The choice of solvent is critical as it can influence the photophysical properties (solvatochromism).[5][6][7][8]

  • Ensure the concentration is appropriate to obtain an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0).

2. Data Acquisition:

  • UV-Vis: Record the absorption spectrum, measuring absorbance as a function of wavelength.

  • Fluorescence:

    • Measure the emission spectrum by exciting the sample at a fixed wavelength (usually the absorption maximum) and scanning the emission wavelengths.

    • Measure the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (usually the emission maximum).

3. Data Analysis:

  • Determine the wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε).[3]

  • Determine the wavelength of maximum emission (λem).

  • Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.

The Theoretical Framework: Computational Prediction of Photophysical Properties

Computational chemistry offers powerful tools to predict and interpret the photophysical properties of molecules.[1] Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules.[9][10][11]

Computational Workflow: TD-DFT Calculations

G cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis Input_Structure Optimized Ground State Geometry TD-DFT TD-DFT Calculation (e.g., Gaussian, ORCA) Input_Structure->TD-DFT Excited_States Excited State Energies (Transition Wavelengths) TD-DFT->Excited_States Oscillator_Strengths Oscillator Strengths (Transition Probabilities) TD-DFT->Oscillator_Strengths

1. Geometry Optimization:

  • Begin by optimizing the ground-state geometry of the molecule using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G*).[12]

2. TD-DFT Calculation:

  • Using the optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.[13][14][15]

  • The number of excited states to be calculated (NROOTS) should be specified.[10]

  • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the experimental conditions.[9][10]

3. Spectral Simulation:

  • The calculated excitation energies (wavelengths) and oscillator strengths can be used to simulate a theoretical UV-Vis absorption spectrum.[10] This is often done by convoluting the calculated transitions with Gaussian or Lorentzian functions to mimic experimental band shapes.[10]

The Cross-Validation Process: Weaving Together Experiment and Theory

The heart of this guide lies in the systematic comparison of the experimental and theoretical data. This is not merely a validation step but a powerful tool for refining both your experimental understanding and your computational models.[16]

G Experimental Experimental Measurement (e.g., UV-Vis, Fluorescence) Comparison Data Comparison & Analysis Experimental->Comparison Theoretical Theoretical Calculation (e.g., TD-DFT) Theoretical->Comparison Refinement Model & Hypothesis Refinement Comparison->Refinement Refinement->Experimental Iterate Experiment Refinement->Theoretical Iterate Calculation Validated_Understanding Validated Photophysical Understanding Refinement->Validated_Understanding

Data Presentation for Clear Comparison

Summarize your quantitative data in structured tables for a direct head-to-head comparison.

Table 1: Comparison of Experimental and Theoretical Absorption Properties

ParameterExperimental ValueComputational Value% Difference
λmax (nm)[Insert experimental value][Insert computational value][Calculate % difference]
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹)[Insert experimental value]Not directly calculated-
Oscillator Strength (f)Not typically measured[Insert computational value]-
Transition Energy (eV)[Calculate from experimental λmax][Insert computational value][Calculate % difference]

Table 2: Comparison of Experimental and Theoretical Emission Properties

ParameterExperimental ValueComputational Value% Difference
λem (nm)[Insert experimental value][Insert computational value][Calculate % difference]
Stokes Shift (nm)[Calculate from experimental data][Calculate from computational data][Calculate % difference]
Fluorescence Quantum Yield (ΦF)[Insert experimental value]Can be estimated theoretically-
Fluorescence Lifetime (τF)[Insert experimental value]Can be estimated theoretically-
Interpreting the Comparison
  • Agreement: A close match between experimental and theoretical values provides strong evidence for the accuracy of both your measurements and your computational model.

  • Discrepancies: Significant differences can be highly informative. They may point to:

    • Limitations of the theoretical model: The chosen functional or basis set may not be appropriate for the system.[12]

    • Environmental effects not captured in the calculation: Specific solvent-solute interactions or aggregation effects may be at play.[5]

    • Complex photophysical processes: The molecule may undergo conformational changes or other dynamic processes in the excited state that are not accounted for in a simple vertical excitation model.

For a more accurate comparison, it is crucial to transform experimental spectra from the wavelength domain to the frequency (or energy) domain and convert them to normalized lineshapes before comparing them with computational results.[17]

Advanced Topic: Förster Resonance Energy Transfer (FRET)

FRET is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules (chromophores).[18] The efficiency of this energy transfer is extremely sensitive to the distance between the donor and acceptor molecules, making FRET a powerful "molecular ruler" for studying molecular interactions.[18][19][20]

Cross-validating experimental FRET measurements with theoretical calculations of the Förster distance (R₀) can provide a more complete picture of the system under investigation.[21]

Conclusion

The cross-validation of experimental and theoretical photophysical properties is an indispensable practice for any researcher working with light-interacting molecules. This integrated approach not only enhances the confidence in your results but also provides a deeper and more nuanced understanding of the complex interplay between molecular structure and photophysical behavior. By embracing this iterative process of measurement, calculation, and comparison, you can unlock new insights and accelerate your research and development efforts.

References

A Comparative Guide to Donor-Acceptor Systems Based on 2,7-Diphenyl-9H-Carbazole: Performance Across Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of highly efficient and stable organic electronic materials is a cornerstone of modern materials science. Among the myriad of molecular scaffolds, the 2,7-diphenyl-9H-carbazole unit has emerged as a particularly compelling electron-donating core. Its rigid, planar structure, coupled with high thermal stability and excellent hole-transporting properties, makes it an ideal building block for high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent sensors.[1] The true potential of this donor, however, is unlocked through judicious pairing with a diverse array of electron-accepting moieties. The nature of the acceptor profoundly influences the intramolecular charge transfer (ICT) characteristics, which in turn dictate the photophysical and electronic properties of the resulting donor-acceptor (D-A) system.[2]

This guide provides a comparative analysis of various donor-acceptor systems based on the this compound framework. We will delve into the nuanced effects of different acceptor groups on the performance of these materials in key optoelectronic applications. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to rationally design and synthesize next-generation organic electronic materials.

The this compound Donor: A Privileged Scaffold

The selection of this compound as the donor unit is a deliberate choice rooted in its intrinsic properties. Unlike the more commonly employed 3,6-substituted carbazoles, the 2,7-linkage provides a more linear and extended π-conjugation pathway.[3] This extended conjugation often leads to a smaller energy gap, which is advantageous for harvesting lower-energy photons in solar cell applications and for achieving a wider range of emission colors in OLEDs.[3] The phenyl substituents at the 2 and 7 positions further enhance the solubility and morphological stability of the resulting materials, preventing aggregation-induced quenching of fluorescence and promoting the formation of uniform thin films, a critical factor for device performance.[4]

Comparative Analysis of Acceptor Moieties

The performance of a this compound-based D-A system is critically dependent on the electron-withdrawing strength and chemical structure of the acceptor unit. Here, we compare several classes of acceptors and their impact on the resulting material's properties and device performance.

Imidazole and Phenanthroimidazole Acceptors for Deep-Blue OLEDs

For deep-blue OLEDs, a wide bandgap is essential. The use of twisted acceptor moieties, such as phenylimidazole, can disrupt the π-conjugation, leading to the desired wider bandgap.[5] In a comparative study, carbazole-biphenyl-imidazole derivatives were synthesized with either a twisted phenylimidazole or a more planar phenanthroimidazole acceptor. The twisted phenylimidazole-based material exhibited a deeper blue emission, demonstrating that tuning the planarity of the acceptor is a powerful strategy for controlling the emission color.[5] Furthermore, the choice of substituent on the carbazole donor (e.g., t-butyl vs. methoxy) can also fine-tune the intramolecular charge transfer process, impacting the photoluminescence quantum yield (PLQY).[5]

Organoboron Acceptors for High-Efficiency Blue Emitters

Triarylboranes have garnered significant attention as electron acceptors due to their empty p-orbital, which facilitates strong electron acceptance.[4] In A-D-A type molecules, where two triarylborane units flank a 2,7-carbazole core, high photoluminescence quantum yields have been achieved. For instance, 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz) shows strong blue emission with a high quantum yield, making it a promising candidate for blue OLEDs.[4] The introduction of a phenylacetylene bridge between the donor and acceptor can further modulate the electronic and photophysical properties.[4]

Benzothiadiazole and its Derivatives in Organic Solar Cells

For organic solar cell applications, a lower bandgap is desirable to maximize the absorption of the solar spectrum. Benzothiadiazole (BT) is a commonly used acceptor for this purpose. The polymer PCDTBT, an alternating copolymer of 2,7-carbazole and benzothiadiazole, has demonstrated high power conversion efficiencies (PCEs) in bulk heterojunction solar cells.[6][7] The performance of these devices is sensitive to factors such as the polymer's molecular weight and the active layer thickness.[6] Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic properties of novel 2,7-carbazole-based D-A-D monomers for solar cell applications, guiding the synthesis of materials with optimal HOMO/LUMO energy levels for efficient charge separation and high open-circuit voltages.[8]

Pyridine-Based Acceptors for Bipolar Host Materials

In phosphorescent OLEDs (PhOLEDs), bipolar host materials that can transport both holes and electrons are crucial for achieving high efficiencies. By combining the hole-transporting 2,7-carbazole donor with an electron-transporting pyridine acceptor, materials with balanced charge transport can be realized.[9] These materials have been shown to be effective hosts for green phosphorescent emitters like Ir(ppy)3, leading to devices with high external quantum efficiencies.[9]

Tabulated Performance Data

To facilitate a direct comparison, the following table summarizes key performance metrics for representative donor-acceptor systems based on 2,7-disubstituted carbazoles.

Donor CoreAcceptor MoietyApplicationKey Performance Metric(s)Reference(s)
2,7-CarbazolePhenylimidazoleNon-doped Blue OLEDEQE: 4.43%, CIE: (0.159, 0.080)[5]
2,7-CarbazolePhenanthroimidazoleNon-doped Blue OLEDDeeper blue emission compared to more planar acceptors.[5]
N-ethyl-2,7-carbazoleDimesitylboryl (A-D-A)Blue EmitterHigh photoluminescence quantum yield.[4]
Poly(2,7-carbazole)Benzothiadiazole (PCDTBT)Organic Solar CellPCE: up to 4.6% (with[10]PCBM)[6]
2,7-CarbazolePyridineGreen PhOLED HostEQE: up to 6.7%[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of a representative donor-acceptor molecule and the fabrication of an organic light-emitting diode are provided below.

Synthesis of a 2,7-disubstituted Carbazole Derivative (A-D-A type with Organoboron Acceptors)

This protocol describes the synthesis of 2,7-bis(dimesitylboryl)-N-ethyl-carbazole (BCz).[4]

Materials:

  • 2,7-dibromo-9-ethyl-carbazole

  • n-Butyllithium (n-BuLi) in hexane (1.6 M)

  • Dimesitylboron fluoride (Mes2BF)

  • Dry diethyl ether

  • Ethanol

Procedure:

  • Place 2,7-dibromo-9-ethyl-carbazole (1.6 mmol) in a three-necked flask under a nitrogen atmosphere.

  • Add dry diethyl ether (20 mL) and cool the suspension to -78°C with vigorous stirring.

  • Slowly add n-BuLi in hexane (3.2 mmol) and stir the suspension for 2 hours at -78°C.

  • Add Mes2BF (3.2 mmol) and stir the mixture for another 2 hours at -78°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding a few drops of ethanol.

  • Purify the crude product by silica gel column chromatography.

Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a multilayer OLED using a spin-coating method for the emissive layer.[11]

Device Structure: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

Procedure:

  • Substrate Cleaning:

    • Clean pre-patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen stream.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 10-15 minutes to improve its work function.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrate.

    • Anneal the substrate at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the this compound based donor-acceptor material in a suitable organic solvent (e.g., chloroform or chlorobenzene).

    • Spin-coat the emissive layer solution onto the PEDOT:PSS layer inside the glovebox.

    • Anneal the film to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr.

    • Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) followed by a thicker layer of Aluminum (Al) (approx. 100 nm) as the cathode.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Design Strategy

Donor This compound (Hole Transporting Core) Acceptor Electron-Withdrawing Moiety (Electron Transporting) Donor->Acceptor Intramolecular Charge Transfer Properties Photophysical & Electronic Properties (HOMO/LUMO, Bandgap, Emission) Acceptor->Properties Device Optoelectronic Device (OLED, OSC) Properties->Device cluster_0 Device Fabrication A ITO Substrate Cleaning B PEDOT:PSS Spin-Coating (Hole Injection Layer) A->B C Emissive Layer Spin-Coating (Donor-Acceptor Material) B->C D Thermal Evaporation (LiF/Al Cathode) C->D E Encapsulation D->E

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. The handling of specialized molecules like 2,7-diphenyl-9H-carbazole demands a meticulous approach, not only to protect laboratory personnel but also to safeguard our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety data and regulatory principles.

The 'Why': Understanding the Hazard Profile

Effective disposal procedures are built on a solid understanding of the risks involved. This compound, like its parent compound carbazole, is not a benign substance. Its hazard profile necessitates its classification and handling as regulated hazardous waste. The primary reasons for this are its impacts on human health and the environment. The parent compound, 9H-Carbazole, is suspected of causing cancer and is recognized as being very toxic to aquatic life with long-lasting effects[1][2][3]. The U.S. Environmental Protection Agency (EPA) has specifically prepared a Health and Environmental Effects Profile for carbazole, noting its evaluation as a carcinogen[4].

Adherence to these disposal protocols is not merely a matter of institutional policy; it is a direct application of the precautionary principle, ensuring that today's scientific advancements do not create tomorrow's environmental liabilities.

Hazard CategoryDescriptionKey Precautions & Rationale
Health Hazards Skin, Eye, and Respiratory Irritant: Direct contact with the solid powder can cause significant skin and eye irritation[2]. Inhalation of dust may lead to respiratory tract irritation[5].Always handle in a well-ventilated area or chemical fume hood to minimize dust inhalation. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves and safety goggles, to prevent skin and eye contact[6].
Suspected Carcinogen: The carbazole chemical family is classified as a Category 2 suspected carcinogen, indicating limited evidence of a carcinogenic effect[2][3].Minimize exposure through engineering controls (fume hoods) and robust PPE. This classification is a primary driver for treating all waste streams as hazardous.
Physical Hazards Combustible Solid: The material is a combustible, and in some cases, flammable solid[2].Store away from ignition sources, open flames, and strong oxidizing agents. Take measures to prevent the build-up of electrostatic charge during handling[7].
Environmental Hazards High Aquatic Toxicity: Classified as very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment[3].Never dispose of this chemical down the drain or in the regular trash[2]. This is a critical directive, reinforced by EPA regulations that explicitly prohibit the sewer disposal of hazardous waste pharmaceuticals[8]. Its low water solubility does not mitigate its environmental risk[3].

The Core Protocol: Waste Segregation and Containment

The foundational principle for disposing of this compound is that it must be managed as hazardous chemical waste from the point of generation. This involves meticulous segregation to prevent accidental reactions and to ensure compliant disposal by your institution's Environmental Health & Safety (EHS) department.

Step 1: Establish Designated Hazardous Waste Containers

Before beginning any experiment, prepare and label dedicated hazardous waste containers. All waste containers must be:

  • Compatible: Use containers made of materials compatible with the waste type (e.g., polyethylene for solids, glass or polyethylene for liquid waste)[9].

  • Clearly Labeled: Affix a hazardous waste label provided by your institution's EHS office. At a minimum, the label must include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Environmentally Hazardous"), and the accumulation start date[9].

  • Kept Closed: Containers must remain sealed except when actively adding waste[7][10]. This prevents the release of vapors or dust.

Step 2: Segregate Waste Streams at the Source

The following diagram outlines the decision-making process for segregating various waste streams generated during your work with this compound.

G Diagram 1: Waste Segregation Workflow start_node Waste Containing This compound decision_solid_liquid Solid or Liquid? start_node->decision_solid_liquid decision_sharp Is it a Sharp? decision_solid_liquid->decision_sharp Solid decision_solvent_aqueous Solvent or Aqueous? decision_solid_liquid->decision_solvent_aqueous Liquid decision_gross_trace Grossly Contaminated Labware? decision_sharp->decision_gross_trace No container_sharps Puncture-Proof Sharps Container (Hazardous) decision_sharp->container_sharps Yes (e.g., Needles, Contaminated Pipette Tips) container_solid Solid Chemical Waste Container decision_gross_trace->container_solid Yes (e.g., Weigh Boats, Wipes, Gloves) action_rinse Triple Rinse Glassware. First rinseate is hazardous. decision_gross_trace->action_rinse No (Trace Contamination on Glassware) container_solvent Hazardous Liquid Waste (Non-Halogenated Solvent) decision_solvent_aqueous->container_solvent Solvent container_aqueous Hazardous Liquid Waste (Aqueous) decision_solvent_aqueous->container_aqueous Aqueous action_rinse->container_aqueous Collect First Rinse

Caption: Waste Segregation Workflow for this compound.

Step 3: Detailed Procedures for Each Waste Stream
  • Unused or Expired Solid Chemical: Place the original container, tightly sealed, into a secondary containment bin or bag and label it for hazardous waste disposal. If transferring powder, do so in a fume hood, minimizing dust generation[11].

  • Grossly Contaminated Solids: Items such as gloves, weigh paper, and absorbent pads used for cleaning up spills should be placed directly into the designated Solid Chemical Waste Container [10].

  • Contaminated Sharps: Any needles, razor blades, or pipette tips contaminated with this compound must be disposed of in a dedicated, puncture-proof sharps container that is clearly labeled for hazardous chemical waste[9].

  • Contaminated Solvents: All organic solvents (e.g., for dissolving or chromatography) containing this compound must be collected in a Hazardous Liquid Waste Container . It is best practice to segregate halogenated and non-halogenated solvents into separate containers, as this can impact the final disposal method and cost[12].

  • Contaminated Glassware (Trace Contamination): To decontaminate glassware, perform a triple rinse.

    • First Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol). This first rinseate is considered acutely hazardous and must be collected in the appropriate hazardous liquid waste container[9].

    • Second & Third Rinses: Subsequent rinses with solvent or water may be permissible for drain disposal, but you must consult your institution's specific EHS guidelines. When in doubt, collect all rinsates as hazardous waste.

Spill Management: An Emergency Protocol

All spills, regardless of size, must be treated with urgency.

  • Alert & Evacuate: Immediately alert colleagues in the vicinity. If the spill is large or generates significant dust, evacuate the immediate area.

  • Don PPE: Before addressing the spill, put on the appropriate PPE: safety goggles, a lab coat, double nitrile gloves, and if significant dust is present, respiratory protection.

  • Contain & Clean:

    • For solid spills , do not sweep dry. Lightly moisten the powder with water to prevent it from becoming airborne[11]. Carefully scoop or vacuum the material using a HEPA-filtered vacuum and place it into a labeled hazardous waste container[10][11].

    • For liquid spills (solutions of the compound), cover with an inert absorbent material (e.g., vermiculite or a chemical spill pad).

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect all cleanup materials (absorbent pads, wipes, gloves) and place them in the solid hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Final Disposal: The Hand-Off

Your responsibility as a researcher is the correct identification, segregation, and temporary storage of the hazardous waste in your laboratory's Satellite Accumulation Area (SAA)[9].

  • Storage: Keep waste containers in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel[9]. Ensure incompatible waste streams are stored separately.

  • Request Pickup: Once a container is full or you are concluding the project, submit a chemical waste pickup request to your EHS department.

  • Professional Disposal: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate fate of this compound is typically high-temperature incineration, which is an effective method for destroying aromatic compounds and preventing their release into the environment[13].

By following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research is conducted responsibly from start to finish.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,7-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,7-diphenyl-9H-carbazole is foundational to discovery. However, innovation and safety must be inextricably linked. This guide provides a detailed operational plan for the safe handling of this compound, grounded in established safety protocols for hazardous chemical compounds. The focus is not merely on what personal protective equipment (PPE) to wear, but why each component is critical, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the Risks of this compound

This compound is a member of the carbazole family, aromatic heterocyclic compounds that are mainstays in materials science and pharmaceutical development. A thorough risk assessment is the cornerstone of any safety protocol.

  • Irritation: The compound is known to cause skin and serious eye irritation.[1] Direct contact can lead to localized inflammation and discomfort.

  • Respiratory Tract Irritation: As a fine powder, there is a significant risk of aerosolization. Inhalation may cause irritation to the respiratory tract.[2]

  • Carcinogenicity: Related carbazole compounds are suspected of causing cancer.[2][3][4] Therefore, this compound must be handled as a potential carcinogen, demanding stringent containment and exposure-control measures.

  • Aquatic Toxicity: Many carbazole derivatives are toxic to aquatic life with long-lasting effects, mandating meticulous disposal procedures to prevent environmental release.[2][4][5]

Given these hazards, the primary safety objective is to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion—through a multi-layered approach combining engineering controls and a comprehensive PPE strategy.

Engineering Controls: The First Line of Defense

Before any PPE is selected, proper engineering controls must be in place. These controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of this compound, especially the handling of its powdered form, must be conducted inside a properly functioning chemical fume hood.[6] This is critical for capturing chemical vapors and preventing the inhalation of aerosolized particles.

  • Designated Work Area: Establish a designated area within the lab specifically for working with this compound. This area should be clearly marked with warning signs ("Danger – Chemical Carcinogen, Authorized Personnel Only").[7] This practice minimizes the risk of cross-contamination to other parts of the laboratory.

  • Work Surface Protection: Cover the work surface within the fume hood with an absorbent, plastic-backed paper.[2] This contains any spills and simplifies the decontamination process.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is the final barrier between the researcher and the chemical hazard. The selection and use of PPE must be deliberate and understood by all personnel.

The potential for serious eye irritation necessitates robust protection.

  • Requirement: Wear tightly-fitting chemical safety goggles conforming to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[7]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine powders or chemical splashes. Goggles provide this essential seal. For procedures with a higher risk of splashing, the use of a full-face shield over the safety goggles is required.

Preventing dermal contact is crucial due to the compound's irritant properties and potential for systemic absorption.

  • Gloves:

    • Selection: Nitrile gloves with a minimum thickness of 4mil are suitable for incidental contact (e.g., handling sealed containers).[8] For direct handling, weighing, and solution preparation, double-gloving is mandatory. Consider a heavier-duty glove, such as neoprene or butyl rubber, as the outer layer for extended operations.[4][9]

    • Causality: No glove material offers indefinite protection. Chemicals can permeate or degrade the material over time.[10] Double-gloving provides an additional layer of security. If the outer glove is contaminated, it can be removed safely, leaving the inner glove to protect the user during the immediate decontamination step. Always inspect gloves for tears or holes before use.[10]

  • Laboratory Coat: A fully fastened laboratory coat, preferably a disposable one or one made of a chemical-resistant material, must be worn.[2] Cuffs should be snug around the wrist. This coat must not be worn outside the designated work area.[7]

Due to the risk of inhaling the fine powder, particularly during weighing and transfer operations, respiratory protection is essential.

  • Selection: A NIOSH-approved air-purifying respirator is required. The minimum acceptable configuration is a half-mask respirator equipped with a combination cartridge for organic vapors and particulates (P100 filter).[7][11][12]

  • Causality: The P100 filter is 99.97% efficient at removing airborne particulates, which is the primary physical form of the hazard.[12] The organic vapor component of the cartridge provides protection against any vapors that may be present, especially when working with solutions of the compound. Ensure you have passed a fit test for your selected respirator model.

PPE Selection Summary
Protection TypeMinimum RequirementRecommended for High-Risk OperationsStandard
Eye/Face Chemical Safety GogglesGoggles + Full Face ShieldEN166 / OSHA 1910.133
Hand Single Nitrile Gloves (4mil+)Double-Gloved (Nitrile inner, Neoprene/Butyl outer)EN374
Body Fully-fastened Lab CoatChemical Resistant or Disposable Lab CoatN/A
Respiratory Half-Mask Air-Purifying Respirator with OV/P100 CartridgeFull-Face Respirator with OV/P100 CartridgeNIOSH / EN 149

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Experimental Workflow: Step-by-Step Handling Protocol
  • Preparation: Don all required PPE (inner gloves, lab coat, respirator, goggles) before entering the designated work area. Place absorbent, plastic-backed paper on the work surface inside the chemical fume hood.

  • Weighing: Perform all weighing operations inside the fume hood to contain any airborne powder.[7] Do not weigh the chemical directly on the balance pan. Instead, transfer an approximate amount to a tared, sealed container (e.g., a vial with a cap) within the hood. Seal the container before moving it to the balance for an accurate measurement.

  • Dissolving: Add solvent to the vial containing the weighed powder while the vial is still inside the fume hood. Cap and mix gently to avoid creating aerosols.[7]

  • Post-Handling: After the procedure is complete, wipe down the exterior of all containers with a damp cloth before removing them from the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: 1) outer gloves, 2) lab coat, 3) face shield/goggles, 4) respirator, 5) inner gloves. Dispose of all single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after completing the work and exiting the lab.[6]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Disposal Phase Prep1 Establish Designated Area in Fume Hood Prep2 Don Full PPE (Double Gloves, Goggles, Respirator, Lab Coat) Prep1->Prep2 Handle1 Weigh Powder into Sealed Container Prep2->Handle1 Enter Designated Area Handle2 Prepare Solution Handle1->Handle2 Handle3 Perform Experiment Handle2->Handle3 Clean1 Decontaminate Surfaces & Glassware Handle3->Clean1 Complete Experiment Clean2 Segregate & Seal Hazardous Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: Workflow for handling this compound.

Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, weigh paper, pipette tips, absorbent paper, and contaminated solutions.[13]

  • Solid Waste: Collect all contaminated solid waste in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste," listing "this compound" and the associated hazards ("Toxic," "Carcinogen").[13]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Decontamination: Decontaminate non-disposable items like glassware by rinsing with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as liquid hazardous waste.[13] After the solvent rinse, the glassware can be washed normally.

  • Pickup: When the waste container is full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department for disposal via high-temperature incineration.[13][14] Never dispose of this chemical or related waste down the drain or in the regular trash.[13]

By adhering to this comprehensive safety and handling guide, you can confidently work with this compound, ensuring the integrity of your research and the safety of your laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.